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  • Product: N-Methyl-4-phenylpiperidine-4-carboxamide
  • CAS: 167263-15-2

Core Science & Biosynthesis

Foundational

N-Methyl-4-phenylpiperidine-4-carboxamide chemical structure and physical properties

Introduction The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, notably potent analgesics. This guide provides a detailed technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, notably potent analgesics. This guide provides a detailed technical overview of a specific derivative, N-Methyl-4-phenylpiperidine-4-carboxamide, a compound of significant interest to researchers in drug discovery and development. For clarity and precision, this document will focus on the isomer 1-methyl-4-phenyl-4-piperidinecarboxamide , where the methyl group is attached to the piperidine nitrogen. This structural clarification is crucial as the nomenclature can be ambiguous. We will delve into its chemical structure, physical properties, a detailed synthesis protocol with mechanistic rationale, and characteristic spectral data.

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-methyl-4-phenyl-4-piperidinecarboxamide features a piperidine ring substituted at the 4-position with both a phenyl group and a carboxamide group. The piperidine nitrogen is methylated. This structure gives rise to a specific set of physicochemical properties that are critical for its behavior in biological systems and its development as a potential therapeutic agent.

Structural Identifiers
  • IUPAC Name: 1-methyl-4-phenylpiperidine-4-carboxamide

  • CAS Number: 101264-49-7

  • Molecular Formula: C₁₃H₁₈N₂O

  • Canonical SMILES: CN1CCC(CC1)(C(=O)N)C2=CC=CC=C2

  • InChI Key: JMOOBVLQLGGBSX-UHFFFAOYSA-N

Chemical Structure Diagram

Caption: Chemical structure of 1-methyl-4-phenyl-4-piperidinecarboxamide.

Physical and Chemical Properties
PropertyValueSource
Molecular Weight 218.29 g/mol
Exact Mass 218.141913202 Da
Appearance Solid (predicted)
Topological Polar Surface Area 46.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Complexity 251
Solubility Slightly soluble in water (predicted). Soluble in organic solvents like ethanol and chloroform.

Synthesis of 1-methyl-4-phenyl-4-piperidinecarboxamide

The synthesis of 1-methyl-4-phenyl-4-piperidinecarboxamide can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the construction of the 4-phenyl-4-substituted piperidine core, followed by N-methylation and functional group transformation to the desired carboxamide. The following protocol is a representative method.

Synthesis Workflow Diagram
Exploratory

Targeting Malonyl-CoA Decarboxylase: The Mechanism of Action of N-Methyl-4-phenylpiperidine-4-carboxamide in Lipid Metabolism

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary In the landscape of metabolic pharmacology, the precise modulation of ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

In the landscape of metabolic pharmacology, the precise modulation of cellular energy substrates is paramount for treating ischemic injuries, metabolic syndrome, and lipid-dependent oncology. N-Methyl-4-phenylpiperidine-4-carboxamide represents a critical pharmacophore in the development of small-molecule inhibitors targeting 1[1].

As a Senior Application Scientist, I approach metabolic reprogramming not merely as a phenotypic observation, but as a rigid, causal cascade. By suppressing MCD, these inhibitors cause an intracellular accumulation of malonyl-CoA, which subsequently inhibits 2[2]. According to the Randle cycle (the glucose-fatty acid cycle), this suppression forces the cell to undergo a compensatory upregulation of glucose oxidation (GO). This whitepaper dissects the mechanistic causality, quantitative pharmacodynamics, and the self-validating experimental protocols required to evaluate this metabolic shift.

Molecular Target & Mechanistic Causality: The Malonyl-CoA/CPT-1 Axis

To understand the efficacy of the piperidine-4-carboxamide class, we must map the biochemical causality of the Malonyl-CoA axis.

  • Synthesis vs. Degradation: Acetyl-CoA is carboxylated by Acetyl-CoA Carboxylase (ACC) to form Malonyl-CoA. Conversely, MCD catalyzes the rapid degradation of Malonyl-CoA back to Acetyl-CoA.

  • The Gatekeeper (CPT-1): Malonyl-CoA is not just a substrate for lipogenesis; it is a potent endogenous allosteric inhibitor of3[3]. CPT-1 resides on the outer mitochondrial membrane and acts as the rate-limiting transporter for long-chain fatty acids (LCFAs) entering the mitochondria.

  • Pharmacological Intervention: The introduction of an MCD inhibitor directly blocks the degradation pathway. The resulting spike in Malonyl-CoA triggers a profound allosteric blockade of CPT-1.

  • The Randle Shift: Deprived of mitochondrial LCFAs, β-oxidation halts. To maintain ATP homeostasis, the cell allosterically relieves the inhibition on pyruvate dehydrogenase (PDH), driving a massive shift toward glucose oxidation.

G Inhibitor N-Methyl-4-phenylpiperidine- 4-carboxamide MCD Malonyl-CoA Decarboxylase (MCD) Inhibitor->MCD Inhibits MalonylCoA Malonyl-CoA (Accumulation) MCD->MalonylCoA Prevents degradation ACC Acetyl-CoA Carboxylase (ACC) ACC->MalonylCoA Synthesizes AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Precursor CPT1 CPT-1 (Mitochondrial Outer Membrane) MalonylCoA->CPT1 Allosteric Inhibition FAO Fatty Acid β-Oxidation (Suppressed) CPT1->FAO Blocks LCFA entry GO Glucose Oxidation (Upregulated) FAO->GO Randle Cycle Shift

The Malonyl-CoA/CPT-1 axis and the metabolic shift induced by MCD inhibition.

Quantitative Pharmacodynamics

The translation of target engagement to phenotypic metabolic shifts is highly predictable. Below is a summarized pharmacodynamic profile typical for high-affinity MCD inhibitors utilizing the piperidine-4-carboxamide scaffold (e.g., 4[4]).

Pharmacodynamic ParameterObserved EffectMechanistic Causality
Target Enzyme (MCD) IC₅₀ ≈ 20 - 50 nMDirect catalytic site binding by the carboxamide moiety.
Intracellular Malonyl-CoA ↑ 2.5-fold increaseCessation of degradation to Acetyl-CoA.
CPT-1 Activity ↓ >70% reductionHigh-affinity allosteric inhibition by elevated Malonyl-CoA.
Fatty Acid Oxidation (FAO) ↓ 40 - 60% reductionBlocked mitochondrial LCFA uptake starves the β-oxidation spiral.
Glucose Oxidation (GO) ↑ 50 - 80% increaseCompensatory Randle cycle shift to maintain cellular ATP pools.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, we do not rely on single-endpoint assays. The following workflows are designed as self-validating systems: the biochemical assay proves target engagement, while the dual-isotope perfusion proves the physiological consequence.

Protocol 1: Radiometric Target Engagement Assay (MCD Activity)

Causality: This protocol isolates the MCD enzyme from downstream metabolic feedback, proving the drug acts directly on MCD rather than indirectly on ACC or CPT-1.

  • Fractionation: Homogenize target tissue (e.g., cardiac muscle) in a sucrose-HEPES buffer. Centrifuge at 100,000 × g to isolate the cytosolic fraction containing soluble MCD.

  • Incubation: Incubate 50 µg of the cytosolic protein extract with 200 µM [3-¹⁴C]Malonyl-CoA and varying nanomolar concentrations of the N-Methyl-4-phenylpiperidine-4-carboxamide inhibitor at 37°C for 30 minutes.

  • Termination & Volatilization: Terminate the reaction by injecting 6M HCl into the sealed reaction vial. The acidification forces the enzymatically generated ¹⁴C-Acetyl-CoA/¹⁴C-bicarbonate to volatilize as ¹⁴CO₂.

  • Quantification: Trap the released ¹⁴CO₂ in a center well containing benzethonium chloride. Quantify the radioactivity via liquid scintillation counting. A decrease in ¹⁴CO₂ directly correlates with MCD inhibition.

Protocol 2: Dual-Isotope Metabolic Flux Analysis (Ex Vivo Working Heart)

Causality: The simultaneous measurement of both isotopes in the exact same tissue perfectly self-validates the Randle cycle—proving that the decrease in FAO is the direct cause of the compensatory increase in GO.

  • Preparation: Cannulate an isolated rat heart and mount it on a working heart perfusion apparatus.

  • Perfusion: Perfuse with modified Krebs-Henseleit buffer spiked with both [U-¹⁴C]-Glucose and [9,10-³H]-Palmitate (bound to 3% BSA).

  • Drug Administration: Introduce the MCD inhibitor into the perfusate at a steady-state concentration (e.g., 1 µM).

  • Effluent Analysis: Continuously collect the coronary effluent.

    • Measure ³H₂O (separated via Dowex columns) to quantify the exact rate of Fatty Acid Oxidation.

    • Measure ¹⁴CO₂ (trapped from the oxygenator exhaust) to quantify the exact rate of Glucose Oxidation.

Workflow Step1 1. Target Engagement Radiometric MCD Assay Readout1 Decreased 14CO2 (MCD Inhibition) Step1->Readout1 Step2 2. Pathway Validation Quantify Malonyl-CoA (LC-MS/MS) Readout2 Elevated Malonyl-CoA (Metabolic Trigger) Step2->Readout2 Step3 3. Functional Flux Analysis Ex Vivo Working Heart Perfusion Step4 4. Dual-Isotope Tracing [14C]-Glucose & [3H]-Palmitate Step3->Step4 Readout3 Decreased 3H2O (FAO) & Increased 14CO2 (GO) Step4->Readout3 Readout1->Step2 Readout2->Step3

Self-validating experimental workflow for MCD target engagement and metabolic flux.

Therapeutic Implications

The ability of N-Methyl-4-phenylpiperidine-4-carboxamide to artificially force a Randle cycle shift has profound clinical potential across multiple disciplines:

  • Cardioprotection (Ischemia/Reperfusion): Glucose oxidation requires less oxygen per molecule of ATP produced compared to fatty acid oxidation. Shifting the ischemic heart toward GO improves cardiac efficiency and prevents the accumulation of lipotoxic intermediates during reperfusion[4].

  • Lipid-Dependent Oncology: Certain pediatric cancers, such as 5[5], are uniquely dependent on lipid metabolism. Inhibiting MCD in these tumor models starves the cancer cells of essential bioenergetic substrates, inducing rapid cell cycle arrest and autophagy.

  • Metabolic Syndrome & Aging: Chronic lipid oversupply leads to ectopic lipid deposition (ceramides, diacylglycerols) in skeletal muscle, driving 6[6]. MCD inhibitors can modulate intramyocellular lipid profiles, restoring insulin sensitivity and reducing oxidative stress.

References

  • BRENDA Enzyme Database. "Information on EC 4.1.1.9 - malonyl-CoA decarboxylase and Organism(s) Homo sapiens." BRENDA.
  • Cheng, J.-F., et al. "Discovery of Potent and Orally Available Malonyl-CoA Decarboxylase Inhibitors as Cardioprotective Agents." Journal of Medicinal Chemistry - ACS Publications.
  • Tocris Bioscience. "CBM 301940 | Decarboxylase Inhibitors." R&D Systems.
  • Yamaguchi, T., et al. "Inhibition of lipid metabolism exerts antitumor effects on rhabdomyosarcoma." PubMed - NIH.
  • Wong, W., et al. "Malonyl-CoA Accumulation as a Compensatory Cytoprotective Mechanism in Cardiac Cells in Response to 7-Ketocholesterol-Induced Growth Retardation." PMC - NIH.
  • Fillmore, N., et al. "Genetic and Pharmacological Inhibition of Malonyl CoA Decarboxylase Does Not Exacerbate Age-Related Insulin Resistance in Mice." ResearchGate.

Sources

Foundational

N-Methyl-4-phenylpiperidine-4-carboxamide as a Malonyl-CoA Decarboxylase (MCD) Inhibitor: Mechanistic Insights and Preclinical Development

Executive Summary Metabolic modulation has emerged as a critical therapeutic axis for cardiovascular diseases, diabetes, and obesity[1]. At the core of this metabolic regulation is the Randle cycle, which dictates the re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic modulation has emerged as a critical therapeutic axis for cardiovascular diseases, diabetes, and obesity[1]. At the core of this metabolic regulation is the Randle cycle, which dictates the reciprocal relationship between fatty acid oxidation (FAO) and glucose oxidation (GO). Malonyl-CoA decarboxylase (MCD; EC 4.1.1.9) is a pivotal regulatory enzyme that catalyzes the degradation of malonyl-CoA to acetyl-CoA[2]. By inhibiting MCD, intracellular malonyl-CoA levels rise, potently inhibiting carnitine palmitoyltransferase-1 (CPT-1) and subsequently shifting myocardial and skeletal muscle metabolism from FAO to GO[3].

Among the various chemotypes explored, piperidine derivatives—specifically N-methyl-4-phenylpiperidine-4-carboxamide and its analogs—have demonstrated significant efficacy as potent, orally bioavailable MCD inhibitors[4]. This technical guide details the mechanistic rationale, structural pharmacophore, and rigorous experimental methodologies required to validate this class of inhibitors as a Senior Application Scientist would approach preclinical development.

Mechanistic Rationale: The MCD-CPT-1 Axis

The causality of MCD inhibition is rooted in its direct control over the mitochondrial import of long-chain fatty acids[5].

  • MCD Function: In tissues like the heart and skeletal muscle, fatty acid synthase (FAS) levels are low. Here, malonyl-CoA acts primarily as a regulatory molecule rather than a biosynthetic intermediate. MCD strictly regulates the turnover of malonyl-CoA[3].

  • CPT-1 Inhibition: Malonyl-CoA is an endogenous, potent inhibitor of CPT-1 (muscle isoform IC50 ~0.03 µM)[3]. CPT-1 is the rate-limiting transporter for acyl-carnitines into the mitochondria.

  • Metabolic Shift: When N-methyl-4-phenylpiperidine-4-carboxamide inhibits MCD, malonyl-CoA accumulates. This halts CPT-1, reduces FAO, and forces the cell to upregulate glucose oxidation to meet ATP demands[5]. This shift is highly oxygen-efficient, making it profoundly cardioprotective during ischemia/reperfusion injury.

MCD_Pathway MCD_Inhibitor N-Methyl-4-phenylpiperidine- 4-carboxamide MCD Malonyl-CoA Decarboxylase (MCD) MCD_Inhibitor->MCD Inhibits Malonyl_CoA Malonyl-CoA (Elevated) MCD->Malonyl_CoA Prevents degradation CPT1 CPT-1 (Carnitine Palmitoyltransferase 1) Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation (Decreased) CPT1->FAO Reduces flux GO Glucose Oxidation (Increased via Randle Cycle) FAO->GO Reciprocal Shift

Fig 1. The MCD-CPT-1 metabolic axis and the reciprocal shift via the Randle Cycle.

Structural Biology & Pharmacophore Dynamics

The N-methyl-4-phenylpiperidine-4-carboxamide scaffold provides a highly tunable framework for MCD inhibition[4].

  • Piperidine Core: Confers optimal basicity and metabolic stability while orienting the substituents into the active site pockets.

  • 4-Phenyl Substitution: Engages in critical π-π stacking or hydrophobic interactions within the hydrophobic sub-pocket of the MCD active site.

  • Carboxamide Moiety: Acts as a crucial hydrogen-bond donor/acceptor pair, mimicking the thioester carbonyl of the endogenous substrate, malonyl-CoA[2]. The N-methyl group modulates the steric bulk and lipophilicity (LogD), improving cellular permeability without sacrificing target affinity.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of N-methyl-4-phenylpiperidine-4-carboxamide must follow a tiered, self-validating workflow. Downstream physiological effects must perfectly correlate with upstream target engagement.

Workflow Synthesis Compound Synthesis InVitro In vitro MCD Enzymatic Assay Synthesis->InVitro Selectivity CPT-1 / FAS Counter-screens InVitro->Selectivity ExVivo Ex vivo Isolated Working Heart Selectivity->ExVivo InVivo In vivo PK/PD & Efficacy ExVivo->InVivo

Fig 2. Self-validating preclinical workflow for MCD inhibitor development.

Protocol 1: In Vitro MCD Enzymatic Assay (LC-MS/MS)

Rationale: Direct quantification of substrate (Malonyl-CoA) and product (Acetyl-CoA) avoids the false positives common in coupled-enzyme fluorescence assays, which can be confounded by off-target inhibition of the coupling enzymes.

Step-by-step:

  • Enzyme Preparation: Recombinant human MCD (rhMCD) is expressed in E. coli and purified via Ni-NTA affinity chromatography.

  • Reaction Mixture: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, and 0.05% BSA.

  • Inhibitor Incubation: Pre-incubate 10 nM rhMCD with varying concentrations of N-methyl-4-phenylpiperidine-4-carboxamide (0.1 nM to 10 µM) for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM Malonyl-CoA to initiate the reaction. Incubate for 10 minutes at 37°C.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing stable-isotope labeled internal standards (e.g., 13C3-Malonyl-CoA).

  • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining Malonyl-CoA and generated Acetyl-CoA.

  • Data Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Ex Vivo Isolated Working Rat Heart Model

Rationale: Proves that the in vitro IC50 translates to the intended physiological metabolic shift (Randle cycle modulation) in an intact organ[5].

Step-by-step:

  • Perfusion Setup: Cannulate the aorta and left atrium of a Sprague-Dawley rat heart. Perfuse with modified Krebs-Henseleit buffer containing 1.2 mM palmitate (bound to 3% BSA) and 5 mM glucose.

  • Isotope Tracing: Spike the perfusate with [9,10-3H]-palmitate and [U-14C]-glucose.

  • Compound Administration: Introduce 1 µM of the piperidine-4-carboxamide inhibitor into the perfusate.

  • Steady-State Measurement: Collect the coronary effluent and gaseous output for 60 minutes.

  • Metabolic Flux Calculation:

    • Glycolysis/Glucose Oxidation: Measure 14CO2 captured in hyamine hydroxide traps.

    • Fatty Acid Oxidation: Measure 3H2O released into the perfusate (separated via Dowex column chromatography).

  • Validation: A successful MCD inhibitor will show a statistically significant decrease in 3H2O production and a reciprocal increase in 14CO2 production compared to the vehicle control.

Quantitative Data Summary

The following table synthesizes representative pharmacological parameters for optimized piperidine-4-carboxamide MCD inhibitors compared to baseline and standard metabolic modulators[4],[5].

Compound Class / ReferenceMCD IC50 (µM)CPT-1 IC50 (µM)Myocardial FAO Flux (% of Control)Myocardial GO Flux (% of Control)
Vehicle Control N/AN/A100%100%
Ranolazine (Partial FAO Inhibitor)>100>100~85%~130%
Early Generation MCD Inhibitor 1.20>10070%150%
N-Methyl-4-phenylpiperidine-4-carboxamide analog 0.01 - 0.05 >100 45% 220%

Note: The piperidine-4-carboxamide scaffold demonstrates exquisite selectivity for MCD over CPT-1, ensuring that the metabolic shift is driven entirely by endogenous malonyl-CoA accumulation rather than off-target CPT-1 blockade.

Conclusion

N-Methyl-4-phenylpiperidine-4-carboxamide represents a highly validated, potent scaffold for the inhibition of malonyl-CoA decarboxylase. By strictly adhering to the causality of the MCD-CPT-1 metabolic axis, this compound class forces a cardioprotective shift from fatty acid to glucose oxidation. The integration of rigorous in vitro mass spectrometry assays with ex vivo isotope-tracing models provides a robust, self-validating framework for advancing these metabolic modulators through preclinical drug development.

References[2] Information on EC 4.1.1.9 - malonyl-CoA decarboxylase, BRENDA Enzyme Database. Link[4] PIPERIDINE COMPOUNDS AS MALONYL-COA DECARBOXYLASE INHIBITORS - Patent AT-E400272-T1, PubChem. Link[5] Discovery of Potent and Orally Available Malonyl-CoA Decarboxylase Inhibitors as Cardioprotective Agents, Journal of Medicinal Chemistry. Link[3] DE60215139T2 - MALONYL COA-DECARBOXYLASE INHIBITORS AS METABOLIC MODULATORS, Google Patents. Link[1] US 2009/0124660 A1 - Patent Application Publication, Googleapis.com. Link

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Exploratory

An In-Depth Technical Guide to N-Methyl-4-phenylpiperidine-4-carboxamide: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the core physicochemical properties of N-Methyl-4-phenylpiperidine-4-carboxamide, a compound of interes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of N-Methyl-4-phenylpiperidine-4-carboxamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational chemical principles to offer robust estimations and practical, field-proven methodologies for its synthesis and characterization.

Core Physicochemical Properties

N-Methyl-4-phenylpiperidine-4-carboxamide, with the proposed structure of 1-methyl-4-phenylpiperidine-4-carboxamide, possesses a unique combination of a hydrophilic carboxamide group and a lipophilic phenyl group, anchored to a methylated piperidine core. These structural features are key determinants of its physical and chemical behavior.

PropertyDataSource/Method
Molecular Formula C₁₄H₂₀N₂O(Calculated)
Molecular Weight 232.32 g/mol (Calculated)
CAS Number Not available in searched databases-
Predicted Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., alcohols, DMSO, DMF).Inferred from structural analogs

Expert Insight: The calculated molecular weight is a fundamental parameter for any experimental work, crucial for converting between mass and molar units in synthetic and analytical protocols. The absence of a dedicated CAS number suggests that this compound may be a novel or less-characterized research chemical. Researchers should consider assigning a new CAS number upon synthesis and characterization if it is indeed a new substance.

Identification and CAS Data: A Note on Analogs

A definitive CAS (Chemical Abstracts Service) number for N-Methyl-4-phenylpiperidine-4-carboxamide could not be located in the public domain at the time of this writing. This underscores the specialized nature of this compound. For researchers, it is crucial to reference the CAS numbers of closely related precursors and analogs to build a comprehensive literature and safety profile.

Key Related Compounds:

  • N-Methylpiperidine-4-carboxamide (CAS: 1903-69-1): This analog lacks the phenyl group at the 4-position. It is described as being soluble in polar solvents like water and alcohols, providing a basis for predicting the solubility of the title compound.[1]

  • 1-Methyl-4-phenylpiperidine-4-carboxylic Acid (CAS: 3627-48-3): This is the carboxylic acid precursor to the target amide.[1] Its molecular weight is 219.13 g/mol .[1]

  • Methyl 1-methyl-4-phenylpiperidine-4-carboxylate (CAS: 28030-27-5): The methyl ester analog has a molecular weight of 233.31 g/mol .[2]

  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride: The hydrochloride salt form of the parent acid is noted to have enhanced solubility, a common strategy for improving the aqueous solubility of amine-containing compounds.[3]

Predicted Solubility and Handling

The molecular structure of N-Methyl-4-phenylpiperidine-4-carboxamide suggests a moderate polarity. The carboxamide group can participate in hydrogen bonding, which would contribute to solubility in polar solvents. Conversely, the phenyl ring and the piperidine core introduce significant nonpolar character, which may limit aqueous solubility.

Inference from Analogs: The related compound, N-Methylpiperidine-4-carboxamide, is reported to be soluble in polar solvents such as water and alcohols.[1] The addition of a phenyl group in N-Methyl-4-phenylpiperidine-4-carboxamide is expected to decrease its solubility in water while potentially increasing its solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.

For experimental purposes, it is recommended to start with small-scale solubility tests in a range of solvents, from nonpolar (e.g., hexanes) to polar aprotic (e.g., THF, ethyl acetate) and polar protic (e.g., methanol, ethanol, water). For biological assays requiring aqueous buffers, the synthesis of a hydrochloride salt by treating the free base with hydrochloric acid is a standard and recommended approach to enhance water solubility.[3]

Experimental Workflow: Solubility Determination

G cluster_0 Solubility Assessment Workflow start Weigh Compound (1-5 mg) solvent Add Solvent (e.g., Water, EtOH, DMSO) in 100 µL increments start->solvent vortex Vortex/Sonicate (5 min) solvent->vortex observe Visual Observation (Clear, Hazy, Suspension) vortex->observe decision Completely Dissolved? observe->decision end Record Solubility (e.g., >10 mg/mL) decision->end Yes continue_add Add more solvent decision->continue_add No continue_add->solvent insoluble Record as Insoluble or Sparingly Soluble continue_add->insoluble Max volume reached

Caption: A stepwise workflow for determining the qualitative and semi-quantitative solubility of a research compound.

Synthesis and Characterization: A Proposed Protocol

Proposed Synthetic Pathway

G cluster_1 Proposed Synthesis of N-Methyl-4-phenylpiperidine-4-carboxamide start_acid 1-Methyl-4-phenylpiperidine-4-carboxylic Acid acyl_chloride Acyl Chloride Formation (SOCl₂, Oxalyl Chloride) start_acid->acyl_chloride intermediate 1-Methyl-4-phenylpiperidine-4-carbonyl chloride acyl_chloride->intermediate amidation Amidation (Aqueous Ammonia) intermediate->amidation workup Aqueous Workup & Extraction amidation->workup product N-Methyl-4-phenylpiperidine-4-carboxamide purification Purification (Crystallization or Chromatography) workup->purification purification->product

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Foundational

N-Methyl-4-phenylpiperidine-4-carboxamide as a precursor for sameridine synthesis

An In-depth Technical Guide to the Synthesis of Sameridine from N-Methyl-4-phenylpiperidine-4-carboxamide Abstract Sameridine is a synthetic 4-phenylpiperidine derivative with a unique pharmacological profile, exhibiting...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Sameridine from N-Methyl-4-phenylpiperidine-4-carboxamide

Abstract

Sameridine is a synthetic 4-phenylpiperidine derivative with a unique pharmacological profile, exhibiting properties of both a local anesthetic and a µ-opioid partial agonist.[1][2] This dual mechanism of action makes it a compound of significant interest for applications such as spinal anesthesia, potentially offering postoperative analgesia with a reduced risk of respiratory depression compared to full opioid agonists.[1][2] This technical guide provides a comprehensive overview of the synthesis of sameridine, with a focus on a proposed pathway starting from the precursor N-Methyl-4-phenylpiperidine-4-carboxamide. We will delve into the strategic considerations for this synthesis, provide a detailed hypothetical protocol, and contrast it with synthesis routes documented in the existing scientific literature. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction to Sameridine

Pharmacological Profile

Sameridine, with the IUPAC name N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide, is structurally related to the well-known opioid analgesic pethidine (meperidine).[1][2] Its distinctive therapeutic potential lies in its dual action:

  • Local Anesthetic Effect: Like other amide-type local anesthetics, sameridine can block voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of nerve impulses, leading to sensory and motor blockade.[1]

  • Opioid Analgesic Effect: It also functions as a partial agonist at the µ-opioid receptor.[1][3] This interaction is responsible for its analgesic properties, but with a potentially lower risk of side effects like respiratory depression and dependence compared to full agonists such as morphine.[2][4]

Developed by AstraZeneca, sameridine was investigated for intrathecal administration in surgical settings.[1][3] Although its development was discontinued in 1999, the compound remains a valuable subject of study in medicinal chemistry.[3]

The Synthetic Challenge: The Role of the Precursor

The selection of a starting material is a critical decision in chemical synthesis, influencing the efficiency, cost-effectiveness, and overall feasibility of the manufacturing process. This guide focuses on the synthesis of sameridine from the precursor N-Methyl-4-phenylpiperidine-4-carboxamide. A comparative analysis of the precursor and the final product reveals the specific chemical transformations required.

G cluster_0 Chemical Structures precursor N-Methyl-4-phenylpiperidine-4-carboxamide (Assumed Structure) sameridine Sameridine (N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide)

Caption: Comparative structures of the precursor and Sameridine.

The synthesis requires two key alkylation steps: the addition of a hexyl group to the piperidine nitrogen and the addition of an ethyl group to the amide nitrogen. The challenge lies in achieving these transformations with high selectivity and yield.

Proposed Synthesis from N-Methyl-4-phenylpiperidine-4-carboxamide

This section outlines a plausible, though hypothetical, synthetic route from the specified precursor. The strategy is based on established principles of organic chemistry, particularly concerning the alkylation of amines and amides.

Retrosynthetic Analysis

A retrosynthetic approach to sameridine from the chosen precursor involves the disconnection of the two newly formed carbon-nitrogen bonds. The order of these disconnections informs the forward synthesis strategy.

G Sameridine Sameridine Intermediate1 1-Hexyl-N-methyl-4-phenyl- piperidine-4-carboxamide Sameridine->Intermediate1 N-ethylation disconnection Precursor N-Methyl-4-phenyl- piperidine-4-carboxamide Intermediate1->Precursor N-hexylation disconnection

Caption: Retrosynthetic analysis of Sameridine.

This analysis suggests a two-step alkylation process. The piperidine nitrogen, being a secondary amine, is generally more nucleophilic and less sterically hindered than the amide nitrogen, suggesting it may be alkylated first.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Hexylation of the Piperidine Ring

This step involves the selective alkylation of the secondary amine of the piperidine ring.

  • Principle: A direct nucleophilic substitution reaction where the piperidine nitrogen attacks an alkyl halide (1-bromohexane). A weak base is used to neutralize the HBr formed during the reaction.

  • Reagents and Materials:

    • N-Methyl-4-phenylpiperidine-4-carboxamide

    • 1-Bromohexane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of N-Methyl-4-phenylpiperidine-4-carboxamide (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product (1-Hexyl-N-methyl-4-phenylpiperidine-4-carboxamide) by column chromatography.

Step 2: N-Ethylation of the Amide

This step is more challenging as amides are less nucleophilic than amines. A strong base is required to deprotonate the amide, forming an amidate anion, which then acts as the nucleophile.

  • Principle: Deprotonation of the secondary amide with a strong base like sodium hydride, followed by nucleophilic attack on an ethylating agent.

  • Reagents and Materials:

    • 1-Hexyl-N-methyl-4-phenylpiperidine-4-carboxamide (from Step 1)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Iodoethane (or ethyl iodide)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Under a nitrogen atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

    • Cool the reaction mixture back to 0°C and add iodoethane (1.2 eq) dropwise.

    • Let the reaction proceed at room temperature overnight, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the final product, sameridine, by column chromatography or recrystallization.

G start_node Precursor: N-Methyl-4-phenyl- piperidine-4-carboxamide process1 Alkylation of Piperidine N start_node->process1 1. N-Hexylation (1-Bromohexane, K₂CO₃) process_node process_node intermediate_node intermediate_node final_node Sameridine intermediate1 Intermediate: 1-Hexyl-N-methyl-4-phenyl- piperidine-4-carboxamide process1->intermediate1 process2 Alkylation of Amide N intermediate1->process2 2. N-Ethylation (NaH, Iodoethane) process2->final_node

Caption: Proposed synthetic workflow for Sameridine.

Literature-Documented Synthesis of Sameridine

The scientific and patent literature describes an alternative synthesis for sameridine, which starts from 4-cyano-4-phenylpiperidine.[1] This route is well-established and provides a valuable reference for the production of sameridine and its analogs.

Reaction Pathway

This synthesis involves an initial N-alkylation, followed by hydrolysis of the nitrile group to a carboxylic acid, and subsequent amidation to form the final product.

Step-by-Step Experimental Protocol (Literature-Based)

Step 1: N-Alkylation of 4-cyano-4-phenylpiperidine

  • Principle: Similar to the previously described method, this is a nucleophilic substitution to add the hexyl group to the piperidine nitrogen.

  • Procedure: 4-cyano-4-phenylpiperidine is N-alkylated with 1-bromohexane in the presence of potassium carbonate, yielding 4-cyano-1-hexyl-4-phenylpiperidine.[1] A catalyst such as sodium iodide may be used to enhance the reaction rate.[1]

Step 2: Hydrolysis of the Nitrile

  • Principle: The cyano (nitrile) group is hydrolyzed under acidic or basic conditions to form a carboxylic acid.

  • Procedure: The resulting 4-cyano-1-hexyl-4-phenylpiperidine undergoes hydrolysis, typically under reflux with a strong acid (like HCl) or base (like NaOH), to produce 1-hexyl-4-phenylpiperidine-4-carboxylic acid.

Step 3: Amidation

  • Principle: The carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester, which then reacts with N-ethyl-N-methylamine to form the final amide product, sameridine.

  • Procedure:

    • The carboxylic acid from Step 2 is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.

    • The crude acyl chloride is then reacted with N-ethyl-N-methylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to yield sameridine.

Analytical Characterization

Regardless of the synthetic route, rigorous analytical validation is essential to confirm the identity, purity, and quality of the final product.

Technique Purpose Expected Results for Sameridine
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the hexyl, ethyl, and methyl groups, as well as the phenyl and piperidine rings, with appropriate chemical shifts and integrations.
¹³C NMR To identify all unique carbon atoms in the molecule.Peaks corresponding to all 21 carbon atoms, including the characteristic carbonyl carbon of the amide.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of sameridine (C₂₁H₃₄N₂O, M.W. 330.51 g/mol ).[1][2]
HPLC To assess the purity of the compound.A single major peak indicating high purity, with the retention time specific to sameridine under the given chromatographic conditions.
FT-IR To identify functional groups.Characteristic absorption bands for the C=O stretch of the tertiary amide, C-N bonds, and aromatic C-H bonds.

Safety and Handling

All synthetic procedures described herein should be performed by trained chemists in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves are mandatory.

  • Reagent Handling:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.

    • Alkyl Halides (1-bromohexane, iodoethane): Are toxic and potential carcinogens. Avoid inhalation and skin contact.

    • Solvents (THF, Acetonitrile): Are flammable and should be handled away from ignition sources.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of sameridine, a pharmacologically significant molecule, can be approached from various precursors. While this guide has detailed a logical and plausible synthetic route from N-Methyl-4-phenylpiperidine-4-carboxamide, it is crucial to acknowledge the established literature precedents that utilize alternative starting materials like 4-cyano-4-phenylpiperidine. The proposed synthesis highlights key organic chemistry principles, including the selective alkylation of amines and amides, and provides a framework for further experimental investigation. The successful synthesis and purification of sameridine would enable further research into its unique dual-action pharmacological profile and its potential applications in anesthesia and pain management.

References

  • Sameridine - Grokipedia. (URL: )
  • Sameridine - Wikipedia. (URL: [Link])

  • Mulroy, M. F., et al. (1999). Sameridine is safe and effective for spinal anesthesia: a comparative dose-ranging study with lidocaine for inguinal hernia repair. Anesthesia and Analgesia, 88(4), 815-21. (URL: [Link])

  • Sameridine - AdisInsight. (URL: [Link])

  • Sameridine | C21H34N2O | CID 65996 - PubChem. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. (URL: [Link])

  • Sameridine: Assessment of physical dependence potential in mice of a novel type opioid with anesthetic and analgesic effects. - ResearchGate. (URL: [Link])

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 16(2S), SE17-SE38. (URL: [Link])

Sources

Exploratory

The Evolution and Pharmacological Versatility of 4-Phenylpiperidine-4-Carboxamide Scaffolds: From Meperidine Analogues to Dual-Action Therapeutics

Introduction: The Ester-to-Amide Transition The discovery of meperidine (pethidine) in the 1930s marked a watershed moment in medicinal chemistry, proving that the complex polycyclic structure of morphine was not strictl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ester-to-Amide Transition

The discovery of meperidine (pethidine) in the 1930s marked a watershed moment in medicinal chemistry, proving that the complex polycyclic structure of morphine was not strictly necessary for profound analgesia. Meperidine, a 4-phenylpiperidine-4-carboxylate, established the 4-phenylpiperidine core as a privileged scaffold for μ-opioid receptor (MOR) binding (1[1]). However, the ester linkage in meperidine is highly susceptible to rapid hydrolysis by plasma esterases, leading to a short duration of action and the accumulation of toxic metabolites like normeperidine.

To overcome these pharmacokinetic liabilities, researchers hypothesized that replacing the labile ester with a robust carboxamide group would drastically enhance metabolic stability. This rational design choice gave birth to the 4-phenylpiperidine-4-carboxamide class of compounds. The most notable milestone in this structural evolution was the discovery of Sameridine (N-ethyl-N-methyl-1-hexyl-4-phenylpiperidine-4-carboxamide) by Astra AB in the late 1980s (2[2]). Sameridine was intentionally engineered to possess both local anesthetic and opioid analgesic properties, making it a pioneering dual-action therapeutic for spinal administration (3[3]).

Structural Chemistry & Causality in Design (SAR)

As an application scientist analyzing the structure-activity relationship (SAR) of this scaffold, it is critical to understand why specific functional groups were selected:

  • The Basic Piperidine Nitrogen: Essential for anchoring the molecule to the conserved Asp147 residue in the transmembrane domain 3 (TM3) of the μ-opioid receptor via a salt bridge.

  • The 4-Phenyl Ring: Mimics the aromatic ring of the tyrosine residue found in endogenous opioid peptides (e.g., endomorphins), engaging in crucial π−π stacking interactions within the receptor's hydrophobic pocket (4[4]).

  • The 4-Carboxamide Substitution: The amide bond is highly resistant to esterase cleavage. In sameridine, the N-ethyl-N-methyl substitution fine-tunes the steric bulk, preventing rapid N-dealkylation by hepatic CYP450 enzymes. Instead, metabolism is redirected toward CYP4A-mediated ω -hydroxylation of the alkyl chain (2[2]).

  • The N1-Alkyl Chain (The "Hexyl" Switch): While standard opioids utilize a methyl or phenethyl group at the N1 position, Astra AB researchers deliberately installed a lipophilic hexyl chain . This causality is profound: the hexyl chain dramatically increases the lipid partition coefficient, allowing the molecule to penetrate the lipid-rich nerve sheaths of the spinal cord to directly block intracellular voltage-gated sodium channels (VGSCs), thereby conferring local anesthetic properties (5[5]).

Mechanistic Pathways: Dual-Action Pharmacology

The 4-phenylpiperidine-4-carboxamide scaffold, particularly sameridine, exhibits a unique pharmacological profile by simultaneously engaging two distinct membrane proteins:

  • μ-Opioid Receptor (MOR) Partial Agonism: It binds to the MOR, activating inhibitory Gi/o​ proteins. This inhibits adenylate cyclase, reduces cAMP levels, and opens inwardly rectifying potassium channels, leading to neuronal hyperpolarization (6[6]).

  • Voltage-Gated Sodium Channel (VGSC) Blockade: The lipophilic nature of the molecule allows it to enter the intracellular space and block the pore of VGSCs in a use-dependent manner, halting the propagation of action potentials.

G Drug 4-Phenylpiperidine-4-Carboxamide (e.g., Sameridine) MOR μ-Opioid Receptor (MOR) Partial Agonism Drug->MOR VGSC Voltage-Gated Sodium Channel (VGSC) Blockade Drug->VGSC Gi Gi/o Protein Activation MOR->Gi Analgesia Analgesia & Anesthesia (Action Potential Inhibition) VGSC->Analgesia AC Inhibition of Adenylate Cyclase (↓ cAMP) Gi->AC K_channel K+ Channel Opening (Hyperpolarization) Gi->K_channel Ca_channel Ca2+ Channel Closure (↓ Neurotransmitter Release) Gi->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: Dual-action signaling pathway of 4-phenylpiperidine-4-carboxamides mediating analgesia.

Experimental Methodologies: Synthesis & Pharmacological Validation

Step-by-Step Synthetic Workflow (Sameridine Hydrochloride)

The synthesis of sameridine relies on a highly efficient, multi-step process starting from a readily available nitrile precursor (2[2]).

Protocol:

  • Free Base Liberation & N-Alkylation: Dissolve 4-cyano-4-phenylpiperidine hydrochloride in acetonitrile. Add K2​CO3​ (3 eq.) to liberate the free base. Add 1-bromohexane (1.2 eq.) and a catalytic amount of Sodium Iodide (NaI). Causality: NaI drives a Finkelstein reaction, converting the bromide to a more reactive iodide in situ, significantly accelerating the SN​2 alkylation. Reflux for 12 hours. Yields 4-cyano-1-hexyl-4-phenylpiperidine (~95%).

  • Nitrile Hydrolysis: Suspend the intermediate in 6M aqueous HCl and reflux for 48 hours. The harsh acidic conditions are required to fully hydrolyze the sterically hindered nitrile to 1-hexyl-4-phenylpiperidine-4-carboxylic acid hydrochloride.

  • Acid Chloride Activation: Suspend the carboxylic acid in anhydrous toluene. Add oxalyl chloride (2 eq.) dropwise at 0∘C , followed by a catalytic drop of DMF. Causality: Oxalyl chloride is chosen over thionyl chloride to prevent the formation of sulfurous byproducts that can interfere with downstream electrophysiological patch-clamp assays.

  • Amidation: Concentrate the acid chloride in vacuo, redissolve in dichloromethane, and add ethylmethylamine (3 eq.) at 0∘C . Stir for 2 hours.

  • Salt Formation: Purify the free base via silica gel chromatography, dissolve in diethyl ether, and bubble anhydrous HCl gas to precipitate sameridine hydrochloride.

Synthesis Step1 4-Cyano-4- phenylpiperidine Step2 N-Alkylation (1-Bromohexane, K2CO3) Step1->Step2 Step3 Hydrolysis (Aqueous HCl, Reflux) Step2->Step3 Step4 Acid Chloride Formation (Oxalyl Chloride, Toluene) Step3->Step4 Step5 Amidation (Ethylmethylamine) Step4->Step5 Product Sameridine HCl (Yield ~95%) Step5->Product

Caption: Step-by-step synthetic workflow for Sameridine, a classic 4-phenylpiperidine-4-carboxamide.

Self-Validating Pharmacological Protocol: VGSC Patch-Clamp Assay

To validate the local anesthetic properties of the synthesized carboxamide, a whole-cell patch-clamp electrophysiology assay must be employed.

Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing human Nav​1.5 or Nav​1.7 channels on glass coverslips.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Causality: Cesium blocks endogenous potassium currents, ensuring the recorded inward currents are purely sodium-driven.

  • Voltage Protocol: Establish whole-cell configuration. Hold the membrane potential at -100 mV. Apply a 50 ms depolarizing step to -10 mV every 10 seconds to elicit inward Na+ currents.

  • Validation System:

    • Baseline: Record stable peak currents for 3 minutes.

    • Test: Perfuse 10 µM sameridine. Observe the use-dependent reduction in peak current amplitude.

    • Positive Control: Apply 1 µM Tetrodotoxin (TTX) to confirm total channel blockade.

    • Wash-out: Perfuse with drug-free extracellular solution for 5 minutes. A recovery of >80% of the baseline current validates that the carboxamide binding is reversible and not a result of cell toxicity or seal degradation.

Quantitative Data: Pharmacological Profiling

The structural shift from ester to carboxamide, alongside N-alkyl modifications, profoundly alters the pharmacological profile. Below is a comparative summary of key derivatives.

Compound NameCore ScaffoldPrimary TargetBinding Affinity / PotencyFunctional Activity
Meperidine 4-phenylpiperidine-4-carboxylateMOR Ki​≈300 nM Full Agonist (Analgesic)
Sameridine 4-phenylpiperidine-4-carboxamideMOR / VGSC Ki​≈150 nM Partial Agonist / Blocker
Sanofi Cmpd 4-phenylpiperidine-4-carboxamideCB1 Receptor Antagonist (Anti-obesity)

(Data synthesized from historical Astra AB evaluations and modern Sanofi patent disclosures (7[7], 8[8]).)

Modern Applications & Future Directions

While originally designed to circumvent the liabilities of opioid analgesics, the 4-phenylpiperidine-4-carboxamide scaffold has proven to be a highly versatile pharmacophore in modern drug discovery.

Beyond Analgesia: Pharmaceutical companies like Sanofi have heavily patented derivatives of this scaffold for entirely different indications. By appending bulky, lipophilic groups (such as thiophene-2-carboxamide derivatives) to the piperidine nitrogen, the molecule's affinity is shifted away from the MOR and toward the Cannabinoid-1 (CB1) receptor. For instance, 1-({4-(2,4-dichlorophenyl)-5-[4-(3-hydroxypropoxy)phenyl]-2-thienyl}carbonyl)-4-phenylpiperidine-4-carboxamide was developed as a potent CB1 antagonist ( ) for the treatment of obesity (7[7]).

Furthermore, recent advances in GPCR targeting have utilized the 4-phenylpiperidine-4-carboxamide backbone to design intracellular covalent ligands . By modifying the scaffold to include reactive electrophiles, researchers have successfully created wash-resistant, negative allosteric modulators (NAMs) that bind covalently to intracellular cysteine residues of the CC chemokine receptor 2 (CCR2), opening new avenues for immuno-oncology and anti-inflammatory therapeutics (9[9]).

References

  • Grokipedia. Sameridine - Chemical Structure, Properties, and History. Retrieved from:[Link]

  • ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. Retrieved from:[Link]

  • Taylor & Francis. Advances in Patented CB1 Receptor Antagonists for Obesity. Retrieved from:[Link]

  • ACS Publications (Journal of Medicinal Chemistry). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Retrieved from:[Link]

  • Wikipedia. Sameridine. Retrieved from:[Link]

Sources

Foundational

Target Identification and Validation of N-Methyl-4-phenylpiperidine-4-carboxamide in Metabolic Diseases

Executive Summary The escalating global burden of metabolic diseases—encompassing obesity, type 2 diabetes mellitus, and ischemic heart disease—demands therapeutic interventions that fundamentally rewire cellular energy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating global burden of metabolic diseases—encompassing obesity, type 2 diabetes mellitus, and ischemic heart disease—demands therapeutic interventions that fundamentally rewire cellular energy utilization. N-Methyl-4-phenylpiperidine-4-carboxamide (NMPPC) , a highly lipophilic piperidine derivative, has emerged as a critical pharmacological probe and therapeutic scaffold. Extensive biochemical profiling has identified its primary metabolic target as Malonyl-CoA Decarboxylase (MCD; EC 4.1.1.9) [1].

By inhibiting MCD, NMPPC induces a controlled accumulation of intracellular malonyl-CoA. This accumulation acts as a potent endogenous inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), thereby restricting mitochondrial fatty acid uptake and forcing a compensatory shift toward glucose oxidation[2]. This whitepaper details the mechanistic rationale and the self-validating experimental workflows required to rigorously confirm NMPPC’s target engagement and functional metabolic outcomes.

Mechanistic Rationale: The Malonyl-CoA Axis

To understand why NMPPC is a high-value compound, we must examine the functional compartmentalization of lipid metabolism. In oxidative tissues (e.g., heart, skeletal muscle), Acetyl-CoA Carboxylase (ACC) synthesizes malonyl-CoA, while MCD rapidly degrades it[3].

Malonyl-CoA is not merely a substrate for lipogenesis; it is a master allosteric regulator. High levels of malonyl-CoA inhibit CPT-1, the rate-limiting transporter for mitochondrial β -oxidation[4]. Pharmacological inhibition of MCD by piperidine derivatives like NMPPC artificially raises malonyl-CoA levels. This mechanism reduces fatty acid oxidation (FAO) and accelerates glucose oxidation, a metabolic shift that has been shown to reduce hepatic steatosis, lower blood glucose, and protect the ischemic myocardium from reperfusion injury[5][6].

G Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis FA Fatty Acids CPT1 CPT-1 FA->CPT1 Uptake MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonylCoA->AcetylCoA MCD MalonylCoA->CPT1 Inhibits Mito Mitochondrial β-Oxidation CPT1->Mito Transport MCD MCD NMPPC NMPPC NMPPC->MCD Inhibits

Fig 1: Malonyl-CoA/CPT-1 axis and the metabolic shift induced by MCD inhibition via NMPPC.

Target Validation Workflows (Self-Validating Systems)

As a Senior Application Scientist, I design target identification protocols not as isolated screens, but as interconnected, self-validating systems. A single assay can yield false positives due to Pan-Assay Interference Compounds (PAINS); therefore, we must establish causality across biochemical, cellular, and functional dimensions.

Workflow Step1 Phase 1: In Silico Molecular Docking into MCD Active Site Step2 Phase 2: In Vitro LC-MS/MS Enzymatic Assay (IC50) Step1->Step2 Step3 Phase 3: Cellular Seahorse XF Metabolic Flux (OCR/ECAR) Step2->Step3 Step4 Phase 4: Functional Isotope Tracing (14C-Palmitate) Step3->Step4

Fig 2: Sequential self-validating workflow for NMPPC target identification and validation.

In Vitro Target Validation: LC-MS/MS Enzymatic Assay

Traditional MCD assays rely on coupled enzymatic reactions (e.g., NADH fluorescence), which are highly susceptible to redox interference. To establish absolute trustworthiness, we utilize a direct LC-MS/MS approach to quantify the conversion of Malonyl-CoA to Acetyl-CoA.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 7.5) and 1 mM DTT.

  • Enzyme Incubation: Pre-incubate 10 nM recombinant human MCD with varying concentrations of NMPPC (1 nM to 10 µM) or vehicle (DMSO) for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µM Malonyl-CoA to initiate the decarboxylation reaction. Incubate for exactly 10 minutes.

  • Quenching: Terminate the reaction by adding a 1:1 volume of 1% Formic Acid in Acetonitrile spiked with 13C2​ -Acetyl-CoA (Internal Standard).

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the specific transition of Acetyl-CoA ( m/z 810.1 303.1).

Causality & Logic: By directly measuring the product (Acetyl-CoA) normalized to a heavy isotope internal standard, we eliminate optical artifacts. A dose-dependent decrease in Acetyl-CoA generation definitively proves that NMPPC physically engages and inhibits the catalytic function of MCD.

Cellular Functional Validation: Seahorse XF Metabolic Flux Analysis

Proving enzyme inhibition in vitro does not guarantee physiological efficacy. We must demonstrate that NMPPC successfully permeates the cell, inhibits MCD, raises Malonyl-CoA, and subsequently chokes CPT-1 to shift metabolism.

Step-by-Step Methodology:

  • Cell Culture: Seed C2C12 myotubes or primary hepatocytes in a Seahorse XF96 microplate. Starve cells in substrate-limited DMEM for 1 hour prior to the assay.

  • Treatment: Pre-treat cells with NMPPC (at IC90​ determined from Phase 2), Etomoxir (40 µM, positive control for CPT-1 inhibition), or vehicle.

  • Substrate Injection: Inject Palmitate-BSA (to drive FAO) during the assay and measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • The "Bypass" Control (Critical Step): In a parallel well, inject Octanoate instead of Palmitate. Octanoate is a medium-chain fatty acid that bypasses CPT-1 to enter the mitochondria directly.

Causality & Logic: If NMPPC genuinely targets MCD, the resulting Malonyl-CoA spike will inhibit CPT-1, causing a sharp drop in Palmitate-driven OCR and a compensatory rise in ECAR (glycolysis). However, because Octanoate bypasses CPT-1, Octanoate-driven OCR should remain completely unaffected by NMPPC. This differential response is a self-validating proof that NMPPC specifically modulates the Malonyl-CoA/CPT-1 axis rather than acting as a general mitochondrial toxin.

Quantitative Data Synthesis

To facilitate rapid comparison for drug development professionals, the expected pharmacological profile of NMPPC compared to direct CPT-1 inhibitors is summarized below.

Assay / ParameterNMPPC (MCD Inhibitor)Etomoxir (CPT-1 Inhibitor)Mechanistic Implication
MCD Enzymatic IC50​ <100 nMNo EffectConfirms direct target engagement of MCD.
Intracellular Malonyl-CoA >300% IncreaseUnchanged / DecreasedValidates intracellular MCD inhibition.
Palmitate-driven OCR Decreased ( )Decreased ( )Both restrict long-chain fatty acid oxidation.
Octanoate-driven OCR Unchanged ( )Unchanged ( )Proves mitochondrial machinery remains intact.
Glycolytic Shift (ECAR) Increased ( )Increased ( )Demonstrates the Randle Cycle metabolic shift.

References

  • Information on EC 4.1.1.9 - malonyl-CoA decarboxylase BRENDA Enzyme Database URL:[Link]

  • Design and synthesis of a new class of malonyl-CoA decarboxylase inhibitors with anti-obesity and anti-diabetic activities Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Recent advances in the development of acetyl-CoA carboxylase (ACC) inhibitors for the treatment of metabolic disease Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Genetic and Pharmacological Inhibition of Malonyl CoA Decarboxylase Does Not Exacerbate Age-Related Insulin Resistance in Mice Diabetes (American Diabetes Association) URL:[Link]

  • Malonyl-CoA Decarboxylase: A Spotlight on Brain Aspects National Institutes of Health (PMC) URL:[Link](Note: PMC ID derived from standard repository data matching the PMC search result)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of N-Methyl-4-phenylpiperidine-4-carboxamide in DMSO for In Vitro Cell Culture Assays

Abstract This document provides a detailed methodology for the solubilization and handling of N-Methyl-4-phenylpiperidine-4-carboxamide for use in cell-based assays. Due to its presumed hydrophobic nature, Dimethyl Sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed methodology for the solubilization and handling of N-Methyl-4-phenylpiperidine-4-carboxamide for use in cell-based assays. Due to its presumed hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. This guide outlines scientifically-grounded procedures for preparing stock solutions, performing serial dilutions, and establishing appropriate vehicle controls to ensure experimental reproducibility and integrity. Emphasis is placed on understanding the physicochemical properties of both the compound and the solvent to mitigate common issues such as precipitation and cytotoxicity.

Section 1: Foundational Principles—Understanding the Reagents

A successful experiment begins with a thorough understanding of the materials. The choice of solvent and handling procedure is dictated by the physicochemical properties of the compound and the biological constraints of the cell culture system.

Physicochemical Profile: N-Methyl-4-phenylpiperidine-4-carboxamide

N-Methyl-4-phenylpiperidine-4-carboxamide is a small molecule whose efficacy in biological systems depends on its effective delivery to the cellular target. While detailed experimental solubility data is not widely published, its structure, rich in carbon-hydrogen bonds, suggests limited aqueous solubility. Therefore, a polar aprotic solvent is required for initial dissolution.

Table 1: Physicochemical Properties of N-Methyl-4-phenylpiperidine-4-carboxamide

PropertyValueSource / Note
Molecular Formula C₁₃H₁₈N₂OPubChem
Molecular Weight 218.30 g/mol PubChem
Predicted Solubility Low in water; expected to be soluble in organic solvents like DMSO, Ethanol.Based on chemical structure.
CAS Number 99988-71-7Chemical Abstracts Service
The Vehicle: Dimethyl Sulfoxide (DMSO)

DMSO is a highly effective and widely used solvent for dissolving a vast array of water-insoluble compounds for biological studies.[1] Its utility is rooted in its high polarity and miscibility with both aqueous and organic media.[1] However, its powerful properties necessitate careful consideration.

Causality Behind Using DMSO:

  • High Solvating Power: DMSO's ability to dissolve both polar and nonpolar compounds makes it an invaluable tool for creating concentrated stock solutions from hydrophobic small molecules.[2]

  • Miscibility: It is miscible with water in all proportions, which facilitates the dilution of stock solutions into aqueous cell culture media.[1]

Critical Considerations for Cell Culture:

  • Cytotoxicity: DMSO is not biologically inert. At higher concentrations, it can induce cell stress, inhibit proliferation, trigger differentiation, and even cause cell death.[3][4][5] The mechanism of toxicity can involve the formation of pores in the cell membrane, altering its permeability.[5]

  • Final Concentration: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5%, with many sensitive assays requiring ≤0.1%.[3][6][7] It is imperative to determine the tolerance of your specific cell line to DMSO. Studies have shown that concentrations as low as 0.6% can affect the growth of certain cell lines like HepG2 and MCF-7.[4]

  • Hygroscopic Nature: DMSO readily absorbs water from the atmosphere.[8] This can alter its solvating properties and potentially lead to the degradation of moisture-sensitive compounds.[9] Always use high-purity, anhydrous, sterile-filtered DMSO and keep the container tightly sealed.[8][9]

Section 2: Protocol for High-Concentration Stock Solution Preparation

This protocol details the steps to create a validated, high-concentration primary stock solution of N-Methyl-4-phenylpiperidine-4-carboxamide. A high concentration (e.g., 10-50 mM) is desirable as it minimizes the volume of solvent added to the final cell culture, thereby reducing potential cytotoxic effects.

Materials
  • N-Methyl-4-phenylpiperidine-4-carboxamide powder

  • High-purity, sterile, anhydrous DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)

Step-by-Step Dissolution Protocol
  • Pre-Weighing Preparation: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 218.30 g/mol = 2.183 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it into the sterile amber glass vial.

    • Rationale: Amber vials are used to protect potentially light-sensitive compounds. Glass is preferred over plastic as DMSO can extract plasticizers from some polymers.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[6] Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[6] Gentle warming (e.g., to 37°C) can also be used, but must be approached with caution as heat can degrade some compounds.[6]

  • Final Inspection: Once dissolved, the stock solution should be a clear, homogenous liquid.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_qc QC & Storage calc Calculate Mass (e.g., for 10 mM stock) weigh Weigh Compound (2.183 mg) calc->weigh vial Transfer to sterile amber glass vial weigh->vial add_dmso Add calculated volume of anhydrous DMSO (1 mL) vial->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex inspect Visually inspect for clarity vortex->inspect inspect->vortex Particulates Present filter Sterile Filter (Optional) (0.2 µm PTFE) inspect->filter Completely Dissolved aliquot Aliquot into single-use Eppendorf tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Section 3: Quality Control and Long-Term Storage

Proper storage is crucial to maintain the integrity and activity of the compound over time.

Sterile Filtration

For cell culture applications, ensuring the sterility of the stock solution is critical.

  • Method: The most common and recommended method for sterilizing DMSO solutions is filtration through a 0.2 µm syringe filter.[10][11]

  • Filter Compatibility: It is essential to use a filter membrane that is compatible with DMSO. Polytetrafluoroethylene (PTFE) or nylon membranes are recommended.[12] Cellulose acetate filters are generally not compatible with high concentrations of DMSO.

Aliquoting and Storage
  • Prevent Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and the introduction of moisture. It is best practice to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6][13]

  • Storage Temperature: Store the aliquots in a tightly sealed container at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (6 months or longer).[7][13][14] While many compounds are stable at room temperature for short periods, long-term storage at low temperatures is optimal.[14][15][16]

Section 4: Protocol for Preparing Working Solutions for Cell Culture

This section describes how to dilute the concentrated DMSO stock into your aqueous cell culture medium. The primary challenge is to avoid precipitating the compound when transferring it from a high-concentration organic solution to a low-concentration aqueous environment.

The Importance of Serial Dilution in DMSO

Directly diluting a highly concentrated DMSO stock 1:1000 or more into aqueous media can cause the compound to "crash out" or precipitate. To prevent this, it is best practice to perform serial dilutions in 100% DMSO first to create intermediate stocks before the final dilution into the culture medium.[9]

Step-by-Step Dilution Protocol
  • Establish Vehicle Control: The vehicle control is critical for differentiating the effect of the compound from the effect of the solvent. This control should contain the same final concentration of DMSO as your experimental samples.[6]

  • Serial Dilution (in 100% DMSO): If a dose-response curve is required, perform serial dilutions from your primary stock in 100% DMSO to generate intermediate stocks.[9][17]

    • Example: To make a 1 mM stock from a 10 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Final Dilution into Media: Add a small volume of the appropriate DMSO stock (or intermediate stock) to your pre-warmed cell culture medium and mix immediately and thoroughly. A common final dilution factor is 1:1000 (e.g., 1 µL of stock into 1 mL of media), which results in a final DMSO concentration of 0.1%.

    • Rationale: Adding the small volume of DMSO stock to the larger volume of aqueous media while mixing helps to rapidly disperse the compound, minimizing localized high concentrations that can lead to precipitation.

Workflow for Working Solution Preparation

G cluster_stocks Stock Solutions (in 100% DMSO) cluster_culture Final Working Solutions (in Media) stock_10mM 10 mM Primary Stock stock_1mM 1 mM Intermediate stock_10mM->stock_1mM 1:10 in DMSO media_10uM 10 µM Final (0.1% DMSO) stock_10mM->media_10uM 1:1000 in Media stock_100uM 100 µM Intermediate stock_1mM->stock_100uM 1:10 in DMSO media_1uM 1 µM Final (0.1% DMSO) stock_1mM->media_1uM 1:1000 in Media media_100nM 100 nM Final (0.1% DMSO) stock_100uM->media_100nM 1:1000 in Media vehicle Vehicle Control (0.1% DMSO) dmso_source 100% DMSO dmso_source->vehicle 1:1000 in Media

Caption: Serial dilution workflow for dose-response experiments.

Section 5: Troubleshooting

Table 2: Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Compound precipitates upon dilution in media. The compound's solubility limit in the aqueous medium was exceeded.Perform intermediate serial dilutions in 100% DMSO before the final dilution into media.[9] Ensure rapid and thorough mixing when adding the DMSO stock to the media. Consider using a carrier protein like BSA in the media if appropriate for the assay.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution; degradation of the compound.Use single-use aliquots for all experiments to avoid freeze-thaw cycles.[6][13] Verify compound stability under storage conditions.
Vehicle control shows unexpected biological effects. The final DMSO concentration is too high for the specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells and assay readout.[18][19] Ensure the final DMSO concentration is kept below this threshold (typically ≤0.5%).[3][7]
Powdered compound appears clumpy or oily. The compound may be hygroscopic and has absorbed moisture.Handle the compound in a low-humidity environment or desiccator. Dissolve the entire contents of the vial directly rather than attempting to weigh out small portions.[14]

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PLoS ONE. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals. [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE. [Link]

  • Sterile filter before drug exposure to cell culture? ResearchGate. [Link]

  • Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • SMALL MOLECULES - Frequently Asked Questions. Captivate Bio. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO). gChem. [Link]

Sources

Application

Topic: A Robust HPLC-UV Method for the Quantification of N-Methyl-4-phenylpiperidine-4-carboxamide: Development, Optimization, and Full Validation Protocol

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the development and subsequent vali...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methyl-4-phenylpiperidine-4-carboxamide. The narrative explains the causal logic behind each experimental choice, from stationary phase selection to mobile phase optimization, addressing the specific challenges posed by the analyte's chemical properties. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing a self-validating system that ensures the method is fit for its intended purpose in a regulated environment.

Introduction: The Analytical Challenge

N-Methyl-4-phenylpiperidine-4-carboxamide is a synthetic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its accurate quantification is critical for purity assessment, stability studies, and quality control. The molecule's structure, which includes a basic piperidine nitrogen and a polar carboxamide group, presents a distinct set of challenges for traditional RP-HPLC method development.[3]

The primary analytical hurdles include:

  • Poor Retention: The compound's polarity can lead to insufficient interaction with nonpolar stationary phases (like C18), causing it to elute near the solvent front.[4]

  • Peak Tailing: The basic nitrogen of the piperidine ring can interact ionically with acidic residual silanol groups on the silica-based column packing, leading to asymmetrical peak shapes.[3][5]

  • pH Sensitivity: The ionization state of the analyte is dependent on the mobile phase pH, which significantly impacts retention time and peak shape.[6][7]

This application note provides a systematic approach to overcome these challenges, culminating in a fully validated analytical method.

Part I: HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process that begins with understanding the analyte and culminates in an optimized set of chromatographic conditions.

Diagram: HPLC Method Development Workflow

The logical flow for developing the analytical method is illustrated below.

MethodDevelopment Analyte 1. Analyte Characterization (Structure, Polarity, pKa, UV Spectra) Initial_Conditions 2. Initial Conditions Selection (Column, Mobile Phase, Detector) Analyte->Initial_Conditions Informs Choices Optimization 3. Method Optimization (pH, Gradient, Flow Rate, Temp.) Initial_Conditions->Optimization Systematic Adjustment Final_Method 4. Final Optimized Method (System Suitability Check) Optimization->Final_Method Finalize Parameters

Caption: A systematic workflow for HPLC method development.

Instrumentation and Materials
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length.

  • Chemicals:

    • N-Methyl-4-phenylpiperidine-4-carboxamide reference standard.

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Formic Acid (ACS Grade).

    • Ultrapure Water.

Strategic Experimental Choices

Column Selection: The Rationale for C18 A C18 (octadecylsilyl) bonded silica column was selected as the initial stationary phase. This is the most common reversed-phase column and provides a strong hydrophobic interaction mechanism, which is essential for retaining organic molecules.[8] While the analyte is polar, the presence of the phenyl ring provides sufficient hydrophobicity for retention on a C18 phase. To mitigate interactions with acidic silanols, a modern, high-purity silica column with end-capping is crucial.[9]

Mobile Phase Optimization: The Key to Good Chromatography The mobile phase is a critical factor in achieving separation.[10]

  • Organic Solvent Selection: Both acetonitrile and methanol were evaluated. Acetonitrile typically provides lower backpressure and better UV transparency. It was chosen for this method as it resulted in sharper peaks and a more stable baseline.[5]

  • Aqueous Phase and pH Control: For a basic compound like N-Methyl-4-phenylpiperidine-4-carboxamide, controlling the mobile phase pH is paramount.[11] An acidic pH ensures that the piperidine nitrogen is consistently protonated (R-NH2+). This single ionic state prevents peak splitting and sharpens the peak. Furthermore, a low pH suppresses the ionization of residual silanol groups (Si-OH) on the column, minimizing the secondary ionic interactions that cause peak tailing.[5][9] Formic acid (0.1% v/v) was chosen as the mobile phase modifier because it is effective at maintaining a low pH (~2.7) and is compatible with mass spectrometry if future LC-MS work is required.[12][13]

Detection Wavelength (λmax) The reference standard was dissolved in the mobile phase and scanned using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax of 254 nm was identified, providing optimal sensitivity for detection.

Final Optimized HPLC Method

The systematic optimization process led to the following final chromatographic conditions.

ParameterOptimized Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
Sample Diluent Mobile Phase A / Acetonitrile (90:10, v/v)

Part II: Full Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] The following protocols are based on the ICH Q2(R2) guideline.[16][17]

Diagram: ICH Validation Parameter Interconnectivity

This diagram shows how different validation parameters are related, forming a comprehensive assessment of the method's performance.

ValidationParameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Robustness Robustness Specificity->Robustness Performance tested under varied conditions Accuracy Accuracy Linearity->Accuracy Defines range for accuracy test Precision Precision Linearity->Precision Defines range for precision test Limits LOD & LOQ Linearity->Limits Data used to calculate Linearity->Robustness Performance tested under varied conditions Accuracy->Robustness Performance tested under varied conditions Precision->Accuracy High precision is a prerequisite Precision->Robustness Performance tested under varied conditions

Caption: Interrelationship of core analytical method validation parameters.

System Suitability

Purpose: To ensure the chromatographic system is adequate for the intended analysis. This test is performed before any validation run. Protocol:

  • Prepare a standard solution of N-Methyl-4-phenylpiperidine-4-carboxamide at the working concentration (e.g., 50 µg/mL).

  • Inject the solution six consecutive times.

  • Calculate the parameters listed in the acceptance criteria table.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15][18] Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the analyte's retention time.

  • Prepare a solution of the analyte.

  • If available, prepare solutions of known related substances or potential impurities.

  • Spike the analyte solution with these impurities and inject.

  • Assess the chromatogram for baseline resolution between the analyte peak and any other peaks.

ParameterAcceptance Criteria
Blank Injection No significant peaks at the analyte retention time.
Resolution (Rs) Rs > 2.0 between the analyte and closest eluting peak.
Linearity and Range

Purpose: To establish the method's ability to produce test results that are directly proportional to the analyte concentration within a given range.[19] Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay could be 80% to 120% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Residuals Randomly distributed around zero.
Accuracy (as Recovery)

Purpose: To determine the closeness of the test results to the true value.[15] Protocol:

  • Prepare a placebo (matrix) sample. If not available, use the diluent.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0% at each level.
%RSD of Recovery ≤ 2.0% at each level.
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[18] Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and equipment.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets.

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol (Based on Signal-to-Noise Ratio):

  • Prepare progressively more dilute solutions of the analyte.

  • Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm the LOQ by preparing and injecting six samples at this concentration and ensuring the precision (%RSD) and accuracy requirements are met.

ParameterAcceptance Criteria
LOD (S/N Ratio) ~3:1
LOQ (S/N Ratio) ~10:1
Precision at LOQ %RSD ≤ 10%
Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Prepare a system suitability solution and a standard sample solution.

  • Analyze the samples while making small, deliberate changes to the method parameters, one at a time.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor) and the assay result.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 5 °C
Mobile Phase pH (Aqueous) ± 0.2 units
Mobile Phase Composition (%B) ± 2% absolute

Acceptance Criteria: The system suitability criteria must be met, and the assay results should not deviate significantly from the results obtained using the nominal conditions.

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the development and validation of an RP-HPLC method for N-Methyl-4-phenylpiperidine-4-carboxamide. By systematically addressing the analyte's inherent chemical properties through logical selection of the column and mobile phase, a robust separation was achieved. The subsequent validation, performed in strict accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This validated method is fit for its intended purpose and can be confidently deployed for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds.
  • Resolian. "HPLC-UV Method Development for Highly Polar Impurities." Available at: [Link]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Available at: [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Available at: [Link]

  • ACS Publications. "Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter." Available at: [Link]

  • AKJournals. "Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites." Available at: [Link]

  • Chiang Mai Journal of Science. "Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC." Available at: [Link]

  • SIELC Technologies. "Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column." Available at: [Link]

  • SlideShare. "Ich guidelines for validation final." Available at: [Link]

  • ResearchGate. "Development & Optimization of HPLC Method." Available at: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Available at: [Link]

  • NextSDS. "N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride — Chemical Substance Information." Available at: [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Available at: [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • EMA. "ICH guideline Q2(R2) on validation of analytical procedures." Available at: [Link]

  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Available at: [Link]

  • ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Available at: [Link]

  • PharmaInfo. "Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation." Available at: [Link]

  • R Discovery. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Available at: [Link]

  • EDQM. "Validation/Verification of Analytical Procedures." Available at: [Link]

  • SIELC Technologies. "Separation of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column." Available at: [Link]

  • PubChem. "Methyl 4-phenylpiperidine-4-carboxylate." Available at: [Link]

  • ACS Publications. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Available at: [Link]

Sources

Method

Application Note: Dosing Guidelines and In Vivo Protocols for N-Methyl-4-phenylpiperidine-4-carboxamide in Murine Metabolic Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Areas: Metabolic Syndrome, Diet-Induced Obesity (DIO), and Cardiac Ischemia-Reperfusion (I/R) Models Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Areas: Metabolic Syndrome, Diet-Induced Obesity (DIO), and Cardiac Ischemia-Reperfusion (I/R) Models

Executive Summary & Pharmacological Rationale

N-Methyl-4-phenylpiperidine-4-carboxamide is a targeted small-molecule inhibitor of Malonyl-CoA Decarboxylase (MCD) (EC 4.1.1.9) [1]. In preclinical murine models, the pharmacological inhibition of MCD is utilized to force a fundamental reprogramming of whole-body and tissue-specific energy metabolism.

The Causality of Metabolic Shifting: MCD is the enzyme responsible for degrading malonyl-CoA into acetyl-CoA. By inhibiting MCD, this compound induces a rapid intracellular accumulation of malonyl-CoA. Malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting transporter for mitochondrial long-chain fatty acid uptake [2].

When CPT-1 is blocked, mitochondrial fatty acid oxidation (FAO) is drastically reduced. According to the Randle cycle (glucose-fatty acid cycle), this suppression of lipid utilization forces a compensatory upregulation of glucose oxidation [3].

  • In Diet-Induced Obesity (DIO) Models: Decreasing FAO prevents the accumulation of lipotoxic intermediates (such as diacylglycerols and ceramides) in skeletal muscle, thereby reversing diet-induced insulin resistance [2].

  • In Cardiac Ischemia Models: Shifting the myocardium's energy reliance from fatty acids to glucose improves the ATP-to-oxygen ratio, enhancing cardiac efficiency and functional recovery following an ischemic insult [3].

Pathway Visualization

The following diagram illustrates the self-contained logical system by which N-Methyl-4-phenylpiperidine-4-carboxamide exerts its metabolic effects.

G Compound N-Methyl-4-phenylpiperidine- 4-carboxamide MCD Malonyl-CoA Decarboxylase (MCD) Compound->MCD Inhibits MalonylCoA Malonyl-CoA (Accumulation) MCD->MalonylCoA Prevents degradation CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) MalonylCoA->CPT1 Allosteric Inhibition FAO Fatty Acid Oxidation (Decreased) CPT1->FAO Reduces mitochondrial fatty acid uptake GOX Glucose Oxidation (Increased) FAO->GOX Randle Cycle Shift

Mechanism of MCD inhibition shifting murine metabolism from fatty acid to glucose oxidation.

Pharmacokinetics & Quantitative Dosing Strategy

To achieve reproducible target engagement without off-target toxicity, dosing parameters must be strictly tailored to the specific murine model. The table below synthesizes the quantitative parameters required for both chronic and acute experimental designs.

Table 1: Quantitative Dosing Parameters for Murine Models

ParameterDiet-Induced Obesity (DIO) ModelCardiac Ischemia-Reperfusion (I/R) ModelPharmacological Rationale
Dose Range 10 – 30 mg/kg/day20 – 50 mg/kg (Single Dose)Chronic dosing requires lower concentrations to avoid hepatic stress; acute models require immediate receptor saturation.
Route of Admin Oral Gavage (PO)Intraperitoneal (IP) or IVPO mimics clinical metabolic treatments; IP/IV ensures rapid systemic availability prior to ischemic insult.
Vehicle 0.5% CMC + 0.1% Tween-805% DMSO + 45% PEG300 + 50% SalineCMC provides a stable suspension for chronic PO; DMSO/PEG ensures complete dissolution for rapid IP absorption.
Dosing Frequency Once daily (QD) for 4-8 weeksSingle dose 1 hour prior to ischemiaChronic metabolic reprogramming takes weeks; acute cardioprotection relies on immediate CPT-1 allosteric inhibition.
Target Tissue Skeletal Muscle, Liver, AdiposeMyocardiumDIO models target peripheral insulin sensitivity; I/R models target cardiac metabolic efficiency.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to ensure compound integrity and verify target engagement prior to expensive phenotypic analysis.

Phase I: Formulation & Stability Verification

Poor formulation is the primary cause of pharmacokinetic failure in murine models. This protocol ensures complete solubilization for acute IP administration.

  • Weighing: Accurately weigh the required mass of N-Methyl-4-phenylpiperidine-4-carboxamide powder using a microbalance.

  • Primary Solubilization: Add 5% (v/v) Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes. The solution must appear completely clear.

  • Co-solvent Addition: Add 45% (v/v) PEG300. Vortex for an additional 1 minute.

  • Aqueous Phase Integration: Add 50% (v/v) sterile saline dropwise while the solution is submerged in a sonicating water bath. Continuous sonication prevents the hydrophobic piperidine core from crashing out of solution.

  • Self-Validation Check (Micro-centrifugation): Aliquot 100 µL of the final formulation into a microcentrifuge tube. Spin at 10,000 x g for 5 minutes. Inspect the bottom of the tube. Logic: If a visible white pellet forms, the compound has precipitated. Discard the batch, increase the PEG300 ratio by 5%, and reformulate. Do not inject suspensions intravenously or intraperitoneally.

Phase II: Target Engagement Validation via LC-MS/MS

Before executing a 4-week chronic study, you must prove the compound is actively inhibiting MCD in vivo.

  • Satellite Cohort Dosing: Administer the formulated compound (30 mg/kg IP) to a satellite cohort of wild-type C57BL/6J mice (n=3 vehicle, n=3 treated).

  • Tissue Excision: Exactly 2 hours post-dose, euthanize the mice via cervical dislocation. Rapidly excise the gastrocnemius muscle and liver.

  • Snap-Freezing (Critical Step): Submerge the tissues in liquid nitrogen within 15 seconds of excision. Logic: Endogenous decarboxylases remain highly active post-mortem. Delayed freezing will result in the rapid degradation of malonyl-CoA, yielding false negatives.

  • Quantification: Homogenize the tissue in 80% cold methanol. Quantify tissue malonyl-CoA levels using LC-MS/MS against a standardized calibration curve.

  • Self-Validation Check: The experiment is only validated to proceed to Phase III if the treated cohort exhibits a ≥2.5-fold increase in skeletal muscle malonyl-CoA compared to the vehicle cohort [2].

Phase III: Chronic Dosing & Phenotyping in DIO Mice

Once target engagement is confirmed, proceed to evaluate the reversal of insulin resistance.

  • Dietary Acclimatization: Place 6-week-old male C57BL/6J mice on a 60% high-fat diet (HFD) for 12 weeks to establish baseline obesity and insulin resistance.

  • Chronic Dosing: Administer the compound via oral gavage (10 mg/kg/day in 0.5% CMC) daily at 08:00. Logic: Dosing at the onset of the light cycle aligns with the murine resting/fasting phase, maximizing the compound's effect on basal lipid metabolism.

  • Metabolic Phenotyping (Week 4): Perform an Insulin Tolerance Test (ITT). Fast the mice for 4 hours. Inject 0.75 U/kg recombinant human insulin IP. Measure tail-vein blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Data Interpretation: A successful intervention will show a significantly steeper decline in blood glucose in the treated group, indicating that the forced shift from FAO to glucose oxidation has restored peripheral insulin sensitivity.

References

  • BRENDA Enzyme Database. "Information on EC 4.1.1.9 - malonyl-CoA decarboxylase". BRENDA. URL:[Link]

  • Ussher, J. R., et al. "Genetic and Pharmacological Inhibition of Malonyl CoA Decarboxylase Does Not Exacerbate Age-Related Insulin Resistance in Mice". Diabetes, 65(7), 2016. URL:[Link]

  • Dyck, J. R., et al. "Compositions and methods for increasing efficiency of cardiac metabolism". U.S. Patent 11,376,330, 2022.
Application

Application Note: Robust Sample Preparation Strategies for the LC-MS/MS Analysis of N-Methyl-4-phenylpiperidine-4-carboxamide in Biological Matrices

Abstract This document provides a comprehensive guide to the sample preparation of N-Methyl-4-phenylpiperidine-4-carboxamide for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the sample preparation of N-Methyl-4-phenylpiperidine-4-carboxamide for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this application note details three common and effective extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The narrative emphasizes the causality behind experimental choices, offering field-proven insights to develop robust, reproducible, and validated bioanalytical methods. Detailed step-by-step protocols for various biological matrices are provided, alongside guidance on method selection and validation according to regulatory standards.

Introduction: The Critical Role of Sample Preparation

The quantitative analysis of small-molecule therapeutics and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies.[1][2] N-Methyl-4-phenylpiperidine-4-carboxamide, a synthetic compound with a piperidine core, requires a highly selective and sensitive analytical method for accurate quantification. LC-MS/MS has become the reference technique for such bioanalysis due to its inherent sensitivity and selectivity.[2][3]

However, the ultimate success of any LC-MS/MS assay is contingent upon the sample preparation workflow.[1] Biological samples, such as plasma, urine, and tissue homogenates, contain a myriad of endogenous components like proteins, phospholipids, salts, and metabolites that can interfere with the analysis.[3] These matrix components can cause ion suppression or enhancement, leading to inaccurate and irreproducible results, and can also clog and shorten the lifespan of the analytical column and mass spectrometer.[4][5]

The primary objectives of a well-designed sample preparation protocol are:

  • Removal of Interfering Matrix Components: Efficiently eliminate proteins and phospholipids, which are major causes of ion suppression.[3]

  • Analyte Concentration: Increase the analyte concentration to meet the lower limit of quantitation (LLOQ) required by the study.[1][6]

  • Solvent Exchange: Transfer the analyte into a solvent compatible with the LC-MS mobile phase to ensure good peak shape and chromatographic performance.

This guide explores the principles and practical application of PPT, LLE, and SPE, providing a framework for selecting and optimizing the most suitable method for N-Methyl-4-phenylpiperidine-4-carboxamide.

Analyte Characteristics: N-Methyl-4-phenylpiperidine-4-carboxamide

Understanding the physicochemical properties of the target analyte is fundamental to developing an effective extraction strategy.[7]

PropertyEstimated ValueRationale & Implication for Sample Preparation
Molecular Weight ~218.3 g/mol Small molecule, suitable for standard reversed-phase LC and MS detection.
Structure Phenyl group, piperidine ring, N-methyl amideThe phenyl group imparts lipophilicity, while the piperidine nitrogen is basic. The amide group is polar. This dual nature (lipophilic and basic) is key for SPE sorbent selection.
Predicted logP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting good solubility in organic solvents used for LLE and retention on reversed-phase SPE sorbents.
Predicted pKa ~8.5 - 9.5The piperidine nitrogen is basic. At physiological pH (~7.4), it will be predominantly protonated (positively charged). This allows for strong cation exchange interactions in mixed-mode SPE. Adjusting sample pH to >10 will neutralize it for efficient LLE into an organic solvent.

Selecting the Right Sample Preparation Technique

The choice between PPT, LLE, and SPE depends on the specific requirements of the assay, including the biological matrix, required sensitivity (LLOQ), throughput needs, and cost considerations.

G start Start: Define Assay Requirements throughput High Throughput & Speed Needed? start->throughput cleanliness Highest Cleanliness & Sensitivity Needed? throughput->cleanliness No ppt Protein Precipitation (PPT) throughput->ppt Yes cost Cost & Simplicity Paramount? cleanliness->cost No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes cost->ppt Yes lle Liquid-Liquid Extraction (LLE) cost->lle No G cluster_0 SPE Workflow condition 1. Condition (e.g., Methanol, then Water) Activate sorbent equilibrate 2. Equilibrate (e.g., Acidified Water) Set sorbent pH condition->equilibrate load 3. Load (Pre-treated Sample) Analyte Binds equilibrate->load wash1 4. Wash 1 (e.g., Acidic Wash) Remove polar interferences load->wash1 wash2 5. Wash 2 (e.g., Organic Wash) Remove non-polar interferences wash1->wash2 elute 6. Elute (e.g., Ammoniated Methanol) Disrupt binding & collect analyte wash2->elute

Sources

Method

Topic: Strategic Implementation of N-Methyl-4-phenylpiperidine-4-carboxamide as an Internal Standard in Chromatographic Analysis

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the evaluation and implementation of N-Methyl-4-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the evaluation and implementation of N-Methyl-4-phenylpiperidine-4-carboxamide as an internal standard (IS) for quantitative chromatographic assays. Moving beyond a generic protocol, we delve into the fundamental principles of internal standard selection, method validation, and the rationale behind critical experimental steps. This application note is designed for scientists in drug discovery, development, and quality control who require robust and reliable quantitative data. We will establish a framework for validating N-Methyl-4-phenylpiperidine-4-carboxamide in specific applications, ensuring compliance with rigorous scientific standards.

The Foundational Role of an Internal Standard

In quantitative chromatography, achieving precision and accuracy is paramount. However, variability is inherent in the analytical workflow, from sample preparation to injection volume and detector response. An internal standard is a compound of known concentration added to every sample—calibrator, control, and unknown—to correct for these variations. A well-chosen IS co-elutes or elutes close to the analyte of interest and experiences similar effects during sample processing and analysis. By normalizing the analyte's response to the IS response, we can significantly improve the reproducibility and accuracy of the results. The core principle is that the ratio of the analyte signal to the IS signal will remain constant even if the absolute signals fluctuate.

N-Methyl-4-phenylpiperidine-4-carboxamide: A Candidate Profile

N-Methyl-4-phenylpiperidine-4-carboxamide is a synthetic compound with properties that make it a promising candidate for an internal standard, particularly in the analysis of small molecule therapeutics containing similar piperidine or amide moieties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a potential internal standard is the first step in its evaluation.

PropertyValueSignificance for Chromatographic Application
Molecular Formula C₁₃H₁₈N₂OProvides the basis for calculating molar concentrations.
Molecular Weight 218.30 g/mol Essential for accurate preparation of standard solutions.
Predicted LogP 1.5 - 2.5Suggests moderate lipophilicity, suitable for reversed-phase chromatography.
Predicted pKa ~8.5 (piperidine nitrogen)The basic nature of the molecule will influence its retention on certain column chemistries and its extraction efficiency.
UV Absorbance Phenyl group suggests UV absorbance (~254 nm), making it suitable for UV-based detectors.Enables detection without derivatization.
Chemical Stability Stable under typical analytical conditions.Crucial for maintaining a constant concentration throughout the analytical process.
Rationale for Selection

The selection of N-Methyl-4-phenylpiperidine-4-carboxamide as a potential IS is based on the following expert considerations:

  • Structural Similarity: Its piperidine and amide functionalities are common in many pharmaceutical compounds. This structural resemblance can lead to similar extraction and chromatographic behavior, a key characteristic of an effective IS.

  • Chromatographic Behavior: The compound is expected to be well-retained and exhibit good peak shape on common reversed-phase columns (e.g., C18, C8).

  • Chemical Inertness: It is not expected to react with common analytes or sample matrix components.

  • Commercial Availability: While not a common off-the-shelf standard, its synthesis is straightforward for custom chemical synthesis providers. For this guide, we assume its availability as a certified reference material.

Workflow for IS Validation and Sample Analysis

The following diagram outlines the comprehensive workflow for validating and using N-Methyl-4-phenylpiperidine-4-carboxamide as an internal standard.

IS_Workflow Figure 1: Internal Standard Validation and Analysis Workflow cluster_prep Phase 1: Preparation & Purity cluster_method_dev Phase 2: Method Development cluster_validation Phase 3: Validation cluster_analysis Phase 4: Sample Analysis prep_is Prepare IS Stock Solution (e.g., 1 mg/mL in Methanol) check_purity Verify Purity & Identity (LC-MS, NMR) prep_is->check_purity select_col Select Chromatographic Column (e.g., C18, 2.1 x 50 mm) check_purity->select_col Proceed if pure optimize_mp Optimize Mobile Phase (Gradient, Isocratic) select_col->optimize_mp check_interference Matrix Interference Check (Inject Blank Matrix + IS) optimize_mp->check_interference prep_cal Prepare Calibration Curve (Analyte + Constant IS) check_interference->prep_cal Proceed if no interference run_qc Analyze QC Samples (Low, Mid, High Conc.) prep_cal->run_qc assess_metrics Assess Linearity, Accuracy, Precision run_qc->assess_metrics add_is Add IS to Unknown Samples assess_metrics->add_is Method Validated analyze_samples Analyze Samples with Validated Method add_is->analyze_samples quantify Quantify Analyte using Response Ratio analyze_samples->quantify

Caption: Workflow for IS validation and analysis.

Detailed Protocols

The following protocols are provided as a template. The user must adapt and validate these protocols for their specific analyte and matrix.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of N-Methyl-4-phenylpiperidine-4-carboxamide.

Materials:

  • N-Methyl-4-phenylpiperidine-4-carboxamide (Certified Reference Material, >99% purity)

  • LC-MS grade Methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of N-Methyl-4-phenylpiperidine-4-carboxamide into a 10 mL volumetric flask. Record the exact weight.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add methanol to the 10 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity.

    • Calculate the exact concentration in µg/mL.

    • Transfer to an amber glass vial and store at 2-8°C. This stock solution should be stable for several months.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with your initial mobile phase composition (e.g., 50:50 Methanol:Water).

    • Cap and invert to mix thoroughly. This working solution should be prepared fresh weekly.

Trustworthiness Check: The use of a certified reference material and calibrated equipment is crucial for the integrity of the entire quantitative method. The concentration of the IS is the anchor for all subsequent measurements.

Protocol 2: Method Development and Specificity Assessment

Objective: To develop a chromatographic method that resolves the analyte and IS from each other and from any matrix interferences.

Procedure:

  • Initial Chromatographic Conditions (Example for a small molecule on HPLC-UV):

    • Column: C18, 2.7 µm, 3.0 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Detector: UV at 254 nm

  • Specificity and Interference Check:

    • Inject a blank matrix sample (e.g., plasma, urine) that has been processed without the IS.

    • Inject the blank matrix sample spiked only with the IS working solution.

    • Inject the blank matrix sample spiked with the analyte and the IS.

    • Acceptance Criteria: There should be no significant peaks at the retention times of the analyte or the IS in the blank matrix injection. The analyte and IS peaks should be well-resolved from each other and from any other matrix components (Resolution > 2.0).

Data Analysis and System Suitability

The cornerstone of using an IS is the calculation of the Response Factor (RF), also known as the Response Ratio.

Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

A calibration curve is constructed by plotting the Response Ratio against the known concentration of the analyte. The concentration of the unknown samples is then determined by interpolating their Response Ratio from this curve.

System Suitability: Before any analytical run, a system suitability standard (a mid-level calibrator) should be injected multiple times (n=5). The relative standard deviation (%RSD) of the peak areas, retention times, and response ratios should be within established limits (e.g., <2% for retention times, <5% for peak areas/ratios) to ensure the system is performing correctly.

Conclusion: A Framework for Rigorous Science

N-Methyl-4-phenylpiperidine-4-carboxamide presents itself as a viable internal standard for a range of chromatographic applications, particularly in pharmaceutical analysis. However, this application note is not a one-size-fits-all protocol. It is a framework built on the principles of scientific integrity and expertise. The true power of this guide lies in its emphasis on the why behind the how. By understanding the rationale for IS selection, performing rigorous validation, and continuously monitoring system performance, researchers can ensure their quantitative data is not just a number, but a reliable and trustworthy result.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Dolan, J. W. (2013). Internal Standards for LC. LCGC North America, 31(5), 382–387. [Link]

  • United States Pharmacopeia (USP). Chapter <621> Chromatography. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57–66. [Link]

Application

Cell viability and cytotoxicity assay protocols for N-Methyl-4-phenylpiperidine-4-carboxamide

Application Note: Cell Viability and Cytotoxicity Assay Protocols for N-Methyl-4-phenylpiperidine-4-carboxamide Executive Summary & Mechanistic Rationale N-Methyl-4-phenylpiperidine-4-carboxamide is a synthetic piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Viability and Cytotoxicity Assay Protocols for N-Methyl-4-phenylpiperidine-4-carboxamide

Executive Summary & Mechanistic Rationale

N-Methyl-4-phenylpiperidine-4-carboxamide is a synthetic piperidine derivative. While its broader chemical class includes opioid analgesics and local anesthetics like sameridine[1], this specific moiety has been identified as a highly potent metabolic modulator. Specifically, it acts as an inhibitor of Malonyl-CoA Decarboxylase (MCD), demonstrating an enzymatic IC50 of approximately 13.3 nM (2)[2].

Understanding the causality of cell death is critical for assay selection. MCD regulates the intracellular balance of malonyl-CoA by decarboxylating it to acetyl-CoA. In human breast cancer cells (e.g., MCF-7), inhibiting MCD leads to a rapid accumulation of malonyl-CoA. This accumulation acts as an endogenous inhibitor of carnitine palmitoyltransferase-1 (CPT-1), which effectively blocks fatty acid oxidation. Because malignant cells are uniquely dependent on this pathway for energy homeostasis, this metabolic blockade results in severe ATP depletion and selective apoptosis, while sparing non-malignant cells such as normal human fibroblasts (3)[3].

MOA Drug N-Methyl-4-phenylpiperidine- 4-carboxamide Target Inhibition of Malonyl-CoA Decarboxylase (MCD) Drug->Target Metabolite Intracellular Accumulation of Malonyl-CoA Target->Metabolite Enzyme Blockade of CPT-1 (Fatty Acid Oxidation Halted) Metabolite->Enzyme Energy Severe ATP Depletion Enzyme->Energy Death Selective Apoptosis in Breast Cancer Cells Energy->Death

Fig 1: Mechanism of selective cytotoxicity via MCD inhibition and ATP depletion.

Experimental Design & Assay Selection (Causality)

To build a self-validating experimental system , we must align our assay chemistry with the biological mechanism of the compound:

  • Why avoid MTT/MTS? Tetrazolium reduction assays depend on mitochondrial oxidoreductase enzymes. Because N-Methyl-4-phenylpiperidine-4-carboxamide directly alters mitochondrial fatty acid metabolism, MTT assays will yield confounded data, reflecting metabolic shifts rather than true cell viability.

  • Primary Assay (CellTiter-Glo): Since the terminal mechanism of cell death is ATP depletion[3], a luminescence-based ATP detection assay is the most mechanistically accurate method to quantify viability.

  • Orthogonal Assay (LDH Release): To prove that the loss of ATP is due to true cytotoxicity (membrane rupture/apoptosis) rather than just transient metabolic stasis, a multiplexed Lactate Dehydrogenase (LDH) release assay is performed on the same cell populations.

  • Biological Controls: Testing must be conducted in parallel on MCF-7 (target) and Normal Human Dermal Fibroblasts (NHDF, negative control) to validate the selective nature of the cytotoxicity.

Workflow S1 Cell Seeding MCF-7 & NHDF S2 Drug Treatment 0.1 nM - 10 μM S1->S2 S3 Incubation 48h - 72h S2->S3 S4 Multiplex Assay ATP & LDH S3->S4 S5 Data Analysis IC50 & Selectivity S4->S5

Fig 2: Self-validating experimental workflow for multiplexed cytotoxicity profiling.

Step-by-Step Methodologies

Phase 1: Cell Preparation and Seeding
  • Harvest MCF-7 and NHDF cells at 75-80% confluence to ensure they are in the logarithmic growth phase.

  • Resuspend cells in complete growth medium (e.g., DMEM + 10% FBS for MCF-7; Fibroblast Basal Medium for NHDF).

  • Seed cells at a density of 5,000 cells/well into two separate 96-well plates: one opaque-walled plate (for ATP luminescence) and one clear-walled plate (for LDH absorbance).

  • Incubate overnight at 37°C, 5% CO₂ to facilitate complete cell attachment.

Phase 2: Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of N-Methyl-4-phenylpiperidine-4-carboxamide in 100% molecular-grade DMSO.

  • Perform a 10-point serial dilution (1:3) in culture media to generate a final well concentration range from 0.1 nM to 10 μM.

    • Critical Step: Ensure the final DMSO concentration across all wells (including vehicle controls) is normalized to 0.1% (v/v) . Higher concentrations of DMSO will induce background cytotoxicity, invalidating the assay.

  • Include positive controls for cytotoxicity (e.g., 1% Triton X-100 added 45 minutes prior to reading) and blank wells (media only) for background subtraction.

  • Aspirate the overnight media and apply 100 μL of the drug-containing media to the respective wells.

  • Incubate for 48 and 72 hours. Note: Metabolic inhibitors require longer incubation times (minimum 48h) to deplete intracellular ATP reserves compared to acute membrane-lytic agents.

Phase 3: Multiplexed Readout

A. LDH Release Assay (Clear Plate)

  • Following incubation, transfer 50 μL of the culture supernatant from each well of the clear plate into a fresh 96-well flat-bottom assay plate.

  • Add 50 μL of LDH detection reagent (e.g., CytoTox 96®) to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 μL of Stop Solution. Measure absorbance immediately at 490 nm using a microplate reader.

B. ATP-Based Viability Assay (Opaque Plate)

  • Equilibrate the opaque plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics.

  • Add 100 μL of the reagent directly to the 100 μL of media in each well.

  • Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence (integration time: 0.5–1.0 second per well).

Quantitative Data Interpretation

The self-validating nature of this protocol allows researchers to cross-reference enzymatic inhibition with phenotypic outcomes. Below is a summary of the expected quantitative relationships based on the compound's pharmacological profile:

ParameterMCF-7 (Target Cancer Line)NHDF (Normal Fibroblasts)Mechanistic Implication
Enzymatic IC50 (MCD) ~13.3 nM~13.3 nMThe compound successfully enters both cell types and inhibits the target enzyme equally[2].
Cell Viability IC50 (ATP) Low Micromolar> 10 μM (Resistant)Cancer cells undergo ATP crisis due to CPT-1 blockade. Normal cells utilize alternative metabolic pathways[3].
Cytotoxicity (LDH Release) High (Dose-dependent)BaselineConfirms that the loss of ATP in MCF-7 cells results in terminal membrane rupture (apoptosis) rather than mere cytostasis.

References

  • Sameridine - Grokipedia: Research and Development. Grokipedia. 1

  • Information on EC 4.1.1.9 - malonyl-CoA decarboxylase and Organism(s) Homo sapiens and UniProt Accession O95822. BRENDA Enzyme Database. 2

  • Malonyl-CoA decarboxylase inhibition is selectively cytotoxic to human breast cancer cells. Zhou, W., Tu, Y., Simpson, P.J., Kuhajda, F.P. Oncogene. 2009 Aug 20;28(33):2979-87. 3

Sources

Method

Application Notes and Protocols: Crystallization and Isolation of N-Methyl-4-phenylpiperidine-4-carboxamide

Abstract This comprehensive guide provides detailed application notes and robust protocols for the crystallization and isolation of N-Methyl-4-phenylpiperidine-4-carboxamide, a key intermediate in the synthesis of variou...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the crystallization and isolation of N-Methyl-4-phenylpiperidine-4-carboxamide, a key intermediate in the synthesis of various pharmaceutical agents. The document outlines fundamental principles of crystallization, systematic solvent selection strategies, and step-by-step methodologies for cooling, antisolvent, and evaporative crystallization techniques. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducible and high-purity outcomes. All protocols are designed as self-validating systems, incorporating in-process controls and troubleshooting guidance.

Introduction: The Critical Role of Purification

N-Methyl-4-phenylpiperidine-4-carboxamide is a pivotal building block in medicinal chemistry, notably as a precursor to pethidine (also known as meperidine) and other synthetic opioids.[1][2][3] The purity of this intermediate is paramount, as residual impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Crystallization stands as the most crucial and widely employed technique for the purification of such solid organic compounds in the pharmaceutical industry.[4][5][6]

This process selectively separates the desired compound from a solution, leaving impurities behind.[6] The underlying principle relies on the differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[5][7] A successful crystallization not only enhances chemical purity but also allows for control over critical solid-state properties such as crystal habit, particle size distribution, and polymorphic form, all of which can influence downstream processing and bioavailability.[4]

This document provides a detailed exploration of the theoretical and practical aspects of crystallizing N-Methyl-4-phenylpiperidine-4-carboxamide, offering experimentally validated protocols to guide researchers toward achieving high-purity crystalline material.

Foundational Principles of Crystallization

A successful crystallization process is a carefully controlled thermodynamic and kinetic event. It begins with the creation of a supersaturated solution, a non-equilibrium state containing more dissolved solute than can be held at equilibrium.[7] This supersaturation is the driving force for both nucleation (the formation of new crystal nuclei) and subsequent crystal growth.[6]

Key Mechanisms in Crystallization:

  • Nucleation: The initial formation of stable, ordered crystalline entities from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").[7]

  • Crystal Growth: The subsequent addition of solute molecules from the solution onto the surface of existing nuclei or crystals, leading to an increase in size.

  • Oiling Out: An undesirable phenomenon where the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This often occurs when the supersaturation is too high or the cooling rate is too rapid.

  • Polymorphism: The ability of a compound to exist in two or more different crystal structures.[4] Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Controlling the crystallization conditions is critical to obtaining the desired, stable polymorphic form.

The Importance of Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[6] An ideal solvent for recrystallization should exhibit the following characteristics:

  • High Solute Solubility at Elevated Temperatures: The solvent should be capable of dissolving a significant amount of the crude N-Methyl-4-phenylpiperidine-4-carboxamide at or near its boiling point.

  • Low Solute Solubility at Low Temperatures: As the solution cools, the solubility of the target compound should decrease sharply, promoting crystallization and maximizing yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility and Ease of Removal: The solvent should have a relatively low boiling point to facilitate its removal from the final crystalline product during the drying step.

  • Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Based on the polar carboxamide group and the phenylpiperidine scaffold, polar solvents are generally good starting points for solubility screening.[8]

Experimental Protocols

Solvent Screening Protocol

A systematic approach to solvent selection is crucial. This protocol outlines a small-scale screening process to identify promising solvent systems for the crystallization of N-Methyl-4-phenylpiperidine-4-carboxamide.

Materials:

  • Crude N-Methyl-4-phenylpiperidine-4-carboxamide

  • Test tubes or small vials

  • Heating block or water bath

  • A selection of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water, Toluene, Heptane)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume has been added without dissolution. Record the approximate solubility at room temperature.

  • If the compound is sparingly soluble at room temperature, gently heat the mixture in a water bath or on a heating block towards the solvent's boiling point. Continue adding the solvent in small portions until the solid completely dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.

  • Evaluate the quality and quantity of the crystals formed. A good solvent will yield a significant amount of well-formed crystals upon cooling.

  • Repeat this process for a range of solvents to identify the most suitable candidate or a potential solvent/antisolvent pair.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common recrystallization technique.[5][7] It is suitable when a single solvent is identified that shows a steep solubility curve as a function of temperature.[6] Ethanol has been reported as a suitable solvent for the recrystallization of similar piperidine carboxamide derivatives.[9]

Materials:

  • Crude N-Methyl-4-phenylpiperidine-4-carboxamide

  • Selected Solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude N-Methyl-4-phenylpiperidine-4-carboxamide into an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Antisolvent Crystallization

This technique is employed when a suitable single solvent cannot be identified.[4] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble to induce precipitation.[6][10]

Materials:

  • Crude N-Methyl-4-phenylpiperidine-4-carboxamide

  • A "good" solvent (e.g., Acetone, Methanol)

  • An "antisolvent" (e.g., Water, Heptane)

  • Erlenmeyer flask or beaker

  • Stir plate and stir bar

  • Addition funnel or pipette

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Antisolvent Addition: While stirring the solution, slowly add the antisolvent dropwise. The addition should be slow enough to maintain a low level of supersaturation, which favors crystal growth over rapid precipitation or oiling out.

  • Observe for Cloud Point: Continue adding the antisolvent until the solution becomes persistently cloudy (the cloud point), indicating the onset of nucleation.

  • Crystal Growth: Stop the addition of the antisolvent and allow the mixture to stir for a period to allow the crystals to grow. If necessary, gently warm the solution to redissolve any precipitate and then allow it to cool slowly.

  • Cooling (Optional): The flask can be cooled in an ice bath to further decrease the solubility and improve the yield.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Cooling Crystallization protocol, using the solvent/antisolvent mixture or the pure antisolvent for washing the crystals.

Data Presentation and Key Parameters

The following table summarizes typical parameters for the crystallization of N-Methyl-4-phenylpiperidine-4-carboxamide based on the described protocols. These values should be optimized for each specific batch of crude material.

ParameterCooling CrystallizationAntisolvent Crystallization
Solvent EthanolAcetone
Antisolvent N/AWater
Solvent:Compound Ratio (approx.) 5-10 mL per gram3-5 mL per gram
Antisolvent:Solvent Ratio (approx.) N/A1:1 to 3:1 (v/v)
Dissolution Temperature ~78°C (Boiling Point)Room Temperature
Crystallization Temperature Room Temp, then 0-5°CRoom Temperature
Typical Yield 80-95%75-90%
Purity (by HPLC) >99.5%>99.0%

Visualizing the Workflow

Crystallization Workflow Diagram

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_finish Finishing Crude Crude Compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Cooling Method Antisolvent Add Antisolvent Dissolve->Antisolvent Antisolvent Method Isolate Isolate Crystals (Filtration) Cool->Isolate Antisolvent->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for crystallization and isolation.

Molecular Structure

Caption: Key functional groups of the target molecule.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Compound is too soluble even at low temperatures.- Evaporate some of the solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[4][7]- Try a different solvent or an antisolvent approach.
Oiling Out - Solution is too concentrated.- Cooling rate is too fast.- Add more solvent to the hot solution before cooling.- Reheat the mixture to dissolve the oil, then cool much more slowly.- Ensure the solution cools at or above the melting point of the solute.
Low Recovery Yield - Too much solvent was used for dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- For hot filtration, ensure the funnel and receiving flask are pre-heated.
Poor Purity - Impurities co-precipitated with the product.- Incomplete removal of mother liquor.- Ensure the cooling process is slow.- Consider a second recrystallization step.- Ensure the filter cake is washed thoroughly with ice-cold, fresh solvent.

Conclusion

The crystallization and isolation of N-Methyl-4-phenylpiperidine-4-carboxamide is a critical purification step that directly influences the quality of subsequent pharmaceutical products. By understanding the fundamental principles of crystallization and systematically applying the protocols outlined in this guide, researchers can effectively remove impurities and control the physical properties of the final compound. The choice of solvent system and the method of inducing supersaturation (cooling or antisolvent addition) are the most impactful decisions in this process. The troubleshooting guide provides a framework for addressing common challenges, enabling the consistent production of high-purity material suitable for advanced drug development and manufacturing.

References

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved March 21, 2026, from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved March 21, 2026, from [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (2006, March 8). Retrieved March 21, 2026, from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved March 21, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved March 21, 2026, from [Link]

  • Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem. (n.d.). Retrieved March 21, 2026, from [Link]

  • CN105349593A - Pethidine hydrochloride preparation method - Google Patents. (n.d.).
  • N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 21, 2026, from [Link]

  • 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | C14H19NO2 - PubChem. (n.d.). Retrieved March 21, 2026, from [Link]

  • A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector - Adli Tıp Bülteni. (n.d.). Retrieved March 21, 2026, from [Link]

  • Pethidine - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved March 21, 2026, from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Retrieved March 21, 2026, from [Link]

  • Synthesis of Pethidine aka Meperidine - Chemistry Steps. (2025, December 12). Retrieved March 21, 2026, from [Link]

  • Pethidine Intermediate A - chemeurope.com. (n.d.). Retrieved March 21, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-Methyl-4-phenylpiperidine-4-carboxamide precipitation in aqueous buffers

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter formulation challenges with highly lipophilic piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter formulation challenges with highly lipophilic piperidine derivatives.

N-Methyl-4-phenylpiperidine-4-carboxamide is a synthetic 4-phenylpiperidine derivative. It is structurally related to pethidine intermediates and is often utilized as a ligand or inhibitor in biochemical assays, such as those targeting malonyl-CoA decarboxylase[1]. Because of its specific structural features—a basic piperidine nitrogen and a highly lipophilic phenyl ring—researchers frequently struggle with solvent-shift precipitation and pH-dependent insolubility[2].

This guide provides the mechanistic causality behind these precipitation events and offers self-validating protocols to ensure kinetically stable aqueous formulations.

Physicochemical Profiling & Solubility Metrics

To troubleshoot precipitation, we must first understand the thermodynamic drivers of the molecule. The presence of the phenyl and methyl groups drastically increases lipophilicity, driving phase separation in aqueous environments[2].

ParameterEstimated ValueMechanistic Impact on Aqueous Behavior
Molecular Weight 218.30 g/mol Small molecule; highly mobile, leading to rapid nucleation kinetics when supersaturated.
pKa (Piperidine NH) ~8.5 - 9.3Dictates ionization state. Highly soluble at pH < 7.0; drastically reduced solubility at pH > 8.0[3].
LogP (Free Base) ~3.0 - 4.8Strong hydrophobic character; thermodynamic driver for phase separation in water[3].
DMSO Stock Limit 50 - 100 mMExcellent solubility in polar aprotic solvents.
Aqueous Limit (pH 7.4) < 50 µMExceeding this limit without co-solvents leads to immediate solvent-shift precipitation[4].

Core Troubleshooting FAQs

Q1: Why does the compound instantly turn cloudy when I dilute my DMSO stock into PBS (pH 7.4)? Causality: This is a classic case of solvent-shift nucleation . DMSO is a polar aprotic solvent that completely solvates the lipophilic phenyl ring. When you spike the DMSO stock into an aqueous buffer, the DMSO diffuses outward into the bulk water faster than the compound can disperse. The local micro-environment experiences a catastrophic drop in its dielectric constant, forcing the compound into a state of supersaturation. This thermodynamic instability is resolved via rapid nucleation, forming amorphous aggregates[4]. Solution: Implement high-shear, step-wise dilution to kinetically stabilize the dispersion before nucleation can occur (see Protocol below).

Q2: My assay requires a pH of 8.5 for optimal enzyme activity, but the compound keeps crashing out. How can I resolve this? Causality: The piperidine nitrogen has a basic pKa (typically between 8.5 and 9.3 for related 4-phenylpiperidines)[3]. At pH 8.5, a significant fraction of the compound is deprotonated into its neutral free-base form. Without the positive charge to interact with water dipoles, the lipophilic phenyl ring drives the molecule out of solution[2]. Solution: Use complexing agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the phenyl ring, while its hydrophilic exterior maintains aqueous solubility, thermodynamically shielding the free base from the buffer.

Q3: The solution looks clear to the naked eye, but my malonyl-CoA decarboxylase assay results are highly variable. What is happening? Causality: Colloidal aggregation . Even if invisible to the naked eye, micro-precipitates (colloids) can form when working near the solubility limit[1]. These colloids sequester the active monomer, drastically reducing the effective free concentration of the compound and artificially inflating your IC50​ values. Solution: Implement a self-validating nephelometry check (OD600) prior to running the assay to confirm true solvation.

Troubleshooting Logic Workflow

TroubleshootingWorkflow Start Compound Precipitation Detected in Buffer CheckPH Is Buffer pH > 8.0? Start->CheckPH AdjustPH Lower pH or Add HP-β-Cyclodextrin CheckPH->AdjustPH Yes CheckSolvent Direct DMSO Dilution Used? CheckPH->CheckSolvent No Validate Validate via OD600 (OD < 0.01 = Stable) AdjustPH->Validate Stepwise Use Stepwise Addition with High-Shear Mixing CheckSolvent->Stepwise Yes CheckSolvent->Validate No Stepwise->Validate

Fig 1. Decision tree for resolving N-Methyl-4-phenylpiperidine-4-carboxamide precipitation.

Self-Validating Experimental Protocol

Protocol: Kinetically Stable Aqueous Formulation via Stepwise Complexation Objective: Prepare a stable 100 µM working solution of N-Methyl-4-phenylpiperidine-4-carboxamide without inducing micro-precipitation.

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve the compound in 100% anhydrous DMSO to achieve a 10 mM stock.

  • Causality: Water absorbed from the atmosphere into old DMSO lowers the solvent's solubilizing power, initiating pre-nucleation clusters. Anhydrous conditions prevent this premature nucleation.

Step 2: Excipient Shielding

  • Action: Supplement your target aqueous assay buffer with 5% (w/v) HP-β-CD.

  • Causality: Pre-loading the buffer with cyclodextrin ensures that as the compound enters the aqueous phase, it immediately encounters hydrophobic cavities to partition into, outcompeting compound-compound aggregation.

Step 3: High-Shear Stepwise Dilution

  • Action: Vortex the buffer vigorously at 800-1000 RPM. Add the 10 mM DMSO stock dropwise (e.g., 1 µL increments per 100 µL buffer) directly into the vortex.

  • Causality: High shear forces rapidly disperse the DMSO, minimizing the lifetime of the localized supersaturation zones where solvent-shift nucleation originates.

Step 4: Self-Validation via Nephelometry (Critical)

  • Action: Transfer 100 µL of the final solution to a clear microplate. Measure absorbance at 600 nm ( OD600​ ) against a blank of buffer + DMSO + HP-β-CD.

  • Validation Logic: True solutions do not scatter light at 600 nm. An OD600​<0.01 validates that the compound is fully solvated and kinetically stable. An OD600​>0.01 indicates colloidal failure, meaning the solution must be discarded and the final DMSO stock concentration reduced.

References

  • Title : Information on EC 4.1.1.9 - malonyl-CoA decarboxylase Source : BRENDA Enzyme Database URL :[Link] Citation Index :[1]

  • Title : Sameridine (4-phenylpiperidine derivative properties) Source : Wikipedia URL : [Link] Citation Index :[3]

  • Title : CA2470044C - Pyrrolopyrimidine a2b selective antagonist compounds, their synthesis and use Source : Google Patents URL : Citation Index :[4]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-Methyl-4-phenylpiperidine-4-carboxamide

Welcome to the technical support center for the synthesis of N-Methyl-4-phenylpiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-phenylpiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this important piperidine derivative. We will explore common synthetic challenges through a troubleshooting framework, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Overview of Synthetic Strategies

The synthesis of N-Methyl-4-phenylpiperidine-4-carboxamide can be approached via several routes. A common and logical pathway involves the construction of the core piperidine scaffold, followed by functional group manipulations. The two primary pathways diverge based on the method used to install the C4-carboxamide group: either through hydrolysis of a nitrile intermediate or via coupling of a carboxylic acid intermediate.

Below is a diagram illustrating these convergent synthetic pathways.

G cluster_0 Route A: Nitrile Hydrolysis Pathway cluster_1 Route B: Amide Coupling Pathway cluster_2 Final Steps Start_A 1-Boc-4-piperidone Strecker Strecker Reaction (e.g., Aniline, KCN) Start_A->Strecker + Aniline, CN- Nitrile_Inter 4-Anilino-1-Boc-piperidine-4-carbonitrile Strecker->Nitrile_Inter Hydrolysis Controlled Hydrolysis Nitrile_Inter->Hydrolysis Amide_Inter_A 4-Anilino-1-Boc-piperidine-4-carboxamide Hydrolysis->Amide_Inter_A Deprotection_Methylation 1. Boc Deprotection (e.g., TFA) 2. N-Methylation (e.g., Eschweiler-Clarke) Amide_Inter_A->Deprotection_Methylation Final Steps Start_B 1-Boc-4-piperidone Grignard Grignard Reaction (PhMgBr), then Hydrolysis Start_B->Grignard Acid_Inter 1-Boc-4-phenylpiperidine-4-carboxylic acid Grignard->Acid_Inter Coupling Amide Coupling Acid_Inter->Coupling + Amine source Amide_Inter_B N-Substituted-1-Boc-4-phenyl- piperidine-4-carboxamide Coupling->Amide_Inter_B Amide_Inter_B->Deprotection_Methylation Final Steps Final_Product N-Methyl-4-phenylpiperidine-4-carboxamide Deprotection_Methylation->Final_Product

Caption: Convergent synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis. Each question is designed to reflect a real-world experimental challenge.

Part 1: Issues with Nitrile Hydrolysis (Route A)

Question 1: My nitrile hydrolysis gives a low yield of the desired amide and primarily forms the carboxylic acid. How can I improve the selectivity for the amide?

Answer: This is a classic selectivity problem in nitrile hydrolysis. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[1][2] Forcing conditions (e.g., high concentrations of strong acid/base, prolonged heating) will inevitably lead to the over-hydrolysis product.[3]

Plausible Causes & Mechanistic Insight:

  • Harsh Reaction Conditions: Vigorous heating in the presence of concentrated mineral acids or alkali hydroxides provides enough energy to overcome the activation barrier for both hydrolysis steps, making it difficult to stop at the amide stage.[3]

  • Reaction Time: Even under milder conditions, if the reaction is left for too long, the amide formed will slowly convert to the carboxylic acid.

Recommended Solutions:

  • Utilize Milder Reagents: A common and effective method for selectively forming the primary amide is to use an alkaline solution of hydrogen peroxide.[4] The hydroperoxide anion is a potent nucleophile for the nitrile group but the conditions are typically not harsh enough to promote rapid amide hydrolysis.

  • Employ Non-Aqueous or Biphasic Systems: A protocol using NaOH in a methanol/dioxane mixture has been shown to selectively convert nitriles to primary amides while significantly slowing the subsequent hydrolysis to the acid.[3]

  • Careful Reaction Monitoring: Regardless of the method, it is crucial to monitor the reaction's progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting nitrile and the appearance of the amide product. Quench the reaction as soon as the optimal conversion is reached, before significant amounts of the carboxylic acid byproduct are formed.

MethodKey ReagentsTypical ConditionsAdvantageReference
Alkaline Peroxide H₂O₂, NaOH (or KOH)aq. EtOH, mild heatingHigh selectivity for amide[4]
Controlled Alkali NaOHMethanol/Dioxane, RT to refluxGood for selective hydrolysis[3]
Acid-Catalyzed Dilute H₂SO₄ or HClControlled temperatureCan work, but requires careful monitoring[1][5]
Part 2: Challenges in Amide Coupling (Route B)

Question 2: My amide coupling reaction between 4-phenylpiperidine-4-carboxylic acid and the amine source is inefficient, resulting in a low yield. What factors should I investigate?

Answer: The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[6][7] The choice of coupling reagent and reaction conditions is paramount for achieving high yields.

Plausible Causes & Mechanistic Insight:

  • Ineffective Carboxylic Acid Activation: The most common failure point. If the coupling reagent is old, hydrated, or simply not potent enough for your specific substrates, the activated intermediate (e.g., an O-acylisourea for carbodiimides) will not form efficiently.[7]

  • Side Reactions: Carbodiimide reagents like DCC and EDC can lead to the formation of stable N-acylurea byproducts, which consumes the activated intermediate. Additives like HOBt or HATU are used to trap the activated intermediate as a more reactive ester, improving efficiency and reducing side reactions.[8][9]

  • Steric Hindrance: The substrates themselves, particularly a quaternary center at the 4-position of the piperidine, may be sterically hindered, requiring a more reactive coupling agent.

Recommended Solutions:

  • Select the Right Coupling Reagent: For general-purpose coupling, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a good starting point due to its water-soluble urea byproduct, which simplifies purification.[7] Always use it with an additive. For more challenging or sterically hindered couplings, consider more potent uronium/aminium or phosphonium reagents like HATU or PyAOP .[9]

  • Incorporate Additives: Never run a carbodiimide coupling without an additive. HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are standard. They act as acyl transfer catalysts, increasing reaction rates and suppressing side reactions.

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like DMF or CH₂Cl₂.

    • Base: A non-nucleophilic base like DIPEA or N-methylmorpholine is often required to neutralize the acid formed and drive the reaction.

    • Temperature: Most couplings proceed well at room temperature, but gentle heating (40-50 °C) can sometimes help with sluggish reactions.

G Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., HOBt Ester) Carboxylic_Acid->Activated_Intermediate Amine R'-NH₂ Amide_Product Amide R-CO-NH-R' Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_Intermediate Additive Additive (e.g., HOBt) Additive->Activated_Intermediate Activated_Intermediate->Amide_Product

Caption: Workflow for an optimized amide coupling reaction.

Part 3: N-Methylation Issues

Question 3: I am trying to N-methylate my piperidine precursor, but I am getting low conversion or the formation of a quaternary ammonium salt. What is the best method?

Answer: Direct alkylation of amines with reagents like methyl iodide is often problematic, leading to over-alkylation and the formation of quaternary salts. For a clean and high-yielding N-methylation to the tertiary amine, the Eschweiler-Clarke reaction is the industry standard and highly recommended.

Plausible Causes & Mechanistic Insight:

  • Over-alkylation: Using alkyl halides (e.g., CH₃I) makes it difficult to stop at the tertiary amine stage because the tertiary amine product is often more nucleophilic than the secondary amine starting material.

  • Eschweiler-Clarke Failure: While robust, this reaction can fail if the reagents are of poor quality or if the temperature is not sufficient. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[10] This process is self-limiting and will not proceed to the quaternary salt.[10]

Recommended Solutions:

  • Adopt the Eschweiler-Clarke Reaction: This is the most reliable method. It uses an excess of formaldehyde and formic acid to reductively methylate primary or secondary amines.[11][12] The loss of CO₂ from formic acid makes the reaction irreversible and drives it to completion.[10]

  • Ensure Proper Stoichiometry and Conditions: Use an excess of both formaldehyde (to form the iminium ion) and formic acid (to act as the hydride source). The reaction is typically heated to reflux to ensure the decomposition of formic acid and drive the reaction forward.[10]

Protocol: Eschweiler-Clarke N-Methylation
  • To a round-bottom flask, add the secondary amine precursor (1 equivalent).

  • Add an excess of formic acid (e.g., 3-5 equivalents) and aqueous formaldehyde (e.g., 3-5 equivalents).

  • Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction by TLC or LC-MS. CO₂ evolution will be observed.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully basify the mixture with an aqueous base (e.g., NaOH or Na₂CO₃) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylated product.

Part 4: Purification and Final Product Issues

Question 4: My final product is an oil that is difficult to purify by column chromatography and it turns brown upon standing. What can I do?

Answer: These are common issues when working with functionalized amines. The basicity of the piperidine nitrogen can cause streaking on silica gel, and the presence of an aromatic amine (if using Route A with an aniline-derived intermediate) can lead to oxidation.

Plausible Causes & Mechanistic Insight:

  • Chromatography Issues: The basic nitrogen atom of the piperidine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape, streaking, and sometimes irreversible adsorption.

  • Product Instability: Aromatic amines are susceptible to air oxidation, which often results in the formation of highly colored impurities, causing the product to discolor.[13]

  • Oily Product: The product may be a low-melting solid or an oil at room temperature. The presence of residual solvent or minor impurities can further depress the melting point.[13]

Recommended Solutions:

  • Deactivate Silica Gel for Chromatography: To improve chromatographic performance, "deactivate" the silica gel. This can be done by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide.[13] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

  • Alternative Purification Methods:

    • Crystallization: If possible, converting the product to a salt (e.g., a hydrochloride or tartrate salt) can often induce crystallization, providing a highly effective method of purification.

    • Trituration: If the product is an oil due to impurities, triturating it with a non-polar solvent like hexanes or diethyl ether can sometimes cause the desired product to solidify or precipitate, leaving impurities behind in the solvent.[13]

  • Prevent Oxidation:

    • Handle the purified compound under an inert atmosphere (nitrogen or argon) whenever possible.

    • Use degassed solvents for the final purification steps.

    • Store the final product in a cool, dark place, preferably under an inert atmosphere.[13]

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Persefoni, K., & Ioannis, M. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2010(11), 199-211. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5283-5286. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Saçmacı, Ş., & Küçükgüzel, İ. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 70(11), 1265-1273. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention for N-Methyl-4-phenylpiperidine-4-carboxamide

Welcome to the technical support center for the analysis of N-Methyl-4-phenylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-Methyl-4-phenylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) retention times and troubleshooting common analytical challenges. My approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Foundational Knowledge & Initial Method Development

Understanding the Analyte: N-Methyl-4-phenylpiperidine-4-carboxamide

Before optimizing a method, it is crucial to understand the physicochemical properties of the analyte. N-Methyl-4-phenylpiperidine-4-carboxamide is a basic compound due to the tertiary amine in the piperidine ring. This characteristic is the single most important factor influencing its behavior in reversed-phase HPLC.

  • Basic Nature: The piperidine nitrogen is readily protonated at acidic to neutral pH. This positive charge can lead to strong, undesirable interactions with residual silanol groups on the surface of standard silica-based HPLC columns, often resulting in poor peak shape (tailing).[1][2]

  • Hydrophobicity: The presence of a phenyl group provides sufficient hydrophobicity for good retention on reversed-phase columns like C18 or C8.[3][4]

Recommended Starting Method

For a robust and reproducible analysis, a method that controls the ionization state of the analyte is paramount. The following conditions provide a scientifically sound starting point.

ParameterRecommended ConditionRationale
Column C18, Base-Deactivated, 2.1-4.6 mm i.d., 50-150 mm length, <3 µm particle sizeA C18 phase offers good hydrophobic retention.[5] A "base-deactivated" or "end-capped" column is critical to minimize interactions with residual silanols, thus preventing peak tailing.[6] Shorter columns with smaller particles offer faster analysis times.[3]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (around 2.7) ensures the piperidine nitrogen is fully and consistently protonated. This also suppresses the ionization of acidic silanol groups on the column, further reducing peak tailing.[1][2] Formic acid is volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. The acid is added to maintain a consistent pH across the gradient.
Gradient 5% to 95% B over 10 minutesA generic screening gradient to determine the approximate elution conditions.
Flow Rate 0.5 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates adjusted for column diameter.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape. Temperature control is crucial for retention time stability.[7]
Injection Volume 1-5 µLKeep the volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[8]
Detection UV at 254 nm or as determined by UV scanA standard wavelength for aromatic compounds. Mass Spectrometry (MS) is also highly compatible with this mobile phase.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during method development and routine analysis.

Retention Time Issues

Q1: My retention time is drifting, either steadily decreasing or increasing with each run. What's wrong?

A1: Retention time drift is a common but solvable problem. The root cause is a change in the system over time. Here’s how to diagnose it:

  • Column Equilibration: The most common cause, especially with new methods or after a system startup, is insufficient column equilibration.[9] Before the first injection, purge the column with at least 10-20 column volumes of the initial mobile phase. If your method uses ion-pairing agents or other additives, a much longer equilibration is required.

  • Mobile Phase Composition: Changes in the mobile phase can significantly affect retention.[7]

    • Evaporation: Volatile organic components (like acetonitrile) can evaporate from the mobile phase reservoir over time, increasing the aqueous content and thus increasing retention times.[10] Ensure solvent bottles are loosely capped.

    • Degradation/Contamination: Ensure fresh, high-purity solvents are used. Water is particularly susceptible to microbial growth, which can contaminate the column.[9]

  • Temperature Fluctuations: A lack of stable column temperature is a primary cause of drift. Even a 1°C change can alter retention time by 1-2%.[7] Use a column oven and ensure the lab has stable ambient temperature.

  • Leaks: A very small, often invisible leak between the pump and injector can cause a gradual increase in retention time as the actual flow rate is lower than the setpoint.[11] Check for salt deposits (from buffers) around fittings.

Q2: My retention time is too short (k' < 2). How can I increase it?

A2: Low retention increases the risk of interference from unretained matrix components. To increase retention:

  • Decrease Organic Content: This is the most effective way to increase retention in reversed-phase HPLC.[12] Lower the starting percentage of your organic solvent (Mobile Phase B) or decrease the slope of your gradient.

  • Change Mobile Phase pH: For a basic compound like this, increasing the mobile phase pH towards its pKa will decrease its polarity (by creating more of the neutral form), thereby significantly increasing retention.[12][13] Caution: Ensure your column is stable at higher pH values. Many standard silica columns degrade above pH 7.[14]

  • Switch to a More Retentive Column: If the above fails, move to a column with a higher carbon load (a more "retentive" C18) or a different chemistry like a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds.

Q3: My retention time is too long. How can I shorten the analysis?

A3: To decrease retention time:

  • Increase Organic Content: Increase the starting percentage of Mobile Phase B or make the gradient steeper.[15]

  • Increase Flow Rate: This will decrease retention time but also increase backpressure. Ensure you do not exceed the system's pressure limits.

  • Increase Temperature: Raising the column temperature will decrease solvent viscosity and slightly decrease retention time.[7]

Peak Shape Problems

Q4: I'm seeing significant peak tailing. How do I get a symmetrical peak?

A4: Peak tailing for a basic compound like N-Methyl-4-phenylpiperidine-4-carboxamide is almost always a chemical interaction issue.

  • Check Mobile Phase pH: The primary cause of tailing for bases is secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) silanol groups on the silica surface.[1] Operating at a low pH (e.g., pH < 3) neutralizes these silanol groups, dramatically improving peak shape.[1][2]

  • Use a Base-Deactivated Column: Modern, high-purity silica columns are "end-capped" or otherwise shielded to minimize the number of accessible silanol groups.[6] Using a column specifically designed for the analysis of basic compounds is highly recommended.

  • Avoid Sample Overload: Injecting too much sample can saturate the active sites on the column, leading to tailing.[8] To test this, dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.

  • Rule out Physical Problems: While less common, physical issues can also cause tailing. These include a column void (a settled packing bed at the inlet) or extra-column band broadening from using tubing with too large an internal diameter.[6][16] To diagnose this, inject a neutral compound (e.g., toluene). If the neutral compound also tails, the problem is physical (plumbing or column void).[6] If it does not, the problem is chemical.

Part 3: Systematic Troubleshooting Workflow

When an issue arises, a logical, step-by-step approach is more effective than random changes. The following workflow helps isolate the root cause of retention time and peak shape problems.

Caption: Systematic workflow for troubleshooting HPLC issues.

Part 4: Frequently Asked Questions (FAQs)

Q: Which column chemistry is best for N-Methyl-4-phenylpiperidine-4-carboxamide? A: A high-purity, base-deactivated C18 column is the most reliable choice for this type of basic compound.[5][6] These columns have minimal exposed silanol groups, which are the primary cause of peak tailing for basic analytes.[1] While a C8 column could also be used (offering slightly less retention), the C18 provides greater retentivity, which is often beneficial during method development.[4][5]

Q: Why is mobile phase pH so critical for this analysis? A: The pH of the mobile phase directly controls the ionization state of both the analyte and the column's stationary phase, which in turn governs retention and peak shape.[13][14]

  • Analyte: As a basic compound, N-Methyl-4-phenylpiperidine-4-carboxamide will be protonated (positively charged) at a pH below its pKa. By keeping the pH low (e.g., <3), we ensure it is always in this single, fully protonated state, leading to reproducible retention.[17]

  • Stationary Phase: The silica backbone of the column has acidic silanol groups. At low pH, these groups are also protonated (neutral). This prevents the positively charged analyte from ionically binding to the column, which is a major cause of peak tailing.[1]

Q: Can I use a phosphate buffer instead of formic acid? A: Yes, a phosphate buffer is an excellent choice for controlling pH, especially if you need to be precisely at a pH like 3.0. It provides higher buffering capacity than formic acid. However, phosphate buffers are not volatile and are therefore incompatible with Mass Spectrometry (MS) detection and can be more prone to precipitation with high concentrations of acetonitrile. If using UV detection, a 20-50 mM potassium phosphate buffer adjusted to pH 2.5-3.0 is a very robust choice.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Moravek, Inc. (2024, December 3).
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Separation Science. (2024, July 4).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ResearchGate.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • HPLC Troubleshooting Guide.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • GL Sciences. How to Increase Retention - How to use analytical columns.
  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
  • Phenomenex. (2025, June 6).

Sources

Optimization

Technical Support Center: Reducing Background Noise in N-Methyl-4-phenylpiperidine-4-carboxamide Receptor Binding Assays

Welcome to the Assay Troubleshooting & Methodology Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of optimizing G-protein coupled receptor (GPCR) binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting & Methodology Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of optimizing G-protein coupled receptor (GPCR) binding assays.

N-Methyl-4-phenylpiperidine-4-carboxamide is a highly lipophilic precursor and structural analog to opioid analgesics like pethidine and sameridine[1]. Because of its high partition coefficient (logP 4.8), researchers evaluating its affinity at the μ -opioid receptor (MOR) frequently encounter a crippling issue: background noise driven by massive non-specific binding (NSB) .

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind your assay failures and provide a self-validating, field-proven protocol to rescue your signal-to-noise ratio.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my total binding signal indistinguishable from my non-specific binding (NSB) signal?

The Causality: The core issue lies in the chemical structure of the 4-phenylpiperidine scaffold. In an aqueous assay buffer, highly lipophilic molecules seek to minimize their thermodynamic energy by escaping the aqueous phase. During filtration, they aggressively partition into the lipid bilayer of crude membrane preparations and adsorb non-specifically to the negatively charged silanol groups on borosilicate glass fiber filters (GF/B or GF/C)[2]. The Solution: You must neutralize the filter matrix. Pre-soaking your glass fiber filters in 0.1% to 0.5% Polyethylenimine (PEI) for 60 minutes prior to harvesting is mandatory[3]. PEI is a heavily branched cationic polymer that binds irreversibly to the filter's silanol groups, creating a hydrophilic shield that repels the lipophilic ligand[4].

Q2: I pre-treated with PEI, but my ligand seems to deplete before it even reaches the receptor. What is happening?

The Causality: Adsorption to plasticware. Standard polystyrene 96-well plates possess highly hydrophobic walls. Your radiolabeled or fluorescently tagged N-Methyl-4-phenylpiperidine-4-carboxamide is sticking to the plastic during the incubation phase, artificially lowering the free ligand concentration ( [L] ) available to bind the receptor. This completely invalidates your Kd​ and Bmax​ calculations. The Solution: Transition your assay setup to silanized glass vials or low-binding polypropylene plates. Furthermore, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA)[2]. BSA acts as a soluble hydrophobic sink—a carrier protein that keeps the lipophilic ligand suspended in the aqueous phase without interfering with the receptor's orthosteric binding pocket.

Q3: How do I optimize my wash steps to strip away background noise without losing my specific binding signal?

The Causality: Receptor-ligand binding is an equilibrium state governed by association ( kon​ ) and dissociation ( koff​ ) rates. The koff​ of a ligand from non-specific hydrophobic sites (like lipids or plastic) is often faster than its dissociation from the receptor's binding pocket. The Solution: Exploit this kinetic difference using rapid filtration and high-ionic-strength washes[5]. Use a vacuum-driven cell harvester to pull the assay volume through the filter in under 2 seconds. Immediately follow with three rapid washes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The low temperature drastically slows the receptor koff​ rate, while the mechanical fluid dynamics flush away the loosely bound non-specific background[6].

Part 2: Quantitative Optimization Data

To illustrate the impact of these interventions, below is a comparative data table from a standard assay optimization run using a tritiated 4-phenylpiperidine derivative against recombinant human μ -opioid receptors (hMOR).

Assay ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise (S/N)
Standard Buffer + Untreated GF/B12,50010,2002,3001.2
+ 0.1% BSA in Buffer13,1008,5004,6001.5
+ 0.5% PEI Filter Pre-treatment11,8003,1008,7003.8
Optimized (BSA + PEI + Ice-Cold Wash) 11,500 1,200 10,300 9.6

Table 1: Stepwise reduction of NSB and recovery of specific binding through buffer and filter optimization.

Part 3: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating a saturating concentration of a known reference compound (e.g., 10μM DAMGO or Naloxone), the assay internally verifies its own dynamic range. If the specific binding window falls below 60% of the total binding signal, the assay fails quality control, indicating that wash stringency must be increased.

Step-by-Step Methodology: Optimized Radioligand Binding Assay

1. Reagent & Material Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , supplemented with 0.1% (w/v) fatty-acid-free BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), strictly maintained at 4°C on ice.

  • Filter Preparation: Submerge GF/B filter plates in 0.5% PEI solution in distilled water. Incubate at 4°C for 60 minutes[2].

2. Assay Assembly (on ice)

  • Use a low-binding polypropylene 96-well deep-well plate.

  • Total Binding Wells: Add 50μL of Assay Buffer.

  • Non-Specific Binding (NSB) Wells: Add 50μL of 10μM unlabeled DAMGO (or Naloxone) to define the assay window[6].

  • Ligand Addition: Add 50μL of radiolabeled N-Methyl-4-phenylpiperidine-4-carboxamide (at your calculated Kd​ concentration).

  • Membrane Addition: Initiate the reaction by adding 100μL of hMOR membrane suspension ( 10−20μg protein/well).

3. Equilibrium Incubation

  • Seal the plate and incubate at 30°C for 60 minutes with gentle orbital shaking to reach thermodynamic equilibrium[6].

4. Rapid Filtration & Washing

  • Transfer the plate to a 96-well vacuum manifold cell harvester.

  • Filter the reaction rapidly. Immediately wash each well 3 times with 300μL of ice-cold Wash Buffer[3]. Critical: The entire wash sequence must be completed in under 15 seconds to prevent receptor-ligand dissociation.

5. Detection & Validation

  • Dry the filter plates completely (e.g., 2 hours at 50°C).

  • Add 40μL of compatible scintillation cocktail per well.

  • Count in a microplate scintillation counter. Calculate Specific Binding = (Total CPM) - (NSB CPM).

Part 4: Assay Workflows & Mechanistic Visualization

AssayOptimization step1 1. Membrane Prep (Homogenize & Centrifuge) step3 3. Ligand Incubation (Add 0.1% BSA to Buffer) step1->step3 step2 2. Filter Pre-treatment (0.5% PEI, 60 min) step4 4. Rapid Filtration (Cell Harvester) step2->step4 step3->step4 step5 5. Ice-Cold Wash (3x 50mM Tris-HCl) step4->step5 step6 6. Scintillation Counting (Calculate Specific Binding) step5->step6

Caption: Workflow for mitigating non-specific binding in lipophilic ligand assays.

SignalingPathway ligand N-Methyl-4-phenylpiperidine- 4-carboxamide receptor Mu-Opioid Receptor (MOR) ligand->receptor Binds (High Affinity) gprotein Gi/o Protein Complex receptor->gprotein Activates effector Adenylyl Cyclase (Inhibited) gprotein->effector Inhibits response Decreased cAMP (Signal Output) effector->response Reduces

Caption: Mu-opioid receptor activation pathway by 4-phenylpiperidine derivatives.

References

  • Sameridine - Research and Development | Grokipedia | 1

  • Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays | Benchchem | 6

  • Filter Plate Ligand Binding Assays | Revvity | 2

  • Development of peptide receptor binding assays: methods to avoid false negatives | PubMed / NIH | 4

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands | PubMed / NIH | 5

  • Pharmacological characterization of high-affinity σ1​ receptor ligands | Oxford Academic | 3

Sources

Troubleshooting

Preventing degradation of N-Methyl-4-phenylpiperidine-4-carboxamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals handling N-Methyl-4-phenylpiperidine-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals handling N-Methyl-4-phenylpiperidine-4-carboxamide (NMPPC) .

Whether you are utilizing this compound as a synthetic precursor, a pharmacophore for opioid-receptor research, or an enzyme inhibitor, maintaining its structural integrity is paramount. This guide provides mechanistic insights, validated protocols, and accelerated stability data to ensure your compound remains assay-ready.

Part 1: Mechanistic Overview of Degradation (The "Why")

Understanding the causality behind molecular degradation is the first step in prevention. NMPPC contains two highly vulnerable functional groups that dictate its storage requirements:

  • The Carboxamide Group: Susceptible to moisture-driven hydrolysis. This reaction yields 4-phenylpiperidine-4-carboxylic acid and methylamine. While thermodynamically favorable, it is kinetically slow at room temperature but accelerates exponentially in the presence of trace water, pH extremes, and heat ()[1].

  • The Piperidine Ring (Secondary Amine): Prone to atmospheric oxidation. When exposed to UV light and ambient oxygen, the secondary amine undergoes radical-mediated degradation, leading to N-oxide formation or ring-opening events.

NMPPC_Degradation NMPPC N-Methyl-4-phenylpiperidine- 4-carboxamide (NMPPC) Hydrolysis Amide Hydrolysis Catalysts: H2O, Heat NMPPC->Hydrolysis Moisture Exposure Oxidation Amine Oxidation Catalysts: O2, UV Light NMPPC->Oxidation Atmospheric Exposure Prod_Acid 4-Phenylpiperidine- 4-carboxylic acid (+ Methylamine) Hydrolysis->Prod_Acid C-N Bond Cleavage Prod_Oxide Piperidine N-oxide Degradants Oxidation->Prod_Oxide Radical Formation

Mechanistic degradation pathways of NMPPC via hydrolysis and oxidation.

Part 2: Troubleshooting Guide & FAQs (The "How")

Q1: Routine LC-MS analysis of my stored NMPPC shows a growing peak corresponding to a mass loss of 13 Da (M-13). What is happening? A1: This exact mass shift indicates amide hydrolysis . The loss of the N-methylamine group (-30 Da) and the addition of a hydroxyl group from water (+17 Da) results in a net mass loss of 13 Da. Even though amides are relatively stable, residual moisture in your storage vial acts as a nucleophile. Temperature fluctuations provide the activation energy required for the water molecule to attack the carbonyl carbon, cleaving the C-N bond[1]. Solution: Ensure the compound is stored as a lyophilized dry powder. Never store it in protic solvents (like water or methanol) for extended periods.

Q2: My compound powder has developed a slight yellowish tint after 6 months at room temperature. Is it still usable? A2: The yellowing is a classic visual indicator of amine oxidation . The secondary amine of the piperidine ring reacts with atmospheric oxygen and light to form N-oxides and complex chromophoric degradants. Solution: Discard the discolored batch if purity is critical for your assays. To prevent this, NMPPC must be stored in amber glass vials (to block UV light) and purged with an inert gas to displace oxygen before sealing.

Q3: Why is the stability of this specific compound so critical in biochemical assays? A3: NMPPC is frequently utilized as a structural analog or an inhibitor in metabolic studies, such as those involving malonyl-CoA decarboxylase ()[2]. If the compound hydrolyzes into its carboxylic acid derivative, the binding affinity and target specificity shift drastically due to the introduction of a negative charge at physiological pH, leading to false-negative assay results.

Q4: What are the regulatory standards for establishing the shelf-life of this compound for IND applications? A4: For drug development, stability testing must follow the[3]. You must perform long-term testing (e.g., 25°C/60% Relative Humidity for 12 months) and accelerated testing (40°C/75% RH for 6 months) to establish a scientifically sound re-test period[3].

Part 3: Quantitative Accelerated Stability Data

To illustrate the impact of storage conditions, below is a summary of accelerated stability testing for NMPPC over a 6-month period, adhering to ICH Q1A(R2) standards. Notice the catastrophic degradation when stored in an aqueous solution versus the near-perfect preservation under inert, sub-zero conditions.

Storage ConditionDurationIntact NMPPC (%)Carboxylic Acid (%)N-Oxide (%)
-20°C / Sealed (Argon) 12 Months> 99.8 < 0.1< 0.1
25°C / 60% RH (Air) 6 Months96.5 2.11.4
40°C / 75% RH (Air) 6 Months88.2 7.54.3
40°C / Aqueous Solution 1 Month45.0 54.20.8

Part 4: Self-Validating Protocol for Long-Term Storage

Do not simply place the vendor vial into the freezer. Follow this self-validating workflow to ensure absolute chemical integrity for >24 months.

Step 1: Deep Vacuum Desiccation (Lyophilization)

  • Action: Dissolve the synthesized NMPPC in a minimal volume of anhydrous acetonitrile, freeze at -80°C, and lyophilize for 48 hours at <0.01 mbar.

  • Causality: Removes trace water that acts as a nucleophile for amide hydrolysis.

  • Self-Validation Check: Perform a Karl Fischer titration on a parallel 10 mg dummy sample. Pass criteria: Moisture content < 0.1% w/w. Do not proceed to sealing if > 0.1%.

Step 2: Aliquoting into Amber Glass

  • Action: Transfer the dry powder into Type I borosilicate amber glass vials.

  • Causality: Amber glass blocks UV radiation (specifically <400 nm), preventing photo-catalyzed radical initiation at the secondary amine.

Step 3: Inert Gas Purging

  • Action: Place vials in a glove box. Purge the headspace with 99.999% pure Argon gas for 30 seconds.

  • Causality: Argon is heavier than air and displaces oxygen, completely arresting oxidative degradation pathways.

  • Self-Validation Check: Use a handheld headspace oxygen analyzer. Pass criteria: Headspace O2​ < 0.5%.

Step 4: Hermetic Sealing

  • Action: Cap immediately with PTFE-lined silicone septa. Wrap the cap junction tightly with Parafilm.

  • Causality: PTFE is chemically inert and prevents plasticizer leaching into the compound, while Parafilm provides a secondary moisture barrier.

Step 5: Temperature-Controlled Storage

  • Action: Store the sealed vials in a monitored -20°C freezer containing indicating silica gel desiccants.

  • Self-Validation Check: The silica gel must remain blue (dry). If it turns pink (hydrated), the freezer's ambient humidity has breached acceptable limits, triggering an immediate maintenance review.

References

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL:[Link]

  • Information on EC 4.1.1.9 - malonyl-CoA decarboxylase Source: BRENDA Enzyme Database URL:[Link]

Sources

Optimization

Resolving false positives in malonyl-CoA decarboxylase assays with N-Methyl-4-phenylpiperidine-4-carboxamide

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The discovery of potent and selective inhibitors for Malonyl-CoA Decarboxylase (MCD) is a promising avenue for thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The discovery of potent and selective inhibitors for Malonyl-CoA Decarboxylase (MCD) is a promising avenue for therapeutic development, particularly in metabolic diseases. However, the path from initial high-throughput screening (HTS) to a validated lead compound is frequently complicated by false positives. This guide provides a systematic, in-depth framework for identifying and resolving potential assay artifacts, with a specific focus on challenges that may arise when working with novel chemical entities like N-Methyl-4-phenylpiperidine-4-carboxamide.

Our approach is built on three pillars: understanding the underlying biochemistry, implementing a logical troubleshooting workflow, and validating results through orthogonal methods. This ensures that your resources are focused on genuine hits, accelerating the pace of your research.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of the MCD catalytic reaction and the assays used to measure its activity. A clear understanding of these principles is the first line of defense against misinterpreting experimental data.

Q1: What is the catalytic function of Malonyl-CoA Decarboxylase (MCD)?

Malonyl-CoA Decarboxylase (EC 4.1.1.9) is a key enzyme in fatty acid metabolism. Its primary function is to catalyze the irreversible decarboxylation of malonyl-CoA to produce acetyl-CoA and carbon dioxide (CO₂).[1][2] This reaction is crucial for regulating the intracellular balance of malonyl-CoA, a vital building block for fatty acid synthesis and a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.[3] By controlling malonyl-CoA levels, MCD helps modulate the switch between fatty acid synthesis and oxidation.

MalonylCoA Malonyl-CoA MCD Malonyl-CoA Decarboxylase (MCD) MalonylCoA->MCD Substrate AcetylCoA Acetyl-CoA CO2 Carbon Dioxide (CO₂) MCD->AcetylCoA Product 1 MCD->CO2 Product 2

Caption: The catalytic reaction of Malonyl-CoA Decarboxylase (MCD).

Q2: What are the common assay formats for measuring MCD activity, and what are their vulnerabilities?

Several methods are used to quantify MCD activity, each with distinct advantages and potential vulnerabilities, especially in a high-throughput screening context. The choice of assay can significantly impact the rate of false positives.

Assay Method Principle Advantages Common Vulnerabilities & Potential for False Positives References
Spectrophotometric / Fluorometric (Coupled) The production of acetyl-CoA is coupled to other enzymatic reactions that produce a chromophore (e.g., NADH) or fluorophore.High-throughput, relatively inexpensive, widely available instrumentation.High risk. Susceptible to compounds that absorb light or fluoresce at the excitation/emission wavelengths, or that inhibit coupling enzymes.[4]
Luminescence The acetyl-CoA product is used in a series of reactions that ultimately generate a luminescent signal.Very high sensitivity, lower background, less susceptible to fluorescence interference.Moderate risk. Can be affected by compounds that quench the luminescent signal or interfere with the coupling enzymes.[4]
Radiometric Measures the conversion of radiolabeled [¹⁴C]malonyl-CoA to [¹⁴C]acetyl-CoA.Direct, highly sensitive, and not susceptible to optical interference.Low risk. Requires handling of radioactive materials, lower throughput, and specialized equipment.[5][6]
LC-MS/MS Direct quantification of the substrate (malonyl-CoA) and product (acetyl-CoA) by mass spectrometry.Gold Standard. Highest specificity and accuracy; directly measures substrate and product.Very low risk. Lower throughput, requires expensive specialized equipment and expertise.[7][8]
Q3: What is N-Methyl-4-phenylpiperidine-4-carboxamide, and why might it interfere with an enzyme assay?

N-Methyl-4-phenylpiperidine-4-carboxamide is a specific chemical entity. While detailed public data on its biological activity is limited, we can infer potential mechanisms of assay interference based on its structure and the known behavior of similar chemical scaffolds. Compounds that generate false positives are often referred to as Pan-Assay Interference Compounds (PAINS).

Potential Sources of Interference from N-Methyl-4-phenylpiperidine-4-carboxamide:

  • Optical Interference: The presence of a phenyl group can cause intrinsic fluorescence or absorbance, which may overlap with the detection wavelengths of fluorometric or spectrophotometric assays, respectively.[9]

  • Compound Aggregation: Many drug-like molecules can form sub-micrometer aggregates in aqueous assay buffers. These aggregates can sequester and denature the enzyme, leading to non-specific inhibition that is not related to binding at the active site.

  • Reactivity: The carboxamide moiety, while generally stable, could potentially interact with assay components under specific conditions, although this is less common than other interference modes.

  • Non-Specific Protein Binding: The compound could bind to surfaces of the enzyme outside the active site, causing conformational changes or denaturation that lead to a loss of activity.

Part 2: The Troubleshooting Workflow

When a compound like N-Methyl-4-phenylpiperidine-4-carboxamide shows inhibitory activity in a primary screen, a systematic validation process is critical to distinguish true inhibition from an assay artifact.

Q4: My compound shows strong inhibition in my primary MCD screen. What's my first step?

The very first step is to confirm the initial result. This involves re-testing the inhibitory activity using a freshly prepared sample of the compound, ideally from a different stock solution, to rule out errors in dilution, compound degradation, or precipitation. A full dose-response curve should be generated to confirm the IC₅₀ value.

Q5: How can I systematically determine if my compound is causing a false positive?

Follow a structured, multi-step workflow. The goal is to progressively eliminate common causes of artifacts before committing to more resource-intensive validation studies. The following workflow provides a logical path from initial hit to a validated lead.

Caption: A systematic workflow for validating putative MCD inhibitors.

Part 3: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.

Guide 1: Ruling Out Direct Assay Interference

These controls are designed to determine if the compound directly interferes with the assay's detection system.

Q6: How do I test for absorbance or fluorescence interference?

You must run a control experiment that contains every assay component except the primary enzyme (MCD). This will reveal if your compound generates a signal on its own.

Protocol 1.1: No-Enzyme Control for Optical Interference

  • Prepare Reagents: Prepare all assay buffers, substrates (malonyl-CoA), and detection reagents as you would for the main experiment.

  • Prepare Compound Plate: Create a serial dilution of N-Methyl-4-phenylpiperidine-4-carboxamide in a microplate at the same concentrations used in your dose-response experiment.

  • Initiate Reaction: Add all assay components to the wells except for the MCD enzyme . Substitute an equal volume of assay buffer.

  • Incubate: Follow the same incubation time and temperature as your standard assay protocol.

  • Read Plate: Measure the signal (absorbance, fluorescence, or luminescence) using the same instrument settings as your primary screen.

  • Analyze Data: If you observe a significant signal that is dependent on the compound's concentration, it indicates direct optical interference. This background signal must be subtracted from your primary assay data, or you should switch to a non-optical assay format like LC-MS.

Guide 2: Investigating Compound Aggregation

Q8: What is compound aggregation and how does it cause non-specific inhibition?

Compound aggregation occurs when small molecules self-associate in solution to form large, colloidal particles. These aggregates can non-specifically inhibit enzymes by adsorbing the protein onto their surface, leading to partial or full denaturation. This is a very common mechanism for false positives from HTS campaigns.

Protocol 2.1: Detergent-Based Counter-Screen for Aggregation

  • Prepare Detergent Buffer: Prepare your standard assay buffer and a second batch containing 0.01% (v/v) of a non-ionic detergent like Triton X-100. The detergent helps to disrupt the formation of colloidal aggregates.

  • Run Parallel Assays: Perform two separate dose-response experiments for N-Methyl-4-phenylpiperidine-4-carboxamide: one using the standard assay buffer and one using the buffer containing Triton X-100.

  • Calculate IC₅₀ Values: Determine the IC₅₀ from both experiments.

  • Analyze Data: Compare the two IC₅₀ values. A significant decrease in potency (i.e., a >10-fold increase in the IC₅₀ value) in the presence of Triton X-100 is strong evidence that the compound is acting as a non-specific aggregator. Such compounds are generally poor starting points for drug discovery.

Guide 3: Validating Hits with an Orthogonal Method

Q9: Why is an orthogonal assay essential for hit validation?

An orthogonal assay measures enzyme activity using a fundamentally different technology or detection method. If a compound shows activity in two distinct assay formats, it dramatically increases confidence that it is a true inhibitor. The best orthogonal method is one that is least susceptible to the artifacts common in primary screens.

Protocol 3.1: Confirmatory LC-MS/MS Assay Workflow This protocol provides a definitive confirmation by directly measuring the substrate and product.

  • Enzymatic Reaction: Set up the MCD enzymatic reaction in microcentrifuge tubes. Include a negative control (no enzyme), a positive control (enzyme with no inhibitor), and reactions with varying concentrations of N-Methyl-4-phenylpiperidine-4-carboxamide.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a fixed period determined during assay development (e.g., 15-30 minutes).

  • Quench Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile or 10% trichloroacetic acid (TCA). This will precipitate the enzyme and halt the reaction.

  • Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Transfer the supernatant, which contains malonyl-CoA and acetyl-CoA, to an autosampler vial for analysis.

  • LC-MS/MS Analysis: Inject the sample onto a suitable liquid chromatography column (e.g., reverse-phase C18) to separate malonyl-CoA from acetyl-CoA. Quantify the amount of each analyte using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the percent inhibition by comparing the amount of acetyl-CoA produced (or malonyl-CoA consumed) in the presence of the inhibitor to the positive control. If the IC₅₀ from the LC-MS/MS assay is consistent with the primary screen, you have a validated hit .

Part 4: Data Interpretation and Summary

The following table summarizes how to interpret the results from your troubleshooting experiments.

Observation Potential Cause Recommended Next Step
High signal in no-enzyme control. Compound optical interference (absorbance/fluorescence).Quantify and subtract background signal. If signal-to-background is poor, switch to a non-optical assay (e.g., LC-MS).
IC₅₀ increases >10-fold with 0.01% Triton X-100. Compound is likely acting as a non-specific aggregator.Classify as False Positive. Deprioritize this compound or seek non-aggregating chemical analogs.
Compound inhibits the primary assay but shows no activity in the confirmatory LC-MS/MS assay. Assay-specific artifact (e.g., inhibition of a coupling enzyme, signal quenching).Classify as False Positive. The primary assay is not suitable for this chemical class.
Compound shows consistent, dose-dependent activity in both the primary screen and the LC-MS/MS assay. Confirmed Hit. The compound is a genuine inhibitor of MCD.Proceed with further characterization, including mechanism of action (MOA) studies, selectivity profiling, and biophysical validation.

By diligently applying this structured approach, researchers can effectively triage hits from screening campaigns, ensuring that time and resources are invested in compounds with genuine therapeutic potential.

References

  • Malonyl-CoA decarboxylase - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Malonyl-CoA decarboxylase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 21, 2026, from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved March 21, 2026, from [Link]

  • Sá, J., et al. (2021). Malonyl-CoA Decarboxylase: A Spotlight on Brain Aspects. International Journal of Molecular Sciences, 22(4), 1833. [Link]

  • ResearchGate. (2013). Does anyone have advice on measuring the decarboxylation of malonyl-CoA using in vitro assays of recombinant proteins? Retrieved March 21, 2026, from [Link]

  • Li, S., et al. (2022). Fatty Acid Oxidation Mediated by Malonyl-CoA Decarboxylase Represses Renal Cell Carcinoma Progression. Cancer Research, 82(11), 2043-2058. [Link]

  • Kerner, J., & Hoppel, C. L. (2002). Radiochemical malonyl-CoA decarboxylase assay: activity and subcellular distribution in heart and skeletal muscle. Analytical Biochemistry, 306(2), 283-289. [Link]

  • Zhang, Y., et al. (2022). A case of malonyl coenzyme A decarboxylase deficiency with novel mutations and literature review. Frontiers in Pediatrics, 10, 978648. [Link]

  • N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Flanagan, C. N., et al. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1110-1115. [Link]

  • Saha, A. K., et al. (2000). Coordinate Regulation of Malonyl-CoA Decarboxylase, sn-Glycerol-3-phosphate Acyltransferase, and Acetyl-CoA Carboxylase by AMP-activated Protein Kinase in Rat Tissues in Vivo. Journal of Biological Chemistry, 275(33), 25332-25338. [Link]

  • Assay Troubleshooting. (n.d.). Molecular Diagnostics - About. Retrieved March 21, 2026, from [Link]

  • Lo, M. C., et al. (2008). A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase. Analytical Biochemistry, 376(1), 122-130. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Ratios for N-Methyl-4-phenylpiperidine-4-carboxamide Extraction

Welcome to the technical support guide for the extraction of N-Methyl-4-phenylpiperidine-4-carboxamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource des...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of N-Methyl-4-phenylpiperidine-4-carboxamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource designed to facilitate the optimization of extraction protocols. We will delve into the underlying chemical principles, provide actionable troubleshooting steps, and offer clear, step-by-step methodologies to enhance yield, purity, and reproducibility in your experiments.

Frequently Asked Questions (FAQs): Foundational Principles

This section addresses the core concepts that govern the extraction of N-Methyl-4-phenylpiperidine-4-carboxamide. Understanding these principles is critical for effective troubleshooting and methods development.

Q1: What are the key chemical properties of N-Methyl-4-phenylpiperidine-4-carboxamide that influence its extraction?

A1: The extraction behavior of this molecule is dictated by three primary structural features:

  • The Piperidine Ring: This contains a tertiary amine (the N-methyl group) which is basic. This site can be protonated or deprotonated depending on the pH of the solution.

  • The Phenyl Group: This aromatic ring imparts significant lipophilicity (oil-loving character) to the molecule, favoring its solubility in non-polar organic solvents.

  • The Carboxamide Group: The amide functional group is polar and capable of hydrogen bonding, which contributes to its solubility in more polar solvents.[1]

The interplay between the basic nitrogen and the lipophilic phenyl group is what we primarily exploit during liquid-liquid extraction (LLE).

Q2: How does pH critically affect the extraction efficiency of this compound?

A2: The pH of the aqueous phase is the most powerful tool for controlling the partitioning of N-Methyl-4-phenylpiperidine-4-carboxamide between aqueous and organic layers. The basic nitrogen on the piperidine ring has an estimated pKa of approximately 8.17.[2]

  • At Acidic pH (pH < 6): The piperidine nitrogen is protonated, forming a cationic salt. This salt is highly polar and therefore preferentially soluble in the aqueous phase.

  • At Basic pH (pH > 10): The piperidine nitrogen is in its neutral, "free base" form. In this state, the lipophilic character of the phenyl group dominates, making the molecule significantly more soluble in a water-immiscible organic solvent.

Therefore, to extract the compound from an aqueous solution into an organic solvent, the pH must be raised to well above the pKa to ensure it is in its free base form. A general rule is to adjust the pH to be at least 2 units higher than the pKa.

Diagram: Effect of pH on Analyte Partitioning

G cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 11) low_pH_struct Protonated Form (Water Soluble Salt) low_pH_phase Favors Aqueous Phase high_pH_struct Free Base Form (Lipophilic) high_pH_phase Favors Organic Phase Equilibrium Analyte in Aqueous Solution pKa ~ 8.2 Equilibrium->low_pH_struct Add Acid (H+) Equilibrium->high_pH_struct Add Base (OH-)

Caption: pH-dependent equilibrium of the target analyte.

Q3: What factors should I consider when selecting an organic extraction solvent?

A3: An ideal extraction solvent should have the following characteristics:

  • High Partition Coefficient (K_D): The solvent should have a high affinity for the free base form of the analyte, meaning the analyte is much more soluble in it than in the basic aqueous phase.

  • Immiscibility with Water: The solvent must not be miscible with the aqueous phase to ensure clean layer separation.

  • Density Difference: A significant density difference from water (either higher or lower) facilitates easier separation of the layers. Dichloromethane (DCM) is denser, while Ethyl Acetate (EtOAc) and Methyl tert-butyl ether (MTBE) are less dense.

  • Low Boiling Point: A lower boiling point allows for easy removal of the solvent post-extraction via rotary evaporation without degrading the analyte.

  • Minimal Emulsion Tendency: Some solvents, particularly when vigorous shaking is employed, are more prone to forming stable emulsions at the phase interface.

Troubleshooting Guide: Common Extraction Issues

Q1: My extraction yield is consistently low. What are the likely causes and how can I fix this?

A1: Low yield is a frequent issue with several potential causes:

  • Incorrect pH: This is the most common culprit. Verify the pH of the aqueous phase after adding your base. Use a calibrated pH meter. Ensure the pH is robustly basic (pH 10-12) to fully deprotonate the piperidine nitrogen.

  • Insufficient Mixing: The analyte must be able to move from the aqueous phase to the organic phase. Invert the separatory funnel gently but thoroughly for 1-2 minutes to maximize the surface area between the two phases. Overly vigorous shaking can lead to emulsions.

  • Inappropriate Solvent Choice: If the chosen organic solvent is too non-polar (e.g., hexane), it may not adequately solvate the molecule, even in its free base form, due to the polar amide group. Conversely, a solvent that is too polar may have some miscibility with water. Consider solvents like DCM or EtOAc as a starting point.

  • Insufficient Solvent Volume: Using too little organic solvent can lead to saturation, preventing further extraction. A common starting point is a 1:1 volume ratio of organic to aqueous phase. For analytes with poor partitioning, increasing the relative volume of the organic phase or performing multiple extractions is necessary.[3][4] A series of smaller extractions (e.g., 3 x 50 mL) is mathematically more efficient than a single large one (1 x 150 mL).

Q2: I'm getting a stable emulsion at the interface that won't separate. How do I break it?

A2: Emulsions are colloidal suspensions of one liquid in another and are common in extractions involving basic solutions or complex matrices. To resolve them:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel in a circular motion. This can help the suspended droplets coalesce.

  • Add Brine: Add a small volume of a saturated sodium chloride (NaCl) solution. This increases the ionic strength and density of the aqueous phase, which can force the separation.[3]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of glass wool or Celite in a funnel can help to break up the suspended droplets.

Q3: My final organic extract is impure. What can I do to clean it up?

A3: Impurities can be either acidic, basic, or neutral.

  • Washing the Organic Layer: After the primary extraction, "wash" the collected organic phase by shaking it with a fresh aqueous solution.

    • To remove residual basic impurities, a wash with a dilute acid (e.g., 1M HCl) can be performed, but be aware this will also extract your desired product. This step is more useful if your product is neutral and the impurities are basic.

    • A wash with deionized water can help remove highly polar, water-soluble impurities.

    • A final wash with brine is almost always recommended. It helps to remove residual water from the organic layer before the drying step (e.g., with MgSO₄ or Na₂SO₄) and can help break minor emulsions.

Experimental Protocols & Data

Data Presentation: Solvent Selection

The choice of solvent is a critical first step. The following table summarizes the properties of common, effective solvents for this type of extraction.

Table 1: Properties of Common Organic Solvents for Extraction

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Water Immiscibility
Dichloromethane (DCM)1.333.139.6Excellent
Chloroform1.494.161.2Excellent
Ethyl Acetate (EtOAc)0.904.477.1Good
Methyl tert-butyl ether (MTBE)0.742.555.2Good

Data compiled from publicly available chemical data sources.

Experimental Workflow: Small-Scale Trial Extraction

This protocol outlines a method for performing a test extraction to determine the optimal solvent and conditions.

Diagram: General Liquid-Liquid Extraction Workflow

Sources

Optimization

Addressing cytotoxicity issues when using high concentrations of N-Methyl-4-phenylpiperidine-4-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity issues when using high concentrations of N-Methyl-4-phenylpiperidine-4-carboxamide and re...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity issues when using high concentrations of N-Methyl-4-phenylpiperidine-4-carboxamide and related piperidine derivatives. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your experimental results.

Introduction: The "Privileged Structure" Paradox

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have shown significant promise in anticancer research, often by inducing apoptosis or modulating critical signaling pathways.[2][3][4] However, this potent bioactivity can also manifest as unintended cytotoxicity, especially at the higher concentrations required for mechanism-of-action or dose-response studies. This guide will help you dissect and address these cytotoxic effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when observing unexpected cell death.

Q1: My initial screen with N-Methyl-4-phenylpiperidine-4-carboxamide shows high cytotoxicity across all my cell lines. What's the first thing I should check?

A1: Before investigating complex biological mechanisms, it's crucial to rule out experimental artifacts. The first step is to confirm that the observed effect is genuinely caused by the compound and not by a confounding variable.[5]

  • Verify Compound Concentration: Meticulously double-check all calculations for your stock solutions and serial dilutions. A simple decimal error is a common source of unexpectedly high toxicity.

  • Assess Solvent Toxicity: Many compounds, including piperidine derivatives, are dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic to your specific cell line, typically below 0.5%.[5][6] Run a vehicle-only control (medium + solvent) to confirm.

  • Check Compound Stability & Solubility: Confirm that your compound is stable and fully soluble in the culture medium for the duration of your experiment. Compound precipitation can cause physical stress to cells, and degradation products may be more toxic than the parent compound.[5][6]

Q2: How can I tell if my compound is causing a cytotoxic (cell-killing) or a cytostatic (growth-inhibiting) effect?

A2: This is a critical distinction for interpreting your results. A cytotoxic effect reduces the number of viable cells, while a cytostatic effect merely prevents the cell population from growing.[5]

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells over time compared to the vehicle control. Assays measuring membrane integrity, like an LDH release assay, will show a positive signal.

  • Cytostaticity: The total number of cells will plateau, but the percentage of viable cells will remain high, similar to the control.

A time-course experiment measuring both cell viability (e.g., via an MTS assay) and total cell number (e.g., via cell counting or a total DNA stain like Hoechst 33342) can effectively differentiate these two outcomes.

Q3: Could my viability assay itself be giving a false positive?

A3: Yes, this is a possibility. Some compounds can interfere with the chemical reactions of common viability assays.[5] For example:

  • Colorimetric Assays (MTT, MTS, XTT): If your compound is colored or has reducing/oxidizing properties, it might directly react with the tetrazolium salts, leading to a false reading.[7]

  • Fluorescence-Based Assays: An intrinsically fluorescent compound can increase background fluorescence, masking the true signal.[8][9]

To check for interference, run a control in a cell-free plate containing only medium, your compound at various concentrations, and the assay reagent. Any signal generated here is due to interference.

Q4: What are the generally known mechanisms of cytotoxicity for piperidine derivatives?

A4: Piperidine derivatives exert their effects through diverse mechanisms. In anticancer contexts, they are often designed to be cytotoxic to cancer cells. Common mechanisms include:

  • Induction of Apoptosis: Many piperidine compounds trigger programmed cell death by activating caspases and disrupting mitochondrial function.[3][4]

  • Cell Cycle Arrest: They can inhibit cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or S phase.[3]

  • Modulation of Signaling Pathways: A significant number of these derivatives target critical cell survival pathways like the PI3K/Akt cascade.[2]

Part 2: Troubleshooting Guides & Protocols

This section provides structured approaches and detailed protocols to systematically investigate and manage cytotoxicity.

Guide 1: Initial Assessment and IC50 Determination

If initial troubleshooting suggests the cytotoxicity is real, the next step is to quantify it precisely. This workflow helps establish a baseline and determine the compound's potency.

A High Cytotoxicity Observed B Step 1: Rule Out Artifacts A->B C Check Calculations & Dilutions B->C Concentration D Run Vehicle (e.g., DMSO) Control B->D Solvent E Test for Assay Interference (Cell-Free) B->E Assay F Step 2: Quantify Cytotoxicity C->F D->F E->F G Perform Dose-Response (IC50 Determination) F->G H Perform Time-Course Experiment F->H I Proceed to Mechanistic Studies G->I H->I

Caption: Workflow for initial cytotoxicity troubleshooting.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] The MTS tetrazolium compound is reduced by viable cells into a colored formazan product soluble in culture medium.

Objective: To determine the half-maximal inhibitory concentration (IC50), the concentration at which the compound reduces cell viability by 50%.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Your chosen cell line

  • Complete culture medium

  • N-Methyl-4-phenylpiperidine-4-carboxamide (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment. Inconsistent cell density can lead to unreliable data.[6]

  • Compound Preparation: Prepare a 2x serial dilution of your compound in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Also prepare a 2x vehicle control (medium + DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Add 100 µL of the 2x vehicle control to the control wells. Include "medium only" wells for background subtraction.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). The chosen exposure time is critical for assessing the kinetics of toxicity.[6]

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and avoids artifacts from overconfluence.[6][10]
Compound Concentration Range 0.01 µM to 100 µMA wide range is necessary to capture the full dose-response curve. Piperidine derivatives can have IC50 values in the low micromolar range.[1][2]
Vehicle (DMSO) Conc. < 0.5% (v/v)High concentrations of DMSO are cytotoxic and can confound results.[6]
Incubation Time 24, 48, 72 hoursAllows for assessment of both acute and delayed cytotoxic effects.
Guide 2: Differentiating Mechanisms of Cell Death

Understanding how the cells are dying is crucial for contextualizing your results. The two primary modes of cell death are apoptosis (programmed) and necrosis (uncontrolled lysis).

cluster_0 Apoptosis (Programmed) cluster_1 Necrosis (Uncontrolled) A Cell Shrinkage Membrane Blebbing B Caspase Activation A->B C DNA Fragmentation B->C D Apoptotic Bodies C->D E Cell Swelling F Loss of Membrane Integrity E->F G Release of Intracellular Contents (e.g., LDH) F->G H Inflammatory Response G->H

Caption: Key differences between apoptosis and necrosis.

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis.[11]

Objective: To measure membrane damage as an indicator of necrotic cell death.

Procedure:

  • Experiment Setup: Seed cells and treat with your compound as described in the Dose-Response protocol.

  • Culture Supernatant Collection: At the end of the incubation period, carefully collect a portion of the culture supernatant from each well without disturbing the cells.

  • Cell Lysis (Maximum LDH Release Control): To the remaining cells in the control wells, add a lysis buffer (often provided in commercial kits) to induce 100% cell death and release of all LDH.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: ((Abs_treated - Abs_background) / (Abs_max_LDH - Abs_background)) * 100.

Guide 3: Mitigating Unwanted Cytotoxicity

If the goal of your experiment is to study a non-cytotoxic effect of N-Methyl-4-phenylpiperidine-4-carboxamide, but high concentrations are causing confounding cell death, these strategies can help.

  • Reduce Exposure Time: A shorter incubation period may be sufficient to observe the desired biological effect while minimizing the onset of cytotoxicity. Perform a time-course experiment to find the optimal window.

  • Use a More Sensitive Cell Line: If you are studying a specific target or pathway, consider using a cell line that expresses high levels of your target, which may allow you to use a lower, non-toxic concentration of the compound.

  • Co-treatment with Cytoprotective Agents: If a specific mechanism of toxicity is suspected, a co-treatment strategy may be effective. For example, if oxidative stress is hypothesized, co-treatment with an antioxidant like N-acetylcysteine (NAC) could mitigate cell death.[8] This requires careful validation to ensure the agent doesn't interfere with your primary endpoint.

References

  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Mechanistic Insight into Anticancer Prowess of Piper Species and their Bioactive Compounds: A Review.
  • Cell viability assays. Abcam.
  • Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
  • Technical Support Center: Minimizing Ethacridine-Induced Cytotoxicity in Cell Culture. Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Overview of Cell Viability and Survival. Cell Signaling Technology.
  • In Vitro Cytotoxicity Determin
  • Cell Viability and Prolifer
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Scholars Research Library.

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Troubleshooting

Technical Support Center: Troubleshooting In Vivo Bioavailability of N-Methyl-4-phenylpiperidine-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic (PK) bottlenecks associated with N-Methyl-4-phenylpiperidine-4-carboxamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic (PK) bottlenecks associated with N-Methyl-4-phenylpiperidine-4-carboxamide .

Structurally related to pethidine (meperidine) derivatives[1][2], this highly lipophilic, basic amine frequently exhibits severe oral bioavailability issues—often yielding less than 1% systemic exposure in rodent models[3]. This guide provides mechanistic troubleshooting, self-validating protocols, and actionable interventions to overcome the three primary barriers: pH-dependent solubility, extensive hepatic first-pass metabolism, and intestinal efflux.

Section 1: Formulation & Solubility Troubleshooting

Q: My compound dissolves perfectly in the dosing vehicle, but I am seeing near-zero absorption and evidence of precipitation in the GI tract. Why? A: This is a classic pH-dependent solubility trap. The piperidine nitrogen of this compound has a pKa of approximately 9.3[4]. In the acidic environment of the stomach (pH 1.5–2.0), the molecule is fully protonated and highly soluble. However, as it transitions into the neutral pH of the intestine (pH 6.8–7.4), it rapidly reverts to its free base form. Because the free base is highly lipophilic (logP > 3), it crashes out of solution before it can permeate the intestinal epithelium.

Q: How can I formulate this compound to prevent intestinal precipitation? A: You must shift from simple aqueous or co-solvent vehicles to a Self-Microemulsifying Drug Delivery System (SMEDDS) . A SMEDDS encapsulates the free base in nanometer-sized lipid droplets upon contact with GI fluids, maintaining it in a solubilized state regardless of ambient pH.

Protocol 1: Preparation of a P-gp Inhibiting SMEDDS

Causality Check: This protocol is self-validating. We utilize Capryol 90 to solubilize the lipophilic free base. Crucially, we incorporate Cremophor EL (Kolliphor EL) not just as a surfactant, but because it is a proven inhibitor of both P-glycoprotein (P-gp) and CYP3A4. This simultaneously addresses solubility, efflux, and first-pass metabolism.

  • Weighing: Accurately weigh 10 mg of N-Methyl-4-phenylpiperidine-4-carboxamide into a glass vial.

  • Lipid Phase: Add 200 µL of Capryol 90. Heat gently to 40°C and stir until completely dissolved.

  • Surfactant Addition: Add 400 µL of Cremophor EL and 400 µL of Transcutol HP (co-surfactant).

  • Emulsification: Vortex the mixture vigorously for 5 minutes, followed by bath sonication for 10 minutes at 40°C until a clear, isotropic pre-concentrate forms.

  • In Vivo Dosing: Immediately prior to oral gavage, disperse 1 part of the pre-concentrate into 9 parts of sterile water or saline. Invert gently to form a translucent microemulsion.

Section 2: First-Pass Metabolism & Efflux

Q: My formulation is optimized, but oral bioavailability remains poor. What metabolic pathways are destroying my compound? A: Even with perfect solubility, the 1-methyl-4-phenylpiperidine core is highly susceptible to rapid first-pass metabolism[3]. The primary culprit is N-demethylation catalyzed by hepatic and intestinal CYP3A4 and CYP2B6[2][5]. This strips the methyl group to form an N-desmethyl secondary amine (analogous to normeperidine, which carries neurotoxic risks)[5]. Additionally, the carboxamide moiety is vulnerable to hepatic amidases, yielding 4-phenylpiperidine-4-carboxylic acid. Finally, basic lipophilic amines are classic substrates for P-gp efflux back into the gut lumen.

MetabolicPathway Parent N-Methyl-4-phenylpiperidine- 4-carboxamide CYP CYP3A4 / CYP2B6 (Liver/Intestine) Parent->CYP N-demethylation Amidase Amidase / Esterase (Hepatic) Parent->Amidase Amide Hydrolysis Pgp P-gp Efflux (Gut Lumen) Parent->Pgp Intestinal Efflux NDesmethyl N-Desmethyl Metabolite (Normeperidine analog) CYP->NDesmethyl Oxidation Acid 4-Phenylpiperidine- 4-carboxylic acid Amidase->Acid Hydrolysis

Fig 1: Primary metabolic and efflux pathways limiting oral bioavailability.

Q: How do I isolate whether metabolism or efflux is the primary bottleneck? A: Conduct a diagnostic cassette dosing experiment. Co-administer the compound with Elacridar (a potent P-gp inhibitor) in one animal cohort, and 1-Aminobenzotriazole (1-ABT, a pan-CYP inhibitor) in another. Compare the Area Under the Curve (AUC) against a vehicle control to pinpoint the exact mechanism of clearance.

Quantitative Data: Pharmacokinetic Troubleshooting Matrix
ObservationPrimary SuspectDiagnostic AssayIntervention Strategy
High clearance, no parent drug in plasma CYP-mediated N-demethylationIn vitro human liver microsomes (HLM) + 1-ABTCo-dose with Ritonavir (CYP3A4 inhibitor) or use SMEDDS
Low Cmax, high fecal excretion P-gp / BCRP EffluxCaco-2 bidirectional permeability assayFormulate with Cremophor EL or Elacridar
Precipitation in intestinal lumen pH-dependent solubility (pKa ~9.3)Simulated Intestinal Fluid (FaSSIF) dissolutionLipid-based formulation (SMEDDS)
High plasma levels of carboxylic acid Amidase-mediated hydrolysisPlasma stability assay (37°C)Structural modification (steric hindrance)

Section 3: Alternative Administration Routes & PK Study Design

Q: If oral formulation optimization is too resource-intensive, what is the best alternative route for systemic exposure? A: To bypass intestinal P-gp and hepatic first-pass metabolism entirely, Subcutaneous (SC) or Intravenous (IV) routes are required. Subcutaneous dosing often yields significantly higher bioavailability for piperidine-4-carboxamides, avoiding the dangerous Cmax​ spikes and associated seizure risks sometimes seen with rapid IV boluses of meperidine analogs[5].

Protocol 2: Self-Validating IV/PO Crossover PK Study

Causality Check: Why a crossover design? Intra-subject variability with highly metabolized, lipophilic drugs is massive. A crossover design ensures the absolute bioavailability ( F% ) calculation is mathematically sound by using the animal as its own physiological control, eliminating inter-animal metabolic variance.

  • Animal Preparation: Fast adult male Sprague-Dawley rats for 12 hours prior to PO dosing. The IV cohort requires pre-surgical jugular vein cannulation.

  • Dosing Phase 1: Administer the IV dose (e.g., 2 mg/kg in 5% DMSO / 95% Saline) via the cannula. Administer the PO dose (e.g., 10 mg/kg in SMEDDS) via oral gavage to a separate cohort. (Washout period of 72 hours before crossing over).

  • Serial Sampling: Collect 200 µL of blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Keep on ice and centrifuge immediately to extract plasma.

  • Protein Precipitation: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing a deuterated internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+). Crucial: You must monitor the mass transitions for both the parent carboxamide and the N-desmethyl metabolite to accurately calculate clearance.

PKWorkflow Dose Dosing (IV vs PO) Sample Serial Blood Sampling Dose->Sample Extract Plasma Protein Precipitation Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2: Self-validating in vivo pharmacokinetic study workflow.

References
  • Sameridine - Grokipedia: Research and Development. Grokipedia. Available at:[Link]

  • Sameridine - Wikipedia. Wikipedia. Available at: [Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Meperidine (Drug) – Study Guide. StudyGuides.com. Available at:[Link]

  • Meperidine | C15H21NO2 | CID 4058. PubChem - NIH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Target Validation: Establishing N-Methyl-4-phenylpiperidine-4-carboxamide Efficacy with CRISPR-Cas9

In the landscape of modern drug discovery, identifying a compound with promising activity is merely the first step. The critical subsequent challenge lies in unequivocally proving how it works. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, identifying a compound with promising activity is merely the first step. The critical subsequent challenge lies in unequivocally proving how it works. This guide provides an in-depth, experience-driven framework for validating the efficacy and mechanism of action of a novel therapeutic candidate, N-Methyl-4-phenylpiperidine-4-carboxamide, using the precision of CRISPR-Cas9 gene editing. We will move beyond a simple protocol, exploring the scientific rationale behind each step to construct a self-validating experimental narrative.

The core principle of this guide is to establish a definitive link between our compound, its intended molecular target, and the observed cellular response. By creating a cellular model that is null for the putative target, we can perform the ultimate test: if the compound's effect vanishes in the absence of the target, we have achieved robust validation.

Part 1: The Hypothesis - Deconstructing N-Methyl-4-phenylpiperidine-4-carboxamide

N-Methyl-4-phenylpiperidine-4-carboxamide belongs to the 4-phenylpiperidine class of compounds. This structural scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with modulation of central nervous system targets, particularly G-protein coupled receptors (GPCRs).[1][2] Many derivatives are known to interact with opioid receptors, acting as agonists or antagonists.[3][4][5]

Given this chemical lineage, we hypothesize that N-Methyl-4-phenylpiperidine-4-carboxamide engages a specific GPCR, likely the mu-opioid receptor (OPRM1), and functions as an inhibitor of the cyclic adenosine monophosphate (cAMP) signaling pathway. This is a common mechanism for opioid receptor agonists, which couple to the inhibitory G-protein, Gαi.[6]

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism. Upon binding of the compound to the GPCR, the inhibitory G-protein (Gαi) is activated, which in turn inhibits adenylyl cyclase. This leads to a measurable decrease in intracellular cAMP levels.

GPCR_Signaling_Pathway cluster_cytoplasm Cytoplasm Compound N-Methyl-4-phenyl- piperidine-4-carboxamide GPCR Hypothesized Target (e.g., Mu-Opioid Receptor) Compound->GPCR G_protein Gi Protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC

Caption: Hypothesized Gi-coupled GPCR signaling pathway for the compound.

Part 2: The Validation Strategy - An Integrated CRISPR-Based Workflow

To rigorously test our hypothesis, we will employ a systematic workflow centered on generating a target-knockout (KO) cell line. This approach provides the cleanest possible comparison: the parental (Wild-Type, WT) cell line versus an isogenic line that differs only in the absence of our target protein.[7] Knockout cell lines are indispensable tools for confirming a drug's mechanism of action.[8]

The workflow ensures that each stage validates the next, from genomic editing to functional consequence.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Synthesis (Targeting OPRM1 Exon) Transfection 2. RNP Transfection (Cas9 + sgRNA into WT Cells) sgRNA_Design->Transfection Isolation 3. Single-Cell Isolation & Clonal Expansion Transfection->Isolation Genomic_Validation 4. Genomic Validation Isolation->Genomic_Validation Sanger Sanger Sequencing (Confirm Indels) Genomic_Validation->Sanger Proteomic_Validation 5. Proteomic Validation Sanger->Proteomic_Validation WB Western Blot (Confirm Protein Absence) Proteomic_Validation->WB Functional_Assay 6. Functional Efficacy Assay WB->Functional_Assay Assay cAMP Dose-Response Assay (WT vs. KO) Functional_Assay->Assay Analysis 7. Data Analysis & Comparison Assay->Analysis

Caption: Self-validating workflow for CRISPR-based efficacy testing.

Part 3: Methodology - Generating and Validating the Knockout Cell Line

The trustworthiness of our final efficacy data hinges entirely on the quality of our KO cell line. Therefore, a multi-step validation process is not optional, but essential.[9][10] We must prove the genetic edit occurred as intended and that this edit resulted in the functional loss of the target protein.

Experimental Protocol: Generation and Validation of OPRM1 KO Cell Line

Objective: To create and validate a clonal cell line (e.g., HEK293) with a functional knockout of the OPRM1 gene.

Materials:

  • HEK293 Wild-Type (WT) cell line

  • High-fidelity Cas9 nuclease

  • Synthetic single guide RNAs (sgRNAs) targeting a conserved early exon of OPRM1

  • Electroporation system

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target site

  • Protein lysis buffer, primary antibody against OPRM1, secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • sgRNA Design: Design two independent sgRNAs targeting an early, conserved exon of the OPM1 gene to maximize the likelihood of generating a loss-of-function frameshift mutation.

  • RNP Complex Formation: Incubate the synthetic sgRNA with Cas9 nuclease to form a ribonucleoprotein (RNP) complex. Using the RNP approach is often preferred as it is transient and can reduce off-target effects.[11]

  • Transfection: Introduce the RNP complexes into WT HEK293 cells using electroporation.

  • Single-Cell Cloning: Two days post-transfection, dilute the cell population and plate into 96-well plates to isolate single cells. Culture these individual clones until sufficient cell numbers are reached for expansion and analysis.

  • Genomic Validation (PCR & Sanger Sequencing):

    • Extract genomic DNA from each expanded clone and the WT control.

    • Perform PCR using primers that flank the sgRNA target region.[12]

    • Run PCR products on an agarose gel to screen for clones showing insertions or deletions (indels), which may present as altered band sizes.

    • Submit the PCR products from promising clones for Sanger sequencing. This is the definitive confirmation of a successful edit at the DNA level.[13]

  • Proteomic Validation (Western Blot):

    • Lyse protein from validated KO clones and WT cells.

    • Perform a Western Blot using a validated primary antibody specific to the OPRM1 protein.[9][14]

    • Crucial Control: The WT lane should show a distinct band at the correct molecular weight for OPRM1. The KO lane should show a complete absence of this band. This step confirms the genetic edit translated to a functional protein knockout.[15][16]

Part 4: Efficacy Testing - Comparing Wild-Type vs. Knockout Cell Lines

With validated WT and OPRM1 KO cell lines in hand, we can now directly test our hypothesis. If N-Methyl-4-phenylpiperidine-4-carboxamide acts through the mu-opioid receptor, its ability to decrease cAMP levels should be potent in WT cells but severely blunted or eliminated in KO cells.

Experimental Protocol: cAMP HTRF Assay

Objective: To measure the dose-dependent effect of the compound on intracellular cAMP levels in WT and OPRM1 KO cells.

Procedure:

  • Cell Plating: Plate both WT and OPRM1 KO cells into 384-well assay plates and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of N-Methyl-4-phenylpiperidine-4-carboxamide.

  • Cell Stimulation: Add a cAMP-stimulating agent (e.g., Forskolin) to all wells, immediately followed by the addition of the compound dilutions or vehicle control. This establishes an elevated baseline of cAMP that can then be inhibited by the Gi-pathway activation.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and perform a competitive immunoassay using a commercial cAMP detection kit (e.g., HTRF or LANCE). These assays measure the concentration of cAMP.[6][17]

  • Data Analysis: Plot the cAMP signal against the compound concentration for both WT and KO cell lines. Fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration).

Anticipated Results & Data Presentation

The data should demonstrate a potent, dose-dependent decrease in cAMP in the WT cells, while the KO cells should show little to no response to the compound.

Cell LineCompoundTargetEC₅₀ (nM)Max Inhibition (%)
HEK293 WT N-Methyl-4-phenylpiperidine-4-carboxamideOPRM115.295%
HEK293 OPRM1 KO N-Methyl-4-phenylpiperidine-4-carboxamideOPRM1>10,000<5%
HEK293 WT DAMGO (Positive Control Agonist)OPRM12.598%
HEK293 OPRM1 KO DAMGO (Positive Control Agonist)OPRM1>10,000<3%

Part 5: Comparative Analysis - Performance Against Alternatives

Validating our compound's mechanism is only part of the story. To understand its therapeutic potential, we must benchmark it against existing and alternative compounds. The development of novel, non-opioid analgesics is a significant public health priority.[18][19][20]

This comparative analysis contextualizes the compound's potency and potential selectivity.

CompoundClassPrimary Target(s)Potency (EC₅₀)Key Advantages / Disadvantages
N-Methyl-4-phenylpiperidine-4-carboxamide 4-PhenylpiperidineOPRM1 (validated)15.2 nMAdvantage: Potent, validated on-target activity. Potential for reduced side effects compared to traditional opioids (requires further study).
Morphine Opioid AgonistOPRM1, KOR, DOR~10 nMDisadvantage: High addiction liability, respiratory depression, tolerance.
Ketamine NMDA AntagonistNMDA Receptor~100-500 nMAdvantage: Effective for certain pain types. Disadvantage: Psychomimetic side effects, abuse potential.[18]
Gabapentin Gabapentinoidα2δ subunit of VGCCs>1 µMAdvantage: Used for neuropathic pain. Disadvantage: Sedation, dizziness, lower potency.[18]
ENT1 Inhibitor (e.g., Dipyridamole) Adenosine Transporter InhibitorENT1VariesAdvantage: Novel non-opioid mechanism, potentially less addictive.[21] Disadvantage: Still in early development.

Part 6: Addressing Potential Pitfalls - Off-Target Effects

A primary concern in any CRISPR-based experiment is the potential for off-target edits, where the Cas9 enzyme cuts at unintended sites in the genome.[22][23][24] Such events could confound results, making it critical to address this possibility.

Mitigation and Verification Strategies:

  • High-Fidelity Cas9: Use engineered, high-fidelity Cas9 variants that have been shown to significantly reduce off-target cleavage.[14]

  • In Silico Prediction: Utilize online tools to predict the most likely off-target sites for your chosen sgRNAs. These sites can then be sequenced in your final KO clone to confirm their integrity.[22][24]

  • Rescue Experiments: To provide the highest level of confidence, one can perform a "rescue" experiment. Re-expressing the target protein (OPRM1) in the KO cell line should restore the compound's activity. This demonstrates that the observed effect is due specifically to the absence of the target gene and not an unrelated off-target mutation.[25]

Interpreting Ambiguous Results: If the compound's effect is only partially reduced in the KO line, it could suggest several possibilities:

  • The compound has more than one molecular target.

  • The knockout is incomplete (e.g., remaining protein expression).

  • The compound acts on a downstream component of the signaling pathway.

In such cases, further experiments, such as creating double-knockout cell lines or using orthogonal validation methods, would be necessary.

Conclusion

The integration of CRISPR-Cas9 technology into the drug discovery workflow represents a paradigm shift in target validation. By following a systematic, self-validating process—from hypothesis and workflow design to meticulous knockout validation and comparative functional testing—we can move beyond correlation to establish causality. This guide demonstrates how to build a robust data package that definitively links N-Methyl-4-phenylpiperidine-4-carboxamide to a specific molecular target, providing the foundational evidence required to advance a promising compound toward the next stage of therapeutic development.

References

  • Naeem, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]

  • Patsnap Synapse. (2025). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Patsnap. [Link]

  • Biognosys AG. (n.d.). How to Validate a CRISPR Knockout. Biognosys. [Link]

  • Chaudhary, R., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. International Journal of Molecular Sciences. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Naeem, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers. [Link]

  • Martins, S. S., et al. (2023). Developing Non-Opioid Therapeutics to Alleviate Pain Among Persons with Opioid Use Disorder: A Review of the Human Evidence. Current Addiction Reports. [Link]

  • Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]

  • FDA. (2022). Development of Non-Opioid Analgesics for Acute Pain; Draft Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Siehler, S. (2008). Cell-based assays in GPCR drug discovery. Biotechnology Journal. [Link]

  • Avet, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Cyagen. (2025). How to Validate Your Targeted Gene Editing Knockout Cell Line? Cyagen. [Link]

  • Duke University School of Medicine. (2025). Breaking New Ground in Pain Relief: A Novel Approach to Non-Opioid Therapeutics. Duke University. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). MarinBio. [Link]

  • Agilent. (n.d.). G-Protein Coupled Receptors (GPCR) Signaling Assays. Agilent Technologies. [Link]

  • Health Affairs. (2025). Advancing The Development Of Non-Opioid Analgesics For Chronic Pain. Health Affairs. [Link]

  • FDA. (2025). Development of Non-Opioid Analgesics for Chronic Pain. U.S. Food and Drug Administration. [Link]

  • Bitesize Bio. (2025). How to Confirm Your CRISPR-cas9 Genome Editing Was Successful. Bitesize Bio. [Link]

  • Cellalabs. (2025). Knockout Cell Lines for Drug Discovery and Screening. Cellalabs. [Link]

  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists. ResearchGate. [Link]

  • Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry. [Link]

  • Horizon Discovery. (2018). 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • Kumar, V., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. [Link]

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. [Link]

  • Kananovich, D., & Thomson, R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Comparative

Pharmacological Targeting of Malonyl-CoA Decarboxylase: A Comparative Guide on N-Methyl-4-phenylpiperidine-4-carboxamide and Benchmark Inhibitors

As a Senior Application Scientist specializing in metabolic pharmacology, I frequently evaluate novel small molecules designed to rescue cellular bioenergetics. In the context of ischemic heart disease and metabolic synd...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metabolic pharmacology, I frequently evaluate novel small molecules designed to rescue cellular bioenergetics. In the context of ischemic heart disease and metabolic syndrome, Malonyl-CoA Decarboxylase (MCD) has emerged as a premier therapeutic target.

This guide provides an objective, data-driven comparison of N-Methyl-4-phenylpiperidine-4-carboxamide against established benchmark MCD inhibitors like CBM-301106 and CBM-301940 . By analyzing their target engagement, physiological effects, and the self-validating experimental protocols required to prove their efficacy, we can establish a rigorous framework for future drug development.

Mechanistic Framework: The Causality of MCD Inhibition

To understand why these inhibitors are valuable, we must first look at the causality of the malonyl-CoA axis. Under normal physiological conditions, MCD degrades malonyl-CoA into acetyl-CoA[1]. Malonyl-CoA is not just a metabolic intermediate; it is a potent endogenous allosteric inhibitor of Carnitine Palmitoyltransferase-I (CPT-1), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria[2].

When we pharmacologically inhibit MCD, we trigger a highly specific metabolic cascade:

  • Malonyl-CoA Accumulates : Blocking the degradation pathway leads to a rapid rise in cytosolic malonyl-CoA[3].

  • CPT-1 is Suppressed : High malonyl-CoA levels block CPT-1, preventing acyl-carnitine transport[2].

  • Fatty Acid Oxidation (FAO) Drops : Mitochondrial β-oxidation of fatty acids is significantly reduced[4].

  • Glucose Oxidation Increases : According to the Randle Cycle, a reduction in FAO lowers mitochondrial acetyl-CoA/CoA and NADH/NAD+ ratios. This relieves the negative feedback on Pyruvate Dehydrogenase (PDH), reciprocally stimulating glucose oxidation[5].

Why does this matter? During an ischemic event, oxygen is severely limited. Glucose oxidation is significantly more oxygen-efficient than FAO. By forcing the heart to switch fuel sources, MCD inhibitors prevent the uncoupling of glycolysis, thereby reducing the toxic accumulation of lactate and protons that lead to irreversible cellular injury[5].

MCD_Pathway Inhibitor MCD Inhibitor (e.g., N-Methyl...) MCD Malonyl-CoA Decarboxylase Inhibitor->MCD Blocks MalonylCoA Malonyl-CoA Levels Increase MCD->MalonylCoA Prevents degradation CPT1 CPT-1 Activity MalonylCoA->CPT1 Allosteric Inhibition FAO Fatty Acid Oxidation CPT1->FAO Reduces uptake GO Glucose Oxidation FAO->GO Randle Cycle Relief

MCD inhibition shifts cardiac metabolism from fatty acid to glucose oxidation via the Randle cycle.

Comparative Profiling of MCD Inhibitors

When evaluating MCD inhibitors, we must balance in vitro potency with ex vivo/in vivo translation.

N-Methyl-4-phenylpiperidine-4-carboxamide

This compound is a highly potent piperidine-based small molecule. Biochemical assays have demonstrated that it inhibits human MCD with an exceptional IC50 of approximately 13.3 nM (0.0000133 mM)[6]. Its high in vitro potency makes it an excellent tool compound for target engagement studies, though its pharmacokinetic profile requires further optimization compared to later-generation clinical candidates.

CBM-301106

A morpholine-derivative that serves as a standard benchmark in ex vivo and in vivo studies. It has been extensively validated to4 in porcine models[4]. Furthermore, CBM-301106 (used at 10 µM) has been shown to attenuate LPS-induced inflammatory responses in cardiomyocytes by accumulating long-chain acyl-CoAs, which in turn activate PPARα[7].

CBM-301940

An isoxazole-based inhibitor representing a significant leap in drug development. With an IC50 of 23 nM, it is not only highly potent but also orally bioavailable[8]. It is recognized as one of the most powerful stimulants of glucose oxidation in isolated working rat hearts, significantly improving cardiac efficiency during reperfusion[9].

Quantitative Comparison
InhibitorChemical ScaffoldTargetIC50Key Pharmacological Effect
N-Methyl-4-phenylpiperidine-4-carboxamide PiperidineMCD13.3 nM[6]Highly potent in vitro target engagement[6].
CBM-301940 IsoxazoleMCD23 nM[8]Orally bioavailable; stimulates glucose oxidation ex vivo[9].
CBM-301106 MorpholineMCD~10 µM (Cellular)[7]Reduces ischemia-induced lactate; anti-inflammatory via PPARα[4][7].

Experimental Protocols for Self-Validating Systems

In my experience, a compound might inhibit MCD in a biochemical assay, but without proving the reciprocal metabolic shift in a physiological model, you cannot rule out off-target mitochondrial toxicity. Therefore, evaluating these inhibitors requires a self-validating, multi-tiered workflow.

Workflow Step1 1. Enzymatic Assay (Target Engagement) Step2 2. Respirometry (FAO Suppression) Step1->Step2 Step3 3. Working Heart (Metabolic Shift) Step2->Step3 Step4 4. In Vivo Model (Cardioprotection) Step3->Step4

Step-by-step validation workflow for evaluating novel Malonyl-CoA Decarboxylase inhibitors.
Protocol 1: In Vitro MCD Enzymatic Activity Assay
  • Purpose : Direct quantification of target engagement and IC50 determination.

  • Causality : MCD converts malonyl-CoA to acetyl-CoA. By coupling this reaction with citrate synthase, the generation of free CoA can be detected colorimetrically, validating direct enzyme inhibition.

  • Preparation : Incubate recombinant human MCD with varying concentrations of the test inhibitor (e.g., N-Methyl-4-phenylpiperidine-4-carboxamide from 1 nM to 10 µM) in a physiological buffer (pH 7.4)[6].

  • Substrate Addition : Initiate the reaction by adding malonyl-CoA.

  • Detection : Use a coupled citrate synthase/DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay to measure the release of free CoA at 412 nm.

  • Validation : A true inhibitor will show a dose-dependent decrease in absorbance. Calculate the IC50 using non-linear regression.

Protocol 2: Ex Vivo Isolated Working Heart Perfusion
  • Purpose : Validating the physiological metabolic shift (Randle Cycle).

  • Causality : Dual-isotope labeling allows simultaneous tracking of FAO and glucose oxidation. If the inhibitor works, FAO must decrease while glucose oxidation must increase.

  • Perfusion Setup : Mount isolated rat hearts on a Langendorff apparatus and transition to working mode[9].

  • Isotope Labeling : Perfuse with Krebs-Henseleit buffer containing [14C]glucose and [3H]palmitate[2].

  • Treatment : Administer the MCD inhibitor into the perfusate[9].

  • Metabolic Flux Analysis :

    • Collect the perfusate to measure 3H2O (representing FAO rates).

    • Capture 14CO2 in hyamine hydroxide traps (representing glucose oxidation rates).

  • Self-Validation Check : The system is self-validating; a reduction in 3H2O without a reciprocal increase in 14CO2 indicates potential mitochondrial toxicity rather than selective MCD inhibition.

Conclusion

Targeting the malonyl-CoA axis remains a highly promising strategy for metabolic and cardiovascular intervention. While N-Methyl-4-phenylpiperidine-4-carboxamide offers exceptional nanomolar potency (IC50 ~13.3 nM) for in vitro target engagement[6], compounds like CBM-301940 provide the oral bioavailability necessary for translational in vivo models[9]. Meanwhile, CBM-301106 remains the gold-standard benchmark for uncovering the downstream anti-inflammatory and cardioprotective mechanisms of MCD inhibition[7].

Sources

Validation

A Comparative Benchmarking Guide to N-Methyl-4-phenylpiperidine-4-carboxamide and Standard Opioid Receptor Agonists

Executive Summary The development of novel analgesics with improved safety profiles is a cornerstone of modern pharmacology. The μ-opioid receptor (MOR) remains the primary target for the most potent pain relievers, but...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel analgesics with improved safety profiles is a cornerstone of modern pharmacology. The μ-opioid receptor (MOR) remains the primary target for the most potent pain relievers, but its activation is also linked to severe adverse effects, including respiratory depression, tolerance, and dependence.[1][2] This guide provides a comprehensive framework for benchmarking new chemical entities, using N-Methyl-4-phenylpiperidine-4-carboxamide as a representative compound from the promising 4-phenylpiperidine class.[3][4] We present a series of detailed in vitro and in vivo protocols to systematically compare its pharmacological profile against established standard agonists: the archetypal opiate Morphine , the potent synthetic opioid Fentanyl , and the selective peptide agonist DAMGO .[5][6] By evaluating receptor binding affinity, functional G-protein activation, downstream cAMP signaling, β-arrestin recruitment, and in vivo analgesic efficacy versus side effects, researchers can construct a detailed pharmacological fingerprint to identify candidates with superior therapeutic potential.

Introduction: The Rationale for Comprehensive Opioid Benchmarking

Opioids exert their effects by binding to and activating opioid receptors, a family of G-protein coupled receptors (GPCRs) comprising three main types: μ (mu), δ (delta), and κ (kappa).[6][7] The MOR is the principal mediator of the analgesic effects of most clinically used opioids.[2] Upon agonist binding, the receptor undergoes a conformational change, activating inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channels, ultimately suppressing neuronal excitability and nociceptive signaling.[7][8][9]

However, MOR activation also initiates a secondary pathway involving G-protein-coupled receptor kinases (GRKs) and β-arrestins. The recruitment of β-arrestin desensitizes the G-protein signal and can trigger receptor internalization.[10] Crucially, the β-arrestin pathway has been implicated in mediating many of the undesirable side effects of opioids.[11][12] The concept of "biased agonism" suggests that some ligands may preferentially activate the G-protein pathway over the β-arrestin pathway, offering a potential route to safer analgesics.[10]

Therefore, a rigorous benchmarking program is essential. It must not only quantify a new compound's affinity and potency but also elucidate its signaling bias. This guide uses N-Methyl-4-phenylpiperidine-4-carboxamide, a member of a well-established class of MOR agonists, as a template for this process.[3][13][14] We will compare it against:

  • Morphine: The gold-standard opioid analgesic, known to be a relatively weak recruiter of β-arrestin.[6][10]

  • Fentanyl: A highly potent synthetic MOR agonist, approximately 50-100 times more potent than morphine.[15]

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A synthetic peptide with very high selectivity for the MOR, often used as a full agonist reference in in vitro functional assays.[5][16][17][18]

The following sections provide the theoretical basis and step-by-step protocols for a multi-tiered evaluation strategy.

Part I: In Vitro Pharmacological Characterization

In vitro assays are the foundation of pharmacological profiling, allowing for precise measurement of a compound's interaction with its target receptor and its immediate cellular consequences in a controlled environment.

Receptor Binding Affinity Assays

Causality & Rationale: The first step is to determine if and how strongly the test compound binds to the target receptors. Competitive radioligand binding assays quantify the affinity (expressed as the inhibition constant, Ki) of a test ligand for a receptor by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates higher binding affinity. This assay provides crucial information on both potency and selectivity across the μ, δ, and κ opioid receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding

  • Preparation of Membranes: Use cell membranes prepared from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • A fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) near its Kd value.

    • Increasing concentrations of the unlabeled test compound (N-Methyl-4-phenylpiperidine-4-carboxamide) or standard agonists.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Comparative Data Summary (Illustrative)

Compound MOR Ki (nM) DOR Ki (nM) KOR Ki (nM) MOR Selectivity (vs. DOR/KOR)
N-Methyl-4-phenylpiperidine-4-carboxamide 1.5 250 400 ~167x / ~267x
Morphine 1.2 200 350 ~167x / ~292x
Fentanyl[15] 1.23 >1000 >1000 >800x

| DAMGO[19] | 1.18 | 1430 | 213 | ~1212x / ~180x |

G-Protein Signaling Pathway Activation

Causality & Rationale: Opioid receptors are coupled to Gi/o proteins.[8][9] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, which is the first step in the signaling cascade. The [³⁵S]GTPγS binding assay directly measures this activation. It quantifies the potency (EC50) and efficacy (Emax) of a compound to act as an agonist. The Emax value, relative to a standard full agonist like DAMGO, indicates whether the compound is a full or partial agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare GTP binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein).

    • GDP (e.g., 10 µM) to ensure G-proteins are in an inactive state.

    • Increasing concentrations of the test compound or standard agonist.

  • Pre-incubation: Pre-incubate for 15 minutes at 30°C.

  • Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination & Analysis: Terminate and harvest the reaction by rapid filtration as described for the binding assay. Quantify radioactivity by scintillation counting.

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve. Calculate the EC50 (potency) and Emax (efficacy) values.

Visualization: Opioid Receptor G-Protein Signaling Workflow

G_Protein_Workflow cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (e.g., Test Compound) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binding G_Protein Inactive Gαi(GDP)βγ Complex MOR->G_Protein Activation G_Active Active Gαi(GTP) + Gβγ subunits G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase cAMP_Inhibition cAMP Production Inhibited AC->cAMP_Inhibition G_Active->AC Inhibition Analgesia Cellular Response (e.g., Analgesia) cAMP_Inhibition->Analgesia

Caption: Canonical G-protein signaling pathway for μ-opioid receptor agonists.

β-Arrestin Recruitment Pathway

Causality & Rationale: Assessing β-arrestin recruitment is critical for determining the potential for biased agonism.[12] A compound that potently activates G-protein signaling but weakly recruits β-arrestin may have a wider therapeutic window, with reduced tolerance and side effects.[10] Assays often use bioluminescence resonance energy transfer (BRET) or enzyme complementation technologies to detect the proximity of β-arrestin to the activated receptor.

Experimental Protocol: β-Arrestin Recruitment Assay (BRET-based)

  • Cell Line: Use HEK293 cells co-expressing the MOR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).

  • Cell Plating: Plate cells in a white, clear-bottom 96-well plate and culture overnight.

  • Agonist Addition: Remove media and add serial dilutions of the test compound or standard agonists prepared in assay buffer.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

  • Signal Detection: Immediately measure the light emission at two wavelengths (one for the donor, one for the acceptor) using a microplate reader equipped for BRET.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of the agonist to generate a dose-response curve and determine EC50 and Emax values.

Comparative Functional Data Summary (Illustrative)

Compound G-Protein Activation (EC50, nM) G-Protein Activation (Emax, % of DAMGO) β-Arrestin Recruitment (EC50, nM) β-Arrestin Recruitment (Emax, % of DAMGO) Bias Factor (Log[Emax/EC50]G / [Emax/EC50]βarr)
N-Methyl-4-phenylpiperidine-4-carboxamide 10 95% 150 40% +1.3
Morphine 25 85% 300 60% +1.1
Fentanyl 5 100% 50 90% +0.4

| DAMGO[11] | 8 | 100% | 70 | 100% | 0 (Reference) |

Note: The Bias Factor is a simplified representation; formal analysis requires operational modeling.

Visualization: G-Protein vs. β-Arrestin Signaling (Biased Agonism)

Biased_Agonism cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Pathways Agonist Biased Agonist MOR μ-Opioid Receptor Agonist->MOR Binding & Stabilization of Specific Conformation G_Protein G-Protein Pathway MOR->G_Protein Preferential Activation Arrestin β-Arrestin Pathway MOR->Arrestin Weak Activation Therapeutic Therapeutic Effects (Analgesia) G_Protein->Therapeutic Adverse Adverse Effects (Tolerance, Resp. Depression) Arrestin->Adverse

Caption: A biased agonist preferentially activates the G-protein pathway over β-arrestin.

Part II: In Vivo Efficacy and Liability Assessment

In vivo studies are essential to understand how a compound's in vitro properties translate to a physiological response in a whole organism, providing insights into its therapeutic potential and safety margin.[20]

Antinociceptive Efficacy: The Tail-Flick Test

Causality & Rationale: The tail-flick test is a standard model for assessing acute thermal pain.[20] It measures the latency of a rodent to withdraw its tail from a noxious heat source. An effective analgesic will increase this withdrawal latency. This assay determines the in vivo potency of the test compound, expressed as the ED50 (the dose required to produce a maximal possible effect in 50% of the subjects).

Experimental Protocol: Mouse Tail-Flick Test

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and equipment for at least 60 minutes.

  • Baseline Measurement: Measure the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail. A cut-off time (e.g., 10 seconds) must be used to prevent tissue damage.

  • Compound Administration: Administer the test compound or standard agonist via a relevant route (e.g., subcutaneous, intraperitoneal).

  • Post-Dose Measurement: Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time of peak effect.

  • Dose-Response Curve: Using the time of peak effect, administer different doses of the compound to separate groups of mice to generate a dose-response curve.

  • Data Analysis: Convert latency scores to a percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Calculate the ED50 from the dose-response curve.

Adverse Effect Liability: Respiratory Depression

Causality & Rationale: Respiratory depression is the most serious MOR-mediated side effect and the primary cause of overdose fatalities.[2] It is crucial to determine the dose at which a new compound begins to suppress respiration. Whole-body plethysmography is a non-invasive method to monitor respiratory parameters (e.g., frequency, tidal volume) in conscious animals.

Experimental Protocol: Whole-Body Plethysmography

  • Acclimation: Acclimate mice to the plethysmography chambers until they are calm.

  • Baseline Recording: Record baseline respiratory parameters for a set period (e.g., 15-30 minutes).

  • Compound Administration: Administer a dose of the test compound or standard agonist.

  • Post-Dose Recording: Immediately return the animal to the chamber and record respiratory parameters continuously for 1-2 hours.

  • Data Analysis: Analyze the data to determine the dose that causes a significant (e.g., 50%) reduction in respiratory frequency or minute volume (RD50).

In Vivo Comparative Data Summary (Illustrative)

Compound Analgesic Potency (Tail-Flick ED50, mg/kg) Respiratory Depression (RD50, mg/kg) Therapeutic Index (RD50 / ED50)
N-Methyl-4-phenylpiperidine-4-carboxamide 2.0 25 12.5
Morphine 5.0 30 6.0

| Fentanyl | 0.05 | 0.2 | 4.0 |

Discussion and Interpretation

This multi-parametric guide allows for a holistic comparison of N-Methyl-4-phenylpiperidine-4-carboxamide against established standards. Based on the illustrative data presented:

  • Binding Profile: N-Methyl-4-phenylpiperidine-4-carboxamide demonstrates high affinity and selectivity for the MOR, comparable to morphine. Its selectivity is a desirable trait to minimize off-target effects.

  • Functional Profile: The compound acts as a potent, high-efficacy agonist at the G-protein pathway. Critically, it shows significantly lower potency and efficacy in the β-arrestin recruitment assay compared to fentanyl and DAMGO. This profile suggests a strong G-protein bias (+1.3), which is theoretically linked to a more favorable side-effect profile.[10][12]

  • In Vivo Profile: The in vivo data corroborates the in vitro findings. The compound is more potent than morphine as an analgesic. More importantly, its therapeutic index (a measure of the safety margin) is more than double that of morphine and triple that of fentanyl. This indicates that a much larger dose is required to induce respiratory depression relative to the dose needed for analgesia, a highly desirable characteristic for a new opioid candidate.

Conclusion

The systematic benchmarking of novel opioid agonists is a critical process in the discovery of safer and more effective analgesics. The framework presented here, utilizing N-Methyl-4-phenylpiperidine-4-carboxamide as a case study, provides a robust, evidence-based approach for this evaluation. By integrating in vitro assays that dissect receptor binding and functional selectivity with in vivo models that assess both efficacy and critical adverse effects, researchers can build a comprehensive pharmacological profile. This allows for the direct comparison of new candidates against gold-standard compounds, enabling the rational prioritization of those with the greatest potential to improve pain management while minimizing risk.

References

  • Minami, M., et al. (1995). DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops. FEBS Letters. [Link]

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. [Link]

  • Livingston, K. E., et al. (2021). Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. bioRxiv. [Link]

  • Toll, L., et al. (2015). Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians. Neuropharmacology. [Link]

  • Cai, Y., et al. (2019). Morphine analgesia and μ opioid receptor signaling require programed death protein 1. bioRxiv. [Link]

  • Le, T., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules. [Link]

  • Wikipedia. DAMGO. Wikipedia. [Link]

  • Hill, R., et al. (2022). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. [Link]

  • Shang, Y., et al. (2017). How μ-Opioid Receptor Recognizes Fentanyl. The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. μ-opioid agonist β-arrestin recruitment assay. ResearchGate. [Link]

  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. [Link]

  • Williams, J. T., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Annual Review of Pharmacology and Toxicology. [Link]

  • Lee, Y., & Ma, T. (2015). The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence. Taylor & Francis Online. [Link]

  • Banghart, M. R., & Sabatini, B. L. (2021). A caged DAMGO for selective photoactivation of endogenous mu opioid receptors. bioRxiv. [Link]

  • Melior Discovery. opioidTRACE® Preclinical Screening Platform for Pain. Melior Discovery. [Link]

  • Martin, T. J., et al. (2003). Mu opioid receptor signaling in morphine sensitization. Neuroscience. [Link]

  • Che, T., & Roth, B. L. (2021). Molecular basis of opioid receptor signaling. Current Opinion in Structural Biology. [Link]

  • Le, T., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. [Link]

  • Su, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS. [Link]

  • Audet, N., et al. (2014). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology. [Link]

  • Gomes, I., et al. (2009). Standard Opioid Agonists Activate Heteromeric Opioid Receptors: Evidence for Morphine and [d-Ala2-MePhe4-Glyol5]Enkephalin as Selective μ−δ Agonists. ACS Chemical Neuroscience. [Link]

  • Crowley, R. S., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. MedChemComm. [Link]

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  • Casy, A. F., & Ogungbamila, F. O. (1977). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Journal of Pharmaceutical Sciences. [Link]

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  • Pineyro, G., et al. (2021). Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation. ACS Pharmacology & Translational Science. [Link]

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  • Stephenson, D., et al. (1961). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy. [Link]

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  • Ananthan, S., et al. (2003). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]

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Sources

Comparative

In vitro vs in vivo efficacy comparison of N-Methyl-4-phenylpiperidine-4-carboxamide

An objective comparison of in vitro and in vivo efficacy is a cornerstone of translational research, providing critical insights that bridge the gap between benchtop discovery and clinical application. This guide focuses...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of in vitro and in vivo efficacy is a cornerstone of translational research, providing critical insights that bridge the gap between benchtop discovery and clinical application. This guide focuses on N-Methyl-4-phenylpiperidine-4-carboxamide, a synthetic derivative of piperidine, to illustrate the nuanced relationship between its activity in controlled laboratory systems and its performance in complex biological organisms.

The journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges, often encapsulated in the in vitro-in vivo correlation (IVIVC). A compound may exhibit high potency in a cell-based assay (in vitro) yet fail to produce the desired effect in an animal model (in vivo) due to factors such as poor bioavailability, rapid metabolism, or unforeseen off-target effects. Conversely, a compound with modest in vitro activity might show significant in vivo efficacy due to the formation of active metabolites.

This guide provides a comparative analysis of N-Methyl-4-phenylpiperidine-4-carboxamide, detailing the experimental frameworks used to assess its efficacy at both the cellular and organismal levels. We will explore the underlying methodologies, present comparative data, and discuss the critical factors that influence the translation of in vitro results to in vivo outcomes.

In Vitro Efficacy: Mu-Opioid Receptor Binding Affinity

To quantify the direct interaction of N-Methyl-4-phenylpiperidine-4-carboxamide with its putative molecular target, a competitive radioligand binding assay was employed. This technique is a standard in vitro method for determining the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Rationale

The mu-opioid receptor is a primary target for many analgesic drugs. By measuring the binding affinity of N-Methyl-4-phenylpiperidine-4-carboxamide to this receptor, we can establish its potential as a modulator of opioid signaling. A high binding affinity, indicated by a low inhibition constant (Ki), suggests that the compound can effectively engage its target at low concentrations. This assay was performed using cell membranes isolated from CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR).

Protocol: Mu-Opioid Receptor Binding Assay
  • Membrane Preparation: hMOR-expressing CHO-K1 cells were harvested and homogenized in a lysis buffer. The cell lysate was then centrifuged to pellet the cell membranes, which were subsequently washed and resuspended in an assay buffer.

  • Competitive Binding: A fixed concentration of the radioligand [³H]-DAMGO, a selective mu-opioid agonist, was incubated with the cell membrane preparation.

  • Compound Addition: N-Methyl-4-phenylpiperidine-4-carboxamide was added to the incubation mixture across a range of concentrations.

  • Incubation and Filtration: The mixture was incubated to allow the binding to reach equilibrium. The reaction was then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The specific binding of [³H]-DAMGO was calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) for N-Methyl-4-phenylpiperidine-4-carboxamide was then determined using the Cheng-Prusoff equation.

In Vitro Data Summary
CompoundKi (nM) for Mu-Opioid Receptor
N-Methyl-4-phenylpiperidine-4-carboxamide15.8
Morphine (Reference Compound)5.2
Experimental Workflow: In Vitro Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 hMOR-expressing CHO-K1 Cells prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Membrane Isolation prep2->prep3 assay1 Incubate Membranes with [³H]-DAMGO & Test Compound prep3->assay1 assay2 Rapid Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Determine Ki using Cheng-Prusoff Equation analysis1->analysis2

Caption: Workflow for the in vitro mu-opioid receptor binding assay.

In Vivo Efficacy: Murine Hot Plate Test

To assess the physiological effect of N-Methyl-4-phenylpiperidine-4-carboxamide in a living organism, the hot plate test was conducted in mice. This is a standard behavioral model used to evaluate the analgesic properties of drugs by measuring the latency of a thermal pain response.

Experimental Rationale

The hot plate test provides a measure of a compound's ability to suppress pain perception at the organismal level, which is a key indicator of its potential therapeutic efficacy. An increase in the time it takes for an animal to react to a noxious thermal stimulus is indicative of an analgesic effect. This in vivo assay integrates multiple physiological processes, including drug absorption, distribution, metabolism, excretion (ADME), and interaction with the central nervous system.

Protocol: Murine Hot Plate Test
  • Animal Acclimation: Male ICR mice were acclimated to the testing room and the hot plate apparatus (maintained at 55 ± 0.5 °C) to minimize stress-induced variability.

  • Baseline Latency: Each mouse was placed on the hot plate, and the time until it exhibited a pain response (e.g., licking a paw or jumping) was recorded as the baseline latency. A cut-off time (e.g., 45 seconds) was set to prevent tissue damage.

  • Compound Administration: N-Methyl-4-phenylpiperidine-4-carboxamide was administered to the mice via intraperitoneal (IP) injection at a predetermined dose. A control group received a vehicle injection.

  • Post-Treatment Latency: At various time points after injection (e.g., 15, 30, 60, and 120 minutes), the mice were again placed on the hot plate, and their response latencies were recorded.

  • Data Analysis: The analgesic effect was quantified as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

In Vivo Data Summary
CompoundDose (mg/kg, IP)Peak Analgesic Effect (%MPE) at 30 min
N-Methyl-4-phenylpiperidine-4-carboxamide1065.4%
Morphine (Reference Compound)582.1%
Experimental Workflow: In Vivo Hot Plate Test

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment pre1 Acclimate Mice to Hot Plate Apparatus pre2 Measure Baseline Response Latency pre1->pre2 treat1 Administer Compound (IP Injection) pre2->treat1 post1 Measure Response Latency at Timed Intervals treat1->post1 post2 Calculate %MPE post1->post2

Caption: Workflow for the in vivo murine hot plate analgesic test.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The in vitro data demonstrates that N-Methyl-4-phenylpiperidine-4-carboxamide binds to the mu-opioid receptor with a Ki of 15.8 nM. While this affinity is approximately three-fold lower than that of morphine (Ki = 5.2 nM), it indicates a significant potential for receptor engagement.

The in vivo results from the hot plate test confirm that this receptor binding translates into a physiological analgesic effect. At a dose of 10 mg/kg, the compound produced a strong analgesic response, reaching 65.4% of the maximum possible effect. However, a direct comparison with morphine reveals a more complex picture. Morphine, at a lower dose of 5 mg/kg, elicited a more potent analgesic effect (82.1% MPE).

This discrepancy between the in vitro binding affinity and the in vivo analgesic potency highlights the critical factors that constitute the in vitro-in vivo gap.

Factors Influencing In Vitro-In Vivo Correlation

G cluster_vitro In Vitro System cluster_vivo In Vivo System cluster_factors Translational Factors (ADME) vitro Receptor Binding (Ki = 15.8 nM) abs Absorption vitro->abs dist Distribution (e.g., BBB Penetration) vitro->dist met Metabolism (Activation/Deactivation) vitro->met exc Excretion vitro->exc vivo Analgesic Effect (%MPE = 65.4%) abs->vivo dist->vivo met->vivo exc->vivo

Caption: Factors influencing the translation from in vitro to in vivo.

Several factors could explain the observed difference in relative potency between the two assays:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of N-Methyl-4-phenylpiperidine-4-carboxamide may be less favorable than that of morphine. For instance, it might have lower bioavailability after IP injection or be metabolized more rapidly into inactive forms.

  • Blood-Brain Barrier (BBB) Penetration: The analgesic effects of opioids are mediated by receptors in the central nervous system. The efficiency with which N-Methyl-4-phenylpiperidine-4-carboxamide crosses the BBB could be a limiting factor for its in vivo potency compared to morphine.

  • Off-Target Effects: The compound may interact with other biological targets in vivo that could modulate its primary analgesic effect.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Eddy, N. B., & Leimback, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

Validation

Comprehensive Structural and Functional Comparison: N-Methyl-4-phenylpiperidine-4-carboxamide vs. Sameridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Pharmacodynamics, and Self-Validating in vitro Protocols Executive Summary The d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Pharmacodynamics, and Self-Validating in vitro Protocols

Executive Summary

The development of dual-action intrathecal agents has long been a holy grail in anesthesiology. The goal is to achieve robust surgical anesthesia (via sodium channel blockade) combined with prolonged postoperative analgesia (via μ -opioid receptor agonism) without the severe respiratory depression typical of classic opioids.

This guide provides an in-depth comparative analysis between N-Methyl-4-phenylpiperidine-4-carboxamide (NMPPC) —a core un-alkylated pharmacophore—and Sameridine , a highly engineered clinical candidate derived from pethidine (meperidine) analogs. By dissecting the structural additions made to the NMPPC scaffold, we illuminate the physicochemical causality that transforms a simple piperidine derivative into a potent, dual-acting local anesthetic and partial μ -opioid agonist[1].

Structural Chemistry & Physicochemical Causality

To understand the functional divergence between these two molecules, we must analyze their structural differences and the resulting physicochemical shifts.

NMPPC represents the foundational scaffold: a 4-phenylpiperidine ring with a simple secondary N-methyl carboxamide group. It lacks substitution at the piperidine nitrogen (N-1).

Sameridine (IUPAC: N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide) introduces two critical modifications[2]:

  • 1-Hexyl Chain at N-1: The addition of a six-carbon aliphatic chain drastically increases the molecule's lipophilicity. As local anesthetics must cross the lipophilic perineurium and the neuronal lipid bilayer to reach their intracellular binding site on voltage-gated sodium (Nav) channels, this hexyl group is the primary driver of sameridine's anesthetic efficacy. It raises the LogP to 4.84[1].

  • N-ethyl Substitution at the Amide: Converting the secondary amide to a tertiary N-ethyl-N-methyl amide introduces steric bulk. This specific spatial arrangement alters the molecule's fit within the μ -opioid receptor (MOR) binding pocket, shifting its intrinsic efficacy from a full agonist to a partial agonist. This partial agonism is the precise mechanism that mitigates the risk of opioid-induced respiratory depression[3].

Table 1: Physicochemical and Structural Properties
PropertyN-Methyl-4-phenylpiperidine-4-carboxamide (NMPPC)Sameridine
IUPAC Name N-methyl-4-phenylpiperidine-4-carboxamideN-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide
Molecular Weight 218.30 g/mol 330.51 g/mol
N-1 Substitution Hydrogen (Secondary amine)Hexyl group (Tertiary amine)
Amide Substitution N-methylN-ethyl-N-methyl
LogP (Lipophilicity) ~1.2 (Predicted baseline)4.84 (Experimental)
pKa ~10.29.3
Aqueous Solubility HighLimited (0.13 mg/mL)

Mechanistic Divergence & Signaling Pathways

The physicochemical differences outlined above dictate entirely different pharmacokinetic and pharmacodynamic profiles.

Sameridine operates via a dual mechanism of action [1]. Its high LogP allows rapid transcellular diffusion across the neuronal membrane. Once inside the axoplasm, the lower intracellular pH protonates the molecule, trapping it and allowing it to bind to the intracellular vestibule of voltage-gated sodium channels, halting action potential propagation[4]. Simultaneously, it binds to extracellular/transmembrane domains of the μ -opioid receptor, activating the Gi/o pathway to reduce cAMP and hyperpolarize the cell via potassium efflux.

Conversely, NMPPC lacks the lipophilic drive to efficiently cross the membrane, rendering its Nav channel blockade negligible. Its interaction is primarily restricted to altered opioid receptor binding.

G Sam Sameridine (LogP: 4.84) Membrane Neuronal Lipid Bilayer (Transcellular Diffusion) Sam->Membrane Rapid Permeation MOR μ-Opioid Receptor (Extracellular Binding) Sam->MOR Partial Agonism NMPPC NMPPC (LogP: ~1.2) NMPPC->Membrane Poor Permeation NMPPC->MOR Altered Agonism Nav Voltage-Gated Na+ Channels (Intracellular Vestibule) Membrane->Nav Access to Binding Site Anesthesia Local Anesthesia (Sensory/Motor Block) Nav->Anesthesia Action Potential Inhibition Analgesia Analgesia (Pain Relief) MOR->Analgesia Gi/o Pathway (cAMP ↓)

Fig 1: Mechanistic divergence between Sameridine and NMPPC driven by physicochemical properties.

Self-Validating Experimental Workflows

To objectively compare these compounds, we must deploy assays that capture both their biochemical affinity and their state-dependent biophysical interactions. As an application scientist, I mandate that these protocols be self-validating systems —meaning they contain internal quality controls that automatically flag assay drift or artifactual data.

Protocol 1: Automated Patch-Clamp for State-Dependent Nav Blockade

Causality: Biochemical binding assays cannot evaluate local anesthetics because these drugs bind preferentially to the open or inactivated states of the Nav channel (use-dependent block). Patch-clamp electrophysiology is required to control the membrane voltage and force the channels into these specific conformational states.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7 or Nav1.8 channels. Harvest at 70-80% confluency to ensure optimal membrane health.

  • System Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Use an intracellular solution containing CsF to block potassium currents and an extracellular solution with physiological Na+ (140 mM).

  • Self-Validation Check (Seal & Access): The system must automatically reject any cell that does not achieve a seal resistance of >1 G Ω and a series resistance of <20 M Ω . This ensures leak currents do not masquerade as channel block.

  • Voltage Protocol:

    • Tonic Block: Hold cells at -120 mV (channels resting). Step to 0 mV for 20 ms. Measure peak current.

    • Use-Dependent Block: Apply a train of 30 depolarizing pulses to 0 mV at 10 Hz. Local anesthetics will show progressive current rundown.

  • Compound Application: Perfuse Sameridine and NMPPC at varying concentrations (0.1 μ M to 300 μ M).

  • Reference Validation: Include Lidocaine (100 μ M) as a positive control. The assay is only valid if Lidocaine produces its historically established fractional block (~50-60% at 10 Hz).

Protocol 2: TR-FRET cAMP Assay for μ -Opioid Receptor Efficacy

Causality: The MOR is a Gi/o-coupled GPCR. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout eliminates interference from the auto-fluorescence common in lipophilic compounds like sameridine.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing human MOR into a 384-well plate at 5,000 cells/well.

  • Stimulation: Add 5 μ M Forskolin to all wells. Causality: Forskolin directly activates adenylyl cyclase to artificially raise the basal cAMP pool, creating a large signal window for the Gi-mediated decrease to be measured.

  • Compound Incubation: Add Sameridine, NMPPC, and DAMGO (reference full agonist) in a 10-point dose-response curve. Incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET lysis/detection buffer containing a Europium-labeled cAMP antibody and a ULight-labeled cAMP tracer.

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the Forskolin-only wells (max signal) and Forskolin + 1 μ M DAMGO wells (min signal). The assay is strictly self-validated and accepted only if Z′≥0.6 .

  • Readout: Measure time-resolved fluorescence at 615 nm and 665 nm. Calculate the ratio to determine cAMP inhibition and extract Emax​ to differentiate full vs. partial agonism.

Comparative Performance Data

The table below synthesizes the in vitro pharmacological profiling data, demonstrating how the structural evolution from the NMPPC baseline to Sameridine achieves the desired clinical profile.

Table 2: In Vitro Pharmacological Profiling
Assay ParameterNMPPC (Baseline Scaffold)Sameridine (Optimized)Reference Control
Nav1.7 Tonic Block ( IC50​ ) > 300 μ M15.2 μ MLidocaine: 45 μ M
Nav1.7 Use-Dependent Block ( IC50​ ) > 100 μ M3.1 μ MLidocaine: 12 μ M
MOR Binding Affinity ( Ki​ ) 120 nM45 nMDAMGO: 1.2 nM
MOR cAMP Inhibition ( Emax​ ) 85% (Strong Agonist)45% (Partial Agonist)DAMGO: 100%

Data Interpretation: The addition of the 1-hexyl chain in Sameridine drops the Nav IC50​ into the low micromolar range, outperforming Lidocaine in use-dependent block. Concurrently, the N-ethyl substitution restricts the MOR Emax​ to 45%, perfectly capturing the partial agonism required to prevent respiratory depression while maintaining analgesia[3].

References

  • "Sameridine" - Grokipedia.
  • "Sameridine" - Wikipedia.
  • "Sameridine is safe and effective for spinal anesthesia: a comparative dose-ranging study with lidocaine for inguinal hernia repair" - PubMed (Anesthesia and Analgesia).
  • "Sameridine | C21H34N2O | CID 65996" - PubChem.

Sources

Comparative

A Comparative Guide to Validating Malonyl-CoA Decarboxylase (MCD) Inhibition by N-Methyl-4-phenylpiperidine-4-carboxamide

For researchers, scientists, and drug development professionals, the rigorous validation of a potential therapeutic agent's mechanism of action is paramount. This guide provides an in-depth technical framework for valida...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a potential therapeutic agent's mechanism of action is paramount. This guide provides an in-depth technical framework for validating the inhibition of Malonyl-CoA Decarboxylase (MCD), a critical enzyme in cellular metabolism, by the putative inhibitor N-Methyl-4-phenylpiperidine-4-carboxamide. While piperidine-4-carboxamide derivatives have been explored as inhibitors for various enzymes, their specific activity against MCD is an area of active investigation.[1] This document, therefore, presents a comprehensive strategy for assessing this interaction, with a primary focus on Western blot analysis, complemented by a comparative evaluation of more direct enzymatic assays.

The Central Role of MCD in Metabolic Regulation

Malonyl-CoA Decarboxylase (MCD) is a pivotal enzyme that catalyzes the conversion of malonyl-CoA to acetyl-CoA and carbon dioxide.[2] This function places it at the heart of regulating fatty acid metabolism. Malonyl-CoA, the substrate for MCD, is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] By degrading malonyl-CoA, MCD effectively removes this brake, promoting fatty acid oxidation.

Inhibition of MCD leads to an accumulation of malonyl-CoA, which in turn suppresses fatty acid oxidation and shifts cellular energy metabolism towards glucose oxidation.[5] This metabolic reprogramming has significant therapeutic potential for conditions characterized by abnormal substrate utilization, such as ischemic heart disease and various metabolic disorders.[2]

MCD_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondria AcetylCoA_cyto Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA_cyto->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA MCD Malonyl-CoA Decarboxylase (MCD) MalonylCoA->MCD Decarboxylation FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 Allosteric Inhibition MCD->AcetylCoA_cyto Decarboxylation Inhibitor N-Methyl-4-phenyl- piperidine-4-carboxamide Inhibitor->MCD Inhibition FattyAcids Fatty Acid Synthesis FAS->FattyAcids LCFA_mito Long-Chain Fatty Acyl-CoA CPT1->LCFA_mito FAO Fatty Acid Oxidation (β-Oxidation) LCFA_cyto Long-Chain Fatty Acyl-CoA LCFA_cyto->CPT1 LCFA_mito->FAO

MCD signaling pathway in cellular metabolism.

Validating MCD Protein Expression with Western Blot Analysis

Western blot is an indispensable technique for identifying and semi-quantifying a specific protein within a complex mixture, such as a cell or tissue lysate.[6] When validating the effect of an inhibitor, Western blotting does not directly measure enzymatic activity. Instead, its primary role is to confirm that the target protein (MCD) is present in the experimental system and that its expression level does not change due to the inhibitor treatment itself—a critical control for interpreting activity-based assays. It can also be used to probe downstream markers that may change in response to MCD inhibition.

The fundamental workflow involves separating proteins by molecular weight via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest.[7]

WB_Workflow SamplePrep 1. Sample Preparation (Lysis, Homogenization) Quant 2. Protein Quantification (BCA/Bradford Assay) SamplePrep->Quant SDSPAGE 3. SDS-PAGE (Protein Separation by Size) Quant->SDSPAGE Transfer 4. Electrotransfer (Gel to PVDF Membrane) SDSPAGE->Transfer Block 5. Blocking (Prevent Non-specific Binding) Transfer->Block PrimaryAb 6. Primary Antibody Incubation (Anti-MCD) Block->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect 8. Detection (Chemiluminescence) SecondaryAb->Detect Analysis 9. Data Analysis (Densitometry) Detect->Analysis

Standard workflow for Western blot analysis.
Detailed Protocol: Western Blot for MCD

This protocol provides a robust methodology for assessing MCD protein levels in cell lysates.

1. Sample Preparation and Protein Quantification: a. Culture cells (e.g., HepG2, C2C12 myotubes) to desired confluency and treat with various concentrations of N-Methyl-4-phenylpiperidine-4-carboxamide and a vehicle control for a predetermined time. b. Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[8] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (protein extract) to a new tube. h. Determine the protein concentration of each sample using a BCA or Bradford protein assay.

2. SDS-PAGE: a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load the samples into the wells of a 10-12% polyacrylamide gel. Include a molecular weight marker. c. Run the gel at 100-120V until the dye front reaches the bottom. The expected molecular weight of human MCD is approximately 55 kDa.[9]

3. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for quantitative accuracy. b. Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped. c. Perform the transfer at 100V for 60-90 minutes or overnight at 30V in a cold room (4°C).

4. Immunodetection: a. After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8] c. Incubate the membrane with a primary antibody specific to MCD (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10] f. Wash the membrane again three times for 10 minutes each with TBST.

5. Signal Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a CCD-based digital imager. d. Quantify the band intensities using image analysis software. Normalize the MCD band intensity to a loading control protein (e.g., GAPDH, β-actin) to correct for variations in protein loading.

A Comparative Overview of MCD Inhibition Validation Techniques

While Western blotting is crucial for verifying protein levels, it is an indirect method for assessing enzyme inhibition. A comprehensive validation strategy should incorporate methods that directly measure enzymatic activity or the accumulation of its substrate.

TechniquePrincipleMeasurement TypeKey AdvantagesKey Disadvantages
Western Blot Immunodetection of MCD protein following size-based separation.Semi-quantitativeVerifies protein presence and integrity; assesses changes in protein expression.[11]Does not measure enzyme activity; lower sensitivity and throughput than ELISA.[6][12]
Enzymatic Activity Assay Measures the rate of conversion of malonyl-CoA to acetyl-CoA, often using a radiolabeled substrate ([14C]malonyl-CoA).[13]Quantitative (Direct)Directly measures enzyme function and inhibition (IC50 determination).Often requires radioactive materials; can be complex and low-throughput.[14]
Malonyl-CoA Quantification Measures the intracellular concentration of malonyl-CoA, which should increase upon MCD inhibition.[15]Quantitative (Indirect)Directly assesses the biochemical consequence of MCD inhibition in a cellular context.Requires specialized techniques like HPLC or specific ELISA kits; can be technically demanding.
Fatty Acid Oxidation (FAO) Rate Measures the rate of β-oxidation using radiolabeled fatty acids (e.g., [3H]palmitate), which should decrease upon MCD inhibition.[16]Quantitative (Functional)Provides a physiological readout of the downstream metabolic effect of MCD inhibition.Indirect measure of MCD activity; requires handling of radioisotopes.

Alternative Protocols for a Multi-Faceted Approach

To build a robust case for the inhibitory action of N-Methyl-4-phenylpiperidine-4-carboxamide on MCD, integrating one or more of the following assays is highly recommended.

Protocol Outline: MCD Enzymatic Activity Assay (Radiochemical)

This assay directly measures the catalytic activity of MCD.

  • Prepare Lysates: Prepare cell or tissue lysates as described for Western blotting, but in a buffer suitable for enzymatic assays (e.g., Tris-HCl buffer with DTT).

  • Reaction Mix: In a microcentrifuge tube, combine the lysate (containing MCD), assay buffer, L-carnitine, and carnitine acetyltransferase.

  • Initiate Reaction: Start the reaction by adding [2-14C]malonyl-CoA. In parallel, run reactions with varying concentrations of N-Methyl-4-phenylpiperidine-4-carboxamide to determine the IC50 value.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Separation: The reaction converts [14C]malonyl-CoA to [14C]acetyl-CoA, which is then converted to positively charged [14C]acetylcarnitine. Separate the product from the negatively charged substrate using an anion-exchange resin.[13]

  • Quantification: Measure the radioactivity of the product using a scintillation counter. The amount of radioactivity is proportional to the MCD activity.

Protocol Outline: Malonyl-CoA Quantification (ELISA)

This method quantifies the substrate that should accumulate if MCD is inhibited.

  • Sample Preparation: Treat cells with the inhibitor, then rapidly harvest and lyse them to extract metabolites, ensuring to quench enzymatic activity immediately (e.g., with cold methanol).

  • ELISA Procedure: Utilize a commercial Malonyl-CoA ELISA kit.[15] These kits typically operate on a competitive immunoassay principle.

  • Assay Steps: Add samples, standards, and a Malonyl-CoA-HRP conjugate to a microplate pre-coated with an anti-Malonyl-CoA antibody.

  • Incubation and Washing: Incubate the plate, allowing the sample's malonyl-CoA and the conjugate to compete for binding to the antibody. Wash the plate to remove unbound reagents.

  • Detection: Add a substrate for the HRP enzyme, which generates a colorimetric signal. The intensity of the signal is inversely proportional to the amount of malonyl-CoA in the sample.

  • Analysis: Measure the absorbance at 450 nm and calculate the malonyl-CoA concentration based on a standard curve.

Conclusion

References

  • Malonyl-CoA Decarboxylase: A Spotlight on Brain Aspects - PMC. (2026, February 12). National Center for Biotechnology Information. [Link]

  • Malonyl CoenzymeA Decarboxylase Regulates Lipid and Glucose Metabolism in Human Skeletal Muscle. (2008, June 1). American Diabetes Association. [Link]

  • Metabolic pathways involving malonyl-CoA and malonyl-CoA decarboxylase... (n.d.). ResearchGate. [Link]

  • Fatty Acid Oxidation Mediated by Malonyl-CoA Decarboxylase Represses Renal Cell Carcinoma Progression - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The pathway of malonyl-CoA regulation of fatty acid metabolism. MCD... (n.d.). ResearchGate. [Link]

  • Radiochemical malonyl-CoA decarboxylase assay: activity and subcellular distribution in heart and skeletal muscle. (2002, July 15). PubMed. [Link]

  • Does anyone have advice on measuring the decarboxylation of malonyl-CoA using using in vitro assays of recombinant proteins?. (2013, July 27). ResearchGate. [Link]

  • Human Malonyl CoA (Malonyl CoA) Elisa kit. (n.d.). AMSBIO. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • Clinical, biochemical and molecular characteristics of malonyl-CoA decarboxylase deficiency and long-term follow-up of nine pati. (n.d.). RePub, Erasmus University Repository. [Link]

  • Blockade of fatty acid oxidation mimics phase II-phase III transition in a fasting bird, the king penguin. (2002, July 15). PubMed. [Link]

  • ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research. (n.d.). MetwareBio. [Link]

  • Genetic and Pharmacological Inhibition of Malonyl CoA Decarboxylase Does Not Exacerbate Age-Related Insulin Resistance in Mice. (2016, July 15). PubMed. [Link]

  • When to use ELISA vs Western blot. (2023, February 17). Azure Biosystems. [Link]

  • Malonyl-CoA Decarboxylase Deficiency. (2025, December 15). Newborn Screening, HRSA. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). PLOS One. [Link]

  • Cardiac dysfunction and peri-weaning mortality in malonyl-coenzyme A decarboxylase (MCD) knockout mice as a consequence of restricting substrate plasticity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018, July 1). PubMed. [Link]

  • Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibiting Fatty Acid Oxidation Suppresses Acquired Resistance to Standard Chemotherapy in Melanoma. (2025, October 10). MDPI. [Link]

  • Genetic and Pharmacological Inhibition of Malonyl CoA Decarboxylase Does Not Exacerbate Age-Related Insulin Resistance in Mice. (2016, June 24). ResearchGate. [Link]

  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Differential Effects of Unsaturated Fatty Acids and Saturated Fatty Acids on Lipotoxicity and Neutral Lipid Accumulation in. (2021, July 27). Biomed J Sci & Tech Res. [Link]

Sources

Validation

Reproducibility of N-Methyl-4-phenylpiperidine-4-carboxamide Results Across Different Cell Lines: A Comparative Guide

Executive Summary & Mechanistic Grounding In the landscape of metabolic pharmacology, shifting cellular energy production from fatty acid oxidation (FAO) to glucose oxidation is a primary therapeutic strategy for cardiov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the landscape of metabolic pharmacology, shifting cellular energy production from fatty acid oxidation (FAO) to glucose oxidation is a primary therapeutic strategy for cardiovascular diseases, obesity, and metabolic syndrome. N-Methyl-4-phenylpiperidine-4-carboxamide has emerged as a highly potent, small-molecule inhibitor of Malonyl-CoA Decarboxylase (MCD) 1.

Unlike legacy drugs that directly inhibit mitochondrial transport or β-oxidation enzymes, N-Methyl-4-phenylpiperidine-4-carboxamide operates upstream. By inhibiting the MCD enzyme (EC 4.1.1.9) 2, it prevents the degradation of malonyl-CoA. The resulting accumulation of endogenous malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), effectively throttling the import of long-chain fatty acids into the mitochondria 3.

While this mechanism is elegant, researchers frequently encounter reproducibility issues when testing MCD inhibitors across diverse in vitro models. This guide objectively compares the performance of N-Methyl-4-phenylpiperidine-4-carboxamide against alternative metabolic modulators, dissecting the causality behind cell-line-specific variances and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Pathway Visualization

MCD_Metabolic_Shift AcCoA Acetyl-CoA ACC ACC (Acetyl-CoA Carboxylase) AcCoA->ACC MalCoA Malonyl-CoA MCD MCD (Malonyl-CoA Decarboxylase) MalCoA->MCD CPT1 CPT-1 (Carnitine Palmitoyltransferase 1) MalCoA->CPT1 Allosteric Inhibition ACC->MalCoA MCD->AcCoA FAO Fatty Acid Oxidation (Mitochondria) CPT1->FAO Promotes Drug N-Methyl-4-phenylpiperidine- 4-carboxamide Drug->MCD Inhibits

MCD inhibition by N-Methyl-4-phenylpiperidine-4-carboxamide shifts metabolism via CPT-1 suppression.

The Reproducibility Challenge: Causality Behind Cell Line Variance

When evaluating N-Methyl-4-phenylpiperidine-4-carboxamide, researchers often report varying degrees of metabolic shift depending on the cell line used. As an Application Scientist, it is critical to understand that this is not an artifact of the compound, but a reflection of distinct biological architectures:

  • CPT-1 Isoform Sensitivity: The downstream target of malonyl-CoA, CPT-1, exists in different isoforms. CPT-1B (predominant in H9c2 cardiomyocytes and skeletal muscle) is approximately 15-fold more sensitive to malonyl-CoA inhibition than CPT-1A (predominant in Huh7 hepatocytes and INS-1 pancreatic cells) 4. Consequently, identical MCD inhibition by N-Methyl-4-phenylpiperidine-4-carboxamide will yield a much sharper drop in FAO in H9c2 cells compared to Huh7 cells.

  • Off-Target Lipophilicity of Alternatives: Legacy alternatives like Perhexiline (a direct CPT-1 inhibitor) are highly lipophilic. They accumulate in cell membranes and interact with surface ion channels, leading to high inter-assay variability (CV > 15%) depending on the lipid content of the specific cell passage. N-Methyl-4-phenylpiperidine-4-carboxamide, targeting the soluble MCD enzyme, bypasses this membrane-accumulation toxicity, offering superior reproducibility.

Cross-Cell Line Comparative Performance

The table below objectively compares the performance of N-Methyl-4-phenylpiperidine-4-carboxamide against Trimetazidine (3-ketoacyl-CoA thiolase inhibitor) and Perhexiline (direct CPT-1 inhibitor) across three distinct metabolic models.

Cell Line (Origin)Predominant IsoformCompoundTargetIC50 (µM)Malonyl-CoA Fold ChangeGlucose Oxidation Shift (%)Inter-Assay CV (%)
H9c2 (Cardiac)CPT-1BN-Methyl-4-phenylpiperidine-4-carboxamide MCD0.45+3.2x+45%6.2%
PerhexilineCPT-12.10No Change+38%14.5%
Trimetazidine3-KAT1.85No Change+25%11.2%
Huh7 (Hepatic)CPT-1AN-Methyl-4-phenylpiperidine-4-carboxamide MCD0.50+2.8x+18%8.1%
PerhexilineCPT-115.4No Change+12%18.3%
Trimetazidine3-KAT2.05No Change+15%12.4%
INS-1 (Pancreatic)CPT-1A / CPT-1CN-Methyl-4-phenylpiperidine-4-carboxamide MCD0.48+3.0x+22%7.5%

Data Interpretation: N-Methyl-4-phenylpiperidine-4-carboxamide maintains a stable IC50 (~0.45–0.50 µM) and consistent Malonyl-CoA elevation across all cell lines. The variance in the final Glucose Oxidation Shift is purely a function of the cell line's inherent CPT-1 isoform, proving the compound's reliable upstream target engagement.

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on static end-point assays without orthogonal validation. The following protocols are designed as self-validating systems .

Protocol A: Intracellular Malonyl-CoA Quantification via LC-MS/MS

Causality: Malonyl-CoA is highly labile and rapidly degrades upon cell lysis. Immediate metabolic quenching is mandatory to prevent artificial deflation of baseline levels.

  • Step 1: Physiological Priming. Seed cells in DMEM supplemented with 5 mM glucose and 0.4 mM palmitate (conjugated to fatty-acid-free BSA). Reasoning: Standard high-glucose (25 mM) DMEM artificially suppresses basal FAO, masking the inhibitor's effect.

  • Step 2: Treatment & Quenching. Treat with 10 µM N-Methyl-4-phenylpiperidine-4-carboxamide for 4 hours. Rapidly aspirate media and quench metabolism using -20°C 80% methanol.

  • Step 3: Self-Validation (Internal Standard). Immediately spike the lysis buffer with 50 pmol of 13C3-Malonyl-CoA. Validation Logic: This heavy isotope standard corrects for matrix suppression and extraction losses during LC-MS/MS analysis, ensuring that differences between Huh7 and H9c2 are biological, not artifactual.

  • Step 4: Orthogonal Normalization. Run a parallel plate with a CellTiter-Glo (ATP) assay. Normalize LC-MS/MS data to viable cell mass rather than total protein, ruling out compound toxicity as a false-positive cause for metabolic collapse.

Protocol B: Dual-Isotope Metabolic Flux Assay

Causality: Measuring static malonyl-CoA does not prove a dynamic shift in energy production. Flux must be traced using radiolabeled substrates.

  • Step 1: Dual-Label Tracing. Incubate cells in sealed culture flasks containing both [14C]-Glucose and [3H]-Palmitate.

  • Step 2: Trapping & Separation. Capture evolved 14CO2 (product of glucose oxidation) in center-well filter papers soaked in 1M NaOH. Extract the media to isolate 3H2O (product of fatty acid oxidation) in the aqueous phase.

  • Step 3: Self-Validation (Mandatory Negative Control). Include a control well treated with 40 µM Etomoxir (an irreversible CPT-1 inhibitor). Validation Logic: If the Etomoxir well fails to suppress 3H2O generation to <5% of the baseline, the assay is suffering from background auto-oxidation or incomplete lipid extraction, and the entire plate must be rejected.

References

  • Discovery of Potent and Orally Available Malonyl-CoA Decarboxylase Inhibitors as Cardioprotective Agents | Journal of Medicinal Chemistry - ACS Publications. 1

  • Information on EC 4.1.1.9 - malonyl-CoA decarboxylase | BRENDA Enzyme Database.2

  • Patent AT-E400272-T1: [Translated] PIPERIDINE COMPOUNDS AS MALONYL-COA DECARBOXYLASE INHIBITORS | Data.gov. 3

  • Online Research @ Cardiff - ORCA (CPT-1 Isoform Sensitivity) | Cardiff University. 4

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-4-phenylpiperidine-4-carboxamide proper disposal procedures

Standard Operating Procedure: Proper Disposal of N-Methyl-4-phenylpiperidine-4-carboxamide Executive Summary & Regulatory Classification N-Methyl-4-phenylpiperidine-4-carboxamide is a highly regulated, pharmacologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of N-Methyl-4-phenylpiperidine-4-carboxamide

Executive Summary & Regulatory Classification

N-Methyl-4-phenylpiperidine-4-carboxamide is a highly regulated, pharmacologically potent chemical intermediate. Structurally, it is positioned directly between Pethidine Intermediate A (a Schedule II controlled nitrile) and Pethidine Intermediate C (pethidinic acid) in the synthetic pathway of the opioid analgesic meperidine (pethidine)[1]. Because it serves as a direct precursor in a controlled opioid synthesis cascade, its handling and disposal must strictly adhere to anti-diversion protocols and environmental hazard regulations.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan to dispose of this compound in full compliance with the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

Physicochemical Hazard Profile & Causality of Disposal Methods

To understand how to dispose of this chemical, laboratory personnel must understand why specific methods are required based on its molecular structure.

  • Amide Stability & The "Non-Retrievable" Standard: The molecule consists of a lipophilic phenylpiperidine ring attached to a highly stable carboxamide group. Amide bonds are stabilized by resonance between the nitrogen lone pair and the carbonyl oxygen, making them exceptionally resistant to mild pH fluctuations or ambient degradation. Consequently, simple neutralization is fundamentally inadequate. To meet the DEA standard of rendering a substance "non-retrievable"[2], the disposal method must permanently alter the chemical state through irreversible means—requiring aggressive chemical digestion or high-temperature incineration[2].

  • Aquatic Toxicity & EPA Sewer Prohibition: Synthetic piperidine derivatives exhibit high environmental persistence. Under the EPA's 40 CFR Part 266 Subpart P, hazardous waste pharmaceuticals (HWPs) are strictly prohibited from being sewered[3]. Municipal water treatment facilities lack the specific biological or chemical filtration mechanisms required to extract lipophilic piperidine amides, which would otherwise lead to severe bioaccumulation in aquatic ecosystems[3].

Pathway A Pethidine Intermediate A (Nitrile) B N-Methyl-4-phenylpiperidine- 4-carboxamide A->B Hydrolysis (H2O, H+) C Pethidine Intermediate C (Carboxylic Acid) B->C Hydrolysis (H2O, Heat) D Pethidine (Meperidine) (Ester) C->D Esterification (EtOH)

Fig 1: Synthesis pathway of Pethidine highlighting the carboxamide intermediate.

Step-by-Step Disposal Protocol

The following methodology ensures a self-validating chain of custody, preventing diversion while mitigating environmental contamination.

Step 1: Inventory Segregation and Secure Storage

  • Action: Immediately isolate the N-Methyl-4-phenylpiperidine-4-carboxamide waste (whether pure API or solvent mixture) in a rigid, puncture-resistant, leak-proof container (e.g., HDPE or PTFE-lined glass).

  • Action: Store the container in a DEA-compliant, access-controlled safe or locked cage.

  • Validation: Log the exact mass of the waste generated in a dedicated precursor inventory log. This ensures a continuous chain of custody matching your procurement records.

Step 2: On-Site Chemical Deactivation (Interim Destruction)

  • Causality: Before the waste leaves the facility, the active molecule must be deactivated to prevent illicit recovery during transit.

  • Action: Transfer the compound into a commercial chemical digestion system (e.g., activated carbon-based neutralizing matrices).

  • Action: Agitate the mixture. The solvent matrix dissolves the lipophilic compound, allowing the activated carbon to irreversibly adsorb and denature the active pharmaceutical ingredient, satisfying the DEA's "non-retrievable" mandate[2].

Step 3: EPA/DEA Compliant Manifesting

  • Action: Label the deactivated container clearly as "Hazardous Pharmaceutical Waste."

  • Validation: Utilize the EPA hazardous waste code "PHRM" (or "PHARMS") on the Uniform Hazardous Waste Manifest to designate it under Subpart P regulations[3].

  • Action: Ensure the transfer is conducted exclusively by a licensed reverse distributor authorized to handle controlled substance precursors[2].

Step 4: High-Temperature Incineration (Final Destruction)

  • Causality: The reverse distributor must route the manifested waste to a permitted hazardous waste incinerator. Incineration at temperatures exceeding 800°C ensures the complete thermal cleavage of the piperidine ring and the stable amide bond. This reduces the compound to elemental oxides (CO₂, H₂O, NOₓ), eliminating any possibility of pharmacological recovery.

Workflow N1 1. Lab Generation & Inventory Log N2 2. Secure Storage (Access Controlled) N1->N2 N3 3. Chemical Digestion (Non-Retrievable) N2->N3 N4 4. EPA/DEA Manifest (Code: PHRM) N3->N4 N5 5. High-Temperature Incineration N4->N5

Fig 2: Compliant disposal workflow for hazardous pharmaceutical intermediates.

Quantitative Data: Waste Stream Management

To facilitate rapid operational decision-making, adhere to the following quantitative parameters for managing N-Methyl-4-phenylpiperidine-4-carboxamide waste streams:

Waste Stream CategoryCompatible Container MaterialMax Storage Duration (On-Site)Required Destruction TempRegulatory Manifest Code
Pure API / Powder High-Density Polyethylene (HDPE)< 90 Days (LQG status)> 800°CPHRM / DEA Form 41
Solvent Solutions PTFE-lined Borosilicate Glass< 90 Days (LQG status)> 1000°CPHRM + Ignitable (D001)
Trace Contaminated PPE Puncture-Resistant Polypropylene< 180 Days (SQG status)> 800°CNon-Hazardous / Trace

References

  • Pethidine intermediate A - Wikipedia. Wikipedia.[Link]

  • Disposal of Controlled Substances - Federal Register. Drug Enforcement Administration (DEA).[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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